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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tert-butyl 4-nitrosopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl 4-nitrosopiperazine-1-carboxylate is a molecule of significant interest within the pharmaceutical sciences, primarily recognized as a po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a molecule of significant interest within the pharmaceutical sciences, primarily recognized as a potential nitrosamine impurity in drug substances and products. As regulatory scrutiny over nitrosamine impurities intensifies, a thorough understanding of the chemical properties, synthesis, and reactivity of such compounds is paramount for drug development and quality control professionals. This guide provides a comprehensive technical overview of tert-butyl 4-nitrosopiperazine-1-carboxylate, consolidating available data on its chemical characteristics, a representative synthetic protocol, and its analytical profile. The content herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and risk assessment of nitrosamine impurities.

Chemical Identity and Physical Properties

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a nitroso group on the other. This structure makes it a relevant case study for understanding the formation and behavior of nitrosamine impurities that can arise from piperazine-containing pharmaceuticals.

PropertyValueSource(s)
CAS Number 877177-42-9[1][2][3]
Molecular Formula C₉H₁₇N₃O₃[1][2][3]
Molecular Weight 215.25 g/mol [1][2][3]
Appearance Pale yellow or white solid[4][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[4]
Melting Point Not explicitly reported in the provided search results.
Storage Store at 2-8°C in a refrigerator.[6]

Synthesis and Mechanism

The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate is typically achieved through the N-nitrosation of its precursor, tert-butyl piperazine-1-carboxylate. This reaction is of great significance to the pharmaceutical industry as it represents a potential pathway for the formation of nitrosamine impurities in drug products containing piperazine moieties, especially in the presence of residual nitrites under acidic conditions.

Reaction Principle

The core of the synthesis is the reaction of a secondary amine (the piperazine nitrogen) with a nitrosating agent. The most common laboratory nitrosating agent is nitrous acid (HONO), which is typically generated in situ from an alkali metal nitrite, such as sodium nitrite (NaNO₂), and a strong acid, like hydrochloric acid (HCl). The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens deactivates it towards nitrosation, thus directing the reaction to the unprotected secondary amine.

Figure 1: General overview of the synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate.

Experimental Protocol: Representative Synthesis

The following protocol is a representative procedure for the N-nitrosation of tert-butyl piperazine-1-carboxylate, based on established methods for the synthesis of N-nitrosamines.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (2.0 eq.) to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq.) in deionized water.

  • Add the sodium nitrite solution dropwise to the acidic solution of tert-butyl piperazine-1-carboxylate over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure tert-butyl 4-nitrosopiperazine-1-carboxylate.

Figure 2: Step-by-step workflow for the synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate.

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential for the unambiguous identification of tert-butyl 4-nitrosopiperazine-1-carboxylate. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the tert-butyl group. The protons on the carbons adjacent to the Boc-protected nitrogen will appear at a different chemical shift compared to those adjacent to the nitroso-substituted nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will similarly display unique resonances for the carbons of the piperazine ring, the tert-butyl group, and the carbonyl carbon of the Boc group.

Note: Experimentally determined NMR spectra for tert-butyl 4-nitrosopiperazine-1-carboxylate were not available in the searched literature. The expected chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and for structural elucidation through fragmentation analysis. For tert-butyl 4-nitrosopiperazine-1-carboxylate, the expected molecular ion peak [M+H]⁺ would be at m/z 216.13. A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), which would result in a fragment ion at m/z 186.14.

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl 4-nitrosopiperazine-1-carboxylate is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (Boc group): A strong absorption band around 1700 cm⁻¹.

  • N-N=O stretch (Nitroso group): A characteristic absorption in the region of 1430-1460 cm⁻¹.

  • C-N stretch: Absorptions in the fingerprint region.

Reactivity and Stability

The chemical reactivity of tert-butyl 4-nitrosopiperazine-1-carboxylate is primarily governed by the N-nitroso group. N-nitrosamines are known to be sensitive to heat, light, and acidic conditions.

  • Thermal Decomposition: N-nitrosopiperazines can undergo thermal decomposition, particularly at elevated temperatures. This is a relevant consideration in manufacturing processes and during long-term storage.

  • Denitrosation: The N-NO bond can be cleaved under certain conditions, a process known as denitrosation. This can occur photochemically or through chemical reduction. Denitrosation can regenerate the parent secondary amine.

  • Acid Sensitivity: In the presence of strong acids, N-nitrosamines can undergo protolytic denitrosation.[2]

Applications in Research and Drug Development

The primary application of tert-butyl 4-nitrosopiperazine-1-carboxylate is as a reference standard in analytical chemistry.[3] Its use is crucial for:

  • Method Development and Validation: Developing and validating sensitive analytical methods (e.g., LC-MS/MS) for the detection and quantification of potential nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products.

  • Forced Degradation Studies: Understanding the potential for nitrosamine formation under various stress conditions that a drug substance or product might encounter.

  • Toxicological Research: As a characterized N-nitrosamine, it can be used in toxicological studies to assess the potential risks associated with this class of compounds.

Safety and Handling

N-nitrosamines as a class are considered to be potentially carcinogenic, and therefore, tert-butyl 4-nitrosopiperazine-1-carboxylate should be handled with extreme caution.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Tert-butyl 4-nitrosopiperazine-1-carboxylate serves as an important analytical standard and a case study for understanding the chemistry of nitrosamine impurities. A thorough knowledge of its synthesis, characterization, and reactivity is essential for ensuring the safety and quality of pharmaceutical products. This guide provides a foundational understanding of this compound, highlighting the need for careful control and monitoring of nitrosamine impurities in drug development and manufacturing.

References

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. PubMed. [Link]

  • tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. [Link]

  • Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. Shimadzu Chemistry & Diagnostics. [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate CAS NO. Synchemia. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. RSC Publishing. [Link]

  • t-Butyl 1-piperaziencarboxylate. NIST WebBook. [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Synthesis method of N-Boc piperazine.
  • CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Pharmaffiliates. [Link]

  • N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387. PubChem. [Link]

  • The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]

  • 1-Boc-piperazine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • tert-butyl 4-nitrosopiperazine-1-carboxylate. Nia Innovation. [Link]

Sources

Exploratory

Technical Whitepaper: Profiling, Detection, and Mitigation of Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS 877177-42-9)

Executive Summary The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in regulatory scrutiny and analytical rigor. Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS 877177-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in regulatory scrutiny and analytical rigor. Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS 877177-42-9), commonly referred to as N-Nitroso N-BOC Piperazine, is a highly specific nitrosamine impurity [1]. It is frequently identified during the synthesis and degradation profiling of piperazine-containing Active Pharmaceutical Ingredients (APIs) such as Teneligliptin and Brexpiprazole[2, 3].

Because N-nitrosamines belong to the "cohort of concern" due to their potent mutagenic and carcinogenic potential, global health authorities (FDA, EMA, ICH) mandate parts-per-billion (ppb) level control. This whitepaper deconstructs the chemical causality of its formation, establishes a self-validating analytical protocol for trace detection, and outlines process chemistry strategies for mitigation.

Chemical & Physical Profiling

Understanding the physicochemical properties of N-Nitroso N-BOC Piperazine is the first step in designing effective extraction and chromatographic methods. The presence of the bulky tert-butyloxycarbonyl (BOC) group renders this specific nitrosamine highly lipophilic compared to lower molecular weight nitrosamines (like NDMA), heavily influencing its behavior in reverse-phase chromatography and liquid-liquid extractions.

Table 1: Quantitative & Structural Data Summary
ParameterValue / Description
Chemical Name Tert-butyl 4-nitrosopiperazine-1-carboxylate
Common Synonyms N-Nitroso N-BOC Piperazine; N-Nitroso Teneligliptin Impurity A; N-Nitroso Brexpiprazole Impurity 1[1, 3]
CAS Registry Number 877177-42-9
Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
SMILES CC(C)(C)OC(=O)N1CCN(CC1)N=O
Regulatory Status Suspected human carcinogen; Subject to strict FDA/EMA Acceptable Intake (AI) limits [1]

Mechanistic Origins and Causality in Synthesis

To control an impurity, one must first understand its thermodynamic and kinetic origins. N-Nitroso N-BOC Piperazine does not typically form spontaneously in the final drug product; rather, it is a process-related impurity.

The Causality of Formation: N-Boc piperazine is a ubiquitous, commercially available building block used to introduce piperazine rings into API scaffolds while protecting one nitrogen center. The unprotected secondary amine on the piperazine ring is highly nucleophilic. If this intermediate is exposed to nitrosating agents—such as nitrous acid (


) generated in situ from trace sodium nitrite in excipients, contaminated water, or nitrogen oxides (

) in the environment—under acidic conditions (pH < 4), an electrophilic substitution occurs rapidly.

The resulting N-Nitroso N-BOC Piperazine is highly stable. Because it shares solubility characteristics with the target API intermediates, it exhibits a high risk of "carryover" through subsequent synthetic steps, eventually contaminating the final formulated drug[4].

G A N-Boc Piperazine (Secondary Amine) D Tert-butyl 4-nitrosopiperazine -1-carboxylate A->D Nitrosation B Nitrosating Agents (NOx, Nitrites) B->D Electrophile C Acidic Conditions (pH < 4) C->D Catalyst E API Contamination (e.g., Teneligliptin) D->E Carryover Risk

Mechanistic pathway of N-Nitroso N-BOC Piperazine formation during API synthesis.

Self-Validating Analytical Protocol (LC-MS/MS)

Standard HPLC-UV methods lack the sensitivity and specificity required to detect nitrosamines at the mandated ppb levels. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

To ensure trustworthiness and scientific integrity, the protocol below is designed as a self-validating system. By introducing an isotopically labeled internal standard (IS) prior to any sample manipulation, the method automatically corrects for matrix suppression, extraction losses, and potential degradation, ensuring absolute quantitative accuracy.

Step-by-Step Methodology

Step 1: Matrix Evaluation & Internal Standard Spiking

  • Action: Weigh 100 mg of the API (e.g., Brexpiprazole or Teneligliptin) into a centrifuge tube. Immediately spike the sample with 10 µL of a 100 ng/mL solution of an isotopically labeled surrogate (e.g., N-Nitroso N-BOC Piperazine-d8).

  • Causality: Spiking before extraction guarantees that any physical or chemical losses experienced by the target analyte during sample prep are proportionally mirrored by the IS. This yields a recovery-corrected final concentration.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

  • Action: Dissolve the spiked API in 5 mL of 0.1% Formic Acid in water. Load the solution onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% Methanol in water to elute polar interferences. Elute the target nitrosamine with 2 mL of 100% Methanol.

  • Causality: The BOC group makes the target impurity highly retentive on reverse-phase sorbents. The wash step removes the bulk API matrix (which could cause ion suppression in the MS), while the pure methanol efficiently recovers the lipophilic nitrosamine.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the eluate onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 8 minutes.

  • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in the MS source. The gradient ensures sharp peak shapes and separates the nitrosamine from any remaining isobaric matrix components.

Step 4: Mass Spectrometry Detection (APCI/ESI)

  • Action: Monitor the MRM transition for the protonated precursor ion

    
    . For CAS 877177-42-9 (MW 215.25), monitor the transition 
    
    
    
    216.1
    
    
    fragment ion (e.g.,
    
    
    57.1 for the tert-butyl cation or
    
    
    116.1).
  • Causality: MRM acts as a double-filter. Even if a matrix component co-elutes and has the same precursor mass, it is statistically improbable to share the exact fragmentation pattern, ensuring absolute specificity.

Workflow S1 1. API Solubilization & IS Spiking (d8-Isotope) S2 2. HLB Solid Phase Extraction (SPE) S1->S2 Matrix Control S3 3. LC-MS/MS Analysis (MRM Mode) S2->S3 Purified Extract S4 4. Data Processing & Recovery Validation S3->S4 MRM Chromatograms

Self-validating LC-MS/MS workflow for trace nitrosamine quantification.

Mitigation Strategies in Drug Development

Detecting the impurity is reactive; preventing its formation is proactive. To align with FDA and EMA expectations for control strategies, process chemists should implement the following:

  • Nitrite Scavenging: Introduce scavengers such as ascorbic acid or primary amines (e.g., amino acids) during the synthesis steps involving N-Boc piperazine. These scavengers react with nitrosating agents orders of magnitude faster than secondary amines, effectively neutralizing the threat.

  • Excipient Screening: If the impurity is forming in the formulated drug product rather than the API, screen excipients for trace nitrites. Transitioning to low-nitrite grades of microcrystalline cellulose or crospovidone can halt degradation-induced nitrosation.

  • pH Modulation: Because nitrosation requires acidic conditions to generate the active

    
     electrophile, maintaining the reaction or formulation microenvironment at a pH > 5 significantly suppresses the reaction kinetics.
    

References

The following authoritative sources and commercial reference standard providers were utilized to verify the chemical properties, regulatory context, and analytical applications of CAS 877177-42-9:

  • Veeprho Pharmaceuticals: N-Nitroso N-BOC Piperazine Teneligliptin (CAS 877177-42-9) Reference Standards and Regulatory Context. Available at: [Link]

  • Cleanchem Laboratories: N-Nitroso N-BOC Piperazine Impurity Reference Standard. Available at: [Link]

Foundational

A Guide to the Synthesis and Characterization of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate, a critical reference standard and intermediate in pharmaceutical development. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate, a critical reference standard and intermediate in pharmaceutical development. The synthesis proceeds via the N-nitrosation of the commercially available starting material, 1-Boc-piperazine. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines essential analytical methods for structural confirmation and purity assessment. Crucially, this guide emphasizes the stringent safety protocols required when handling N-nitroso compounds, which are often potent carcinogens. The content is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important transformation.

Introduction: The Significance of N-Nitroso Compounds

N-nitroso compounds (N-nitrosamines) are a class of organic molecules characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] While they have applications as valuable intermediates in organic synthesis, their presence, even at trace levels, is a significant concern in the pharmaceutical industry.[2] Many N-nitrosamines are classified as probable human carcinogens, and their formation as impurities in Active Pharmaceutical Ingredients (APIs) has led to product recalls and stringent regulatory scrutiny.[2][3][4]

Tert-butyl 4-nitrosopiperazine-1-carboxylate is the N-nitroso derivative of 1-Boc-piperazine, a common building block in medicinal chemistry.[5] The title compound is primarily used as a certified reference standard for the analytical detection and quantification of potential nitrosamine impurities in APIs, such as Brexpiprazole.[6][7] Its synthesis is therefore a necessary, albeit hazardous, undertaking for quality control and regulatory compliance in drug manufacturing. Understanding its formation is key to developing strategies to mitigate its unintended presence in pharmaceutical products.

The Synthetic Pathway: N-Nitrosation of 1-Boc-Piperazine

The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate is a direct N-nitrosation of the secondary amine of 1-Boc-piperazine. The tert-butoxycarbonyl (Boc) group on one nitrogen renders it unreactive to nitrosation, allowing for selective functionalization of the free secondary amine.

Reaction Mechanism

The N-nitrosation of a secondary amine is typically carried out using a nitrosating agent generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[8] The core of the mechanism involves the following steps:

  • Formation of the Nitrosating Agent: In the presence of a strong acid (e.g., HCl), sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water can generate the highly electrophilic nitrosonium ion (NO⁺). Alternatively, two molecules of nitrous acid can equilibrate to form dinitrogen trioxide (N₂O₃), which also serves as a potent nitrosating agent.[8][9] Computational studies suggest that N₂O₃ is a highly relevant species in these reactions.[8]

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃).

  • Proton Transfer/Elimination: A subsequent deprotonation step, often facilitated by water or another weak base in the medium, leads to the formation of the stable N-nitrosamine product.

The overall transformation is thermodynamically favorable.[8] The reaction is typically performed at low temperatures (0-5 °C) to maintain the stability of the thermally sensitive nitrous acid and to control the reaction rate.

Caption: A simplified diagram of the N-nitrosation reaction pathway.

Experimental Protocol

This protocol is a representative procedure. All operations must be conducted in a certified chemical fume hood by personnel trained in handling carcinogenic materials.[1][10]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
1-Boc-piperazineC₉H₁₈N₂O₂186.2510.01.86 gSubstrate
Sodium NitriteNaNO₂69.0012.00.83 gNitrosating Source
Hydrochloric AcidHCl36.46~30.0~7.5 mL (4M)Acid Catalyst
DichloromethaneCH₂Cl₂84.93-~50 mLExtraction Solvent
Saturated NaHCO₃---~30 mLQuenching/Wash
Brine---~20 mLWash
Anhydrous MgSO₄MgSO₄120.37-As neededDrying Agent
Deionized WaterH₂O18.02-~50 mLSolvent
Step-by-Step Synthesis Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.86 g, 10.0 mmol) in deionized water (20 mL).

  • Acidification & Cooling: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 4M hydrochloric acid (~7.5 mL, 30.0 mmol) dropwise while stirring. Ensure the internal temperature does not exceed 5 °C.

  • Nitrosating Agent Addition: Dissolve sodium nitrite (0.83 g, 12.0 mmol) in deionized water (10 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers. Wash the combined organic phase with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often a pale yellow solid or oil, can be purified by flash column chromatography on silica gel if necessary, though careful extraction often yields a product of high purity (>95%).[11]

Experimental_Workflow Figure 2: Synthesis and Work-up Workflow A 1. Dissolve 1-Boc-piperazine in H₂O B 2. Cool to 0-5 °C and add HCl (aq) A->B C 3. Add NaNO₂ solution dropwise at 0-5 °C B->C D 4. Stir at 0-5 °C for 1-2h (Monitor reaction) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with CH₂Cl₂ E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify (if needed) & Characterize Product I->J

Caption: A flowchart of the key experimental steps.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized tert-butyl 4-nitrosopiperazine-1-carboxylate.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₇N₃O₃[7][11]
Molecular Weight 215.25 g/mol [7][11]
Appearance Pale yellow solid[11]
Solubility Soluble in DMSO, Methanol, Dichloromethane[11]
Storage Store at 2-8 °C, away from light and acid[7]
Analytical Techniques
  • ¹H NMR Spectroscopy: Proton NMR is used to confirm the molecular structure. The spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm, integrating to 9H) and distinct signals for the piperazine ring protons, which will show complex splitting patterns due to the nitrosamine group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 216.26.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A purity level of >95% is typically required for use as a reference standard.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify key functional groups. Expect strong absorbances for the carbamate C=O stretch (~1690 cm⁻¹) and the N-N=O stretch (~1450 cm⁻¹).

Critical Safety Considerations

WARNING: Tert-butyl 4-nitrosopiperazine-1-carboxylate is a suspected human carcinogen and highly toxic.[11] All handling must be performed with extreme caution.

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (check for compatibility and change frequently), and tightly fitting safety goggles.[12][13]

  • Handling: Avoid creating dust. Never eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][13]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[4][12]

    • Inhalation: Move to fresh air immediately.[4]

    • In all cases of exposure, seek immediate medical attention.[4][13]

  • Disposal: Dispose of all waste, including contaminated vials and solvents, as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate from 1-Boc-piperazine is a straightforward but hazardous chemical transformation. The procedure relies on the well-established principles of N-nitrosation of secondary amines. For professionals in the pharmaceutical industry, a thorough understanding of this synthesis is vital not only for the preparation of analytical standards but also for developing strategies to prevent the formation of such impurities in drug products. Adherence to rigorous safety protocols is non-negotiable throughout every step of the synthesis, handling, and disposal process.

References

  • Jadhav, S. B., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]

  • Waters Corporation. (2023). N-Nitrosamines Analysis An Overview. Available at: [Link]

  • American Chemical Society. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Available at: [Link]

  • Missouri Department of Health and Senior Services. (n.d.). N-NITROSO COMPOUNDS. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-ethylurea. Available at: [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO HISTAMINE IMPURITY 2. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • Synchemia. (2022). CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]

  • Elsevier. (2017). Computational investigation of the nitrosation mechanism of piperazine in CO2 capture. Chemosphere. Available at: [Link]

  • DR JCR BIO. (n.d.). N-Nitroso N-BOC Piperazine ;tert-butyl4-nitrosopiperazine-1-carboxylate;1-Piperazinecarboxylic acid, 4-nitroso-, 1,1-dimethylethyl ester |877177-42-9. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Available at: [Link]

  • Research Square. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available at: [Link]

  • Springer Nature. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Authorea. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-nitrosopiperazine-1-carboxylate as a Nitrosamine Impurity Standard

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The emergence of nitrosamine impurities as a significant concern in the pharmaceutical industry h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of nitrosamine impurities as a significant concern in the pharmaceutical industry has necessitated the availability of high-purity, well-characterized reference standards for their accurate detection and quantification. Tert-butyl 4-nitrosopiperazine-1-carboxylate has been identified as a critical nitrosamine impurity, potentially arising from manufacturing processes involving piperazine-based starting materials. This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-nitrosopiperazine-1-carboxylate as a nitrosamine impurity standard. It covers the imperative of nitrosamine control, the physicochemical properties of the standard, its formation mechanism, and detailed protocols for its analytical application. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to effectively monitor and control this impurity, thereby ensuring the safety and quality of pharmaceutical products.

The Imperative of Nitrosamine Impurity Control in Pharmaceuticals

Nitrosamines are a class of organic compounds that have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their detection in various drug products since 2018 has led to widespread recalls and heightened regulatory scrutiny from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] These impurities can form during drug substance synthesis, in the finished drug product, or during storage.[2] The risk of nitrosamine formation is particularly relevant when secondary or tertiary amines are present in the manufacturing process, along with nitrosating agents such as nitrites.[]

Given the potential health risks, regulatory bodies have established stringent acceptable intake (AI) limits for various nitrosamines, often in the nanogram-per-day range. This necessitates the development and validation of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels. The availability and proper use of well-characterized nitrosamine reference standards are fundamental to the accuracy and reliability of these analytical methods.

Physicochemical Properties and Characterization of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a nitrosamine derivative of 1-Boc-piperazine, a common building block in pharmaceutical synthesis.[2][4] As a reference standard, its purity and identity must be unequivocally established.

PropertyValueSource
Chemical Name tert-butyl 4-nitrosopiperazine-1-carboxylate[5][6]
Synonyms 1-Piperazinecarboxylic acid, 4-nitroso-, 1,1-dimethylethyl ester; 1,1-Dimethylethyl 4-nitroso-1-piperazinecarboxylate[5]
CAS Number 877177-42-9[5][7]
Molecular Formula C9H17N3O3[5][6][7]
Molecular Weight 215.25 g/mol [5][6][7]
Appearance Pale yellow to white solid[6][8]
Purity (by HPLC) >95%[6]
Solubility Soluble in DMSO, Methanol[6]
Storage 2-8°C Refrigerator[5]

dot

Caption: Chemical Structure of Tert-butyl 4-nitrosopiperazine-1-carboxylate.

Formation Mechanism of Tert-butyl 4-nitrosopiperazine-1-carboxylate

The formation of Tert-butyl 4-nitrosopiperazine-1-carboxylate is a direct consequence of the nitrosation of its precursor, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[2] 1-Boc-piperazine is a widely used intermediate in the synthesis of various active pharmaceutical ingredients (APIs) due to the ability of the tert-butoxycarbonyl (Boc) group to protect one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen.[2][4]

The key reaction for the formation of this nitrosamine impurity involves the interaction of the secondary amine in 1-Boc-piperazine with a nitrosating agent under favorable conditions, typically an acidic environment.[2] Common nitrosating agents in pharmaceutical manufacturing can include:

  • Nitrous acid (HNO2), often formed in situ from nitrite salts (e.g., sodium nitrite) and an acid.[]

  • Other nitrogen oxides (NOx).

The presence of residual nitrites in raw materials, excipients, or even water used in the manufacturing process can be a source of nitrosating agents.[9]

dot

Formation_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1_Boc_Piperazine 1-Boc-Piperazine (Secondary Amine) Reaction_Node Nitrosation Reaction 1_Boc_Piperazine->Reaction_Node Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->Reaction_Node Acidic_Conditions Acidic Conditions Acidic_Conditions->Reaction_Node Nitrosamine_Impurity Tert-butyl 4-nitrosopiperazine-1-carboxylate Reaction_Node->Nitrosamine_Impurity

Caption: Formation of Tert-butyl 4-nitrosopiperazine-1-carboxylate.

Synthesis of Tert-butyl 4-nitrosopiperazine-1-carboxylate Standard

While detailed, step-by-step synthesis protocols for Tert-butyl 4-nitrosopiperazine-1-carboxylate are not extensively published in peer-reviewed literature, a general and logical approach involves the controlled nitrosation of 1-Boc-piperazine. The following is a representative, conceptual protocol based on established chemical principles of nitrosation.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.

Objective: To synthesize Tert-butyl 4-nitrosopiperazine-1-carboxylate from 1-Boc-piperazine.

Materials:

  • tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl) or another suitable acid

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Protocol:

  • Dissolution: Dissolve 1-Boc-piperazine in a suitable organic solvent such as dichloromethane in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and slowly add a dilute aqueous solution of hydrochloric acid with stirring.

  • Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in deionized water dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled.[]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Separate the organic layer.

  • Washing: Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure Tert-butyl 4-nitrosopiperazine-1-carboxylate.

dot

Synthesis_Workflow Start Start Dissolve_Boc_Piperazine Dissolve 1-Boc-Piperazine in DCM Start->Dissolve_Boc_Piperazine Cool_and_Acidify Cool to 0°C and Add Dilute HCl Dissolve_Boc_Piperazine->Cool_and_Acidify Add_Nitrite Dropwise Addition of NaNO2 Solution Cool_and_Acidify->Add_Nitrite Monitor_Reaction Monitor Reaction (TLC/LC-MS) Add_Nitrite->Monitor_Reaction Quench_and_Extract Quench with NaHCO3 and Separate Layers Monitor_Reaction->Quench_and_Extract Wash_and_Dry Wash with Water and Dry with Na2SO4 Quench_and_Extract->Wash_and_Dry Concentrate Remove Solvent Wash_and_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: General workflow for the synthesis of the standard.

Analytical Methodology: Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the trace-level quantification of nitrosamine impurities due to its high sensitivity and selectivity.[1] The following is a representative LC-MS/MS method that can be adapted and validated for the quantification of Tert-butyl 4-nitrosopiperazine-1-carboxylate in drug substances and products.

Sample Preparation:

  • Accurately weigh a known amount of the drug substance or powdered drug product.

  • Dissolve and extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water.

  • Use of a vortex mixer and sonication can aid in complete extraction.

  • Centrifuge the sample to pellet any excipients.

  • Filter the supernatant through a 0.22 µm PVDF filter before injection.

LC-MS/MS Instrumental Parameters (Representative):

ParameterRecommended Setting
LC System UHPLC system
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol/acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 - 45 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (Q1) to product ion (Q3) transitions specific to Tert-butyl 4-nitrosopiperazine-1-carboxylate would need to be determined experimentally. A logical precursor ion would be the protonated molecule [M+H]+.

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Safety, Handling, and Storage

Tert-butyl 4-nitrosopiperazine-1-carboxylate is classified as a suspected human carcinogen and a highly toxic organic compound.[6] Therefore, it must be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Safety Precautions:

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and seek medical attention.[10]

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from light.[5]

Conclusion

The effective control of nitrosamine impurities is a critical aspect of modern pharmaceutical quality and safety assurance. Tert-butyl 4-nitrosopiperazine-1-carboxylate serves as an essential reference standard for the analytical monitoring of a potential impurity arising from the widespread use of 1-Boc-piperazine in drug synthesis. A thorough understanding of its properties, formation pathways, and analytical methodologies, as detailed in this guide, empowers pharmaceutical scientists to develop robust control strategies. By implementing highly sensitive and validated analytical methods using this well-characterized standard, the industry can ensure that pharmaceutical products are free from unacceptable levels of this and other nitrosamine impurities, thereby safeguarding patient health.

References

  • Shimadzu Chemistry & Diagnostics. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-nitropiperidine-1-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from [Link]

  • Nia Innovation. (n.d.). tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012, February 6). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

  • ResearchGate. (2022, December 18). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

Sources

Foundational

The Genesis and Mitigation of Tert-butyl 4-nitrosopiperazine-1-carboxylate Contamination in Pharmaceutical Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The emergence of nitrosamine impurities in active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The emergence of nitrosamine impurities in active pharmaceutical ingredients (APIs) has triggered a paradigm shift in regulatory scrutiny and synthetic route design. Among the "cohort of concern," Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9), also known as 1-Boc-4-nitrosopiperazine or N-nitroso-Boc-piperazine, represents a critical challenge[1].

This impurity arises primarily during the synthesis of APIs that utilize 1-Boc-piperazine (tert-Butyl piperazine-1-carboxylate) as a starting material or intermediate[2]. While the tert-butoxycarbonyl (Boc) group successfully protects one nitrogen atom of the piperazine ring, the remaining secondary amine is highly susceptible to electrophilic attack by nitrosating agents[2]. This whitepaper deconstructs the mechanistic pathways of its formation, identifies hidden sources of contamination, and provides field-proven, self-validating protocols for detection and mitigation.

Mechanistic Foundation of Nitrosation

To understand the contamination, one must analyze the chemical causality. 1-Boc-piperazine is a versatile building block used in the synthesis of various biologically active compounds, including gliptins (e.g., Teneligliptin) and kinase inhibitors[1].

The formation of Tert-butyl 4-nitrosopiperazine-1-carboxylate is not a spontaneous degradation but a specific bimolecular reaction. It requires two components:

  • A vulnerable secondary amine: The unprotected N4 atom of 1-Boc-piperazine.

  • A nitrosating agent: Typically the nitrosonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), dinitrogen trioxide (
    
    
    
    ), or nitrous acid (
    
    
    ), which are generated from nitrites under acidic conditions.

The reaction kinetics peak at a pH range of 3.0 to 5.0, where there is an optimal balance between the availability of the unprotonated amine (the nucleophile) and the formation of the active nitrosating species[3].

Pathway A 1-Boc-piperazine (Secondary Amine) C Acidic Environment (pH 3-5) / Heat A->C B Nitrosating Agents (e.g., N2O3, NO+, HNO2) B->C D Tert-butyl 4-nitrosopiperazine-1-carboxylate (Nitrosamine Impurity) C->D Electrophilic Substitution

Mechanistic pathway of Tert-butyl 4-nitrosopiperazine-1-carboxylate formation.

Root Cause Analysis: Sources of Contamination

Contamination is rarely intentional; it is the byproduct of complex supply chains and overlapping chemical environments. The following are the primary vectors for Tert-butyl 4-nitrosopiperazine-1-carboxylate formation:

Reagent and Solvent Impurities

Solvents such as N,N-dimethylformamide (DMF) or triethylamine (TEA) are ubiquitous in API synthesis. However, DMF can degrade into dimethylamine (DMA), and TEA often contains diethylamine (DEA) impurities[3]. While these form different nitrosamines (NDMA, NDEA), the presence of residual sodium nitrite (often used to quench azides in prior synthetic steps) in these recovered solvents can directly nitrosate 1-Boc-piperazine if introduced into the same reaction vessel[4].

Excipient and Raw Material Carryover

Starting materials contaminated with trace nitrites are a hidden but potent source of nitrosamine contamination[5]. Nitrites are naturally occurring in water and are common trace impurities in standard excipients (e.g., microcrystalline cellulose, starch) and inorganic reagents. When 1-Boc-piperazine is processed or formulated in the presence of these trace nitrites under mildly acidic conditions, the nitrosamine forms in situ.

Cross-Contamination in Manufacturing

In multi-purpose manufacturing facilities, inadequate cleaning of reaction vessels can lead to cross-contamination. If a previous batch utilized sodium nitrite and the subsequent batch processes 1-Boc-piperazine, the residual nitrite acts as a catalyst for contamination[5].

Quantitative Risk Matrix

The following table summarizes the quantitative parameters that govern the risk of Tert-butyl 4-nitrosopiperazine-1-carboxylate formation.

Contamination VectorTypical Nitrite/Nitrate LevelsOptimal pH for FormationRelative Risk Level
Recovered Solvents (e.g., DMF) 1 - 50 ppm3.0 - 5.0High
Trace Excipient Impurities 0.5 - 5 ppm4.0 - 6.0Moderate
Process Water < 0.1 ppm6.0 - 7.0Low
Azide Quenching Residue > 100 ppm< 3.0Critical

Analytical Detection Protocol

Detecting Tert-butyl 4-nitrosopiperazine-1-carboxylate requires high-sensitivity techniques due to regulatory limits often set at parts-per-billion (ppb) levels (e.g., FDA default acceptable intake of 1,500 ng/day for piperazine-related nitrosamines)[2].

A critical failure point in nitrosamine analysis is artifact formation —where the analytical method itself (e.g., high heat in GC-MS or acidic extraction solvents) causes the nitrosamine to form during testing. To prevent this, a self-validating LC-MS/MS protocol utilizing cold extraction is required.

Step-by-Step LC-MS/MS Methodology

1. Sample Preparation (Cold Extraction):

  • Causality: Heat accelerates nitrosation. Cold extraction prevents in situ artifact formation.

  • Action: Weigh 100 mg of the API/intermediate into a centrifuge tube. Spike with an isotopically labeled internal standard (e.g., 1-Boc-4-nitrosopiperazine-d8).

  • Extraction: Add 5.0 mL of chilled (

    
    ) Methanol/Water (80:20 v/v) containing 0.1% ammonium bicarbonate (to maintain an alkaline pH, suppressing nitrosation).
    
  • Agitation: Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at

    
    . Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
    

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes to ensure complete elution of the lipophilic Boc-protected compound.

3. Mass Spectrometry (MRM Mode):

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Transition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Tert-butyl 4-nitrosopiperazine-1-carboxylate (Parent

    
    
    
    
    
    ).

AnalyticalWorkflow S1 Sample Prep (Cold Alkaline Extraction) S2 Chromatographic Separation (C18 Column, Gradient) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (MRM Transitions) S3->S4 S5 Data Quantification (Isotopic Internal Standard) S4->S5

Self-validating LC-MS/MS workflow preventing artifact formation.

Mitigation and Control Strategies

To ensure scientific integrity and product safety, mitigation must be proactive rather than reactive.

  • Nitrite Scavenging: Introduce nitrite scavengers such as ascorbic acid, primary amines (e.g., amino acids), or urea into the reaction mixture. These compounds outcompete the secondary amine of 1-Boc-piperazine for the nitrosating agent, effectively neutralizing the threat[3].

  • pH Modulation: Because nitrosation requires an acidic environment to generate the active

    
     species, maintaining the reaction or formulation pH above 7.0 (where feasible) drastically reduces the reaction kinetics.
    
  • Stringent Supplier Qualification: Implement rigorous screening for all incoming solvents (especially recycled DMF and TEA) and excipients. Establish a maximum allowable limit for nitrites in raw materials based on a calculated purge factor for the specific synthetic route[5].

By systematically applying these controls, pharmaceutical manufacturers can eliminate the risk of Tert-butyl 4-nitrosopiperazine-1-carboxylate contamination, ensuring compliance with global regulatory standards.

References

  • ResolveMass Laboratories. "5 key Sources of Nitrosamine Contamination You Must Control." ResolveMass. Available at:[Link]

  • Biotech-Asia. "Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies." Biomedical and Pharmacology Journal. Available at:[Link]

  • European Medicines Agency (EMA). "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines." Europa.eu. Available at:[Link]

  • Veeprho. "N-Nitroso Teneligliptin R-isomer." Veeprho. Available at:[Link]

Sources

Exploratory

Regulatory Guidelines for Nitrosamine Impurities in Pharmaceuticals: A Technical Implementation Framework

This technical guide synthesizes the current regulatory landscape (FDA, EMA, ICH) regarding nitrosamine impurities, with a specific focus on the 2024/2025 shift toward controlling Nitrosamine Drug Substance-Related Impur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes the current regulatory landscape (FDA, EMA, ICH) regarding nitrosamine impurities, with a specific focus on the 2024/2025 shift toward controlling Nitrosamine Drug Substance-Related Impurities (NDSRIs) via the Carcinogenic Potency Categorization Approach (CPCA).

Executive Technical Brief

The "Nitrosamine Crisis," precipitated by the 2018 discovery of NDMA in Valsartan, has evolved from a contamination issue into a structural chemistry challenge. The initial focus on small-molecule nitrosamines (e.g., NDMA, NDEA) originating from process reagents has shifted.[1] The current regulatory frontier, defined by FDA’s "Control of Nitrosamine Impurities" (Rev. 2, Sept 2024) and EMA’s Article 5(3) Q&A , prioritizes NDSRIs (Nitrosamine Drug Substance-Related Impurities) .

These impurities form not from external contamination, but from the API itself reacting with trace nitrites in excipients. This guide provides the operational framework for risk assessment, CPCA limit setting, and LC-MS/MS quantification.

The Science of Formation: Root Cause Analysis

Nitrosamine formation follows a specific mechanistic pathway: the N-nitrosation of secondary or tertiary amines by a nitrosating agent (typically nitrous acid, formed from nitrites in acidic conditions).

The "Perfect Storm" Mechanism
  • Amine Source: The API (secondary amine moiety) or impurities (DMA, DEA).

  • Nitrosating Source: Nitrites (

    
    ) are ubiquitous impurities in excipients (MCC, Crospovidone, Magnesium Stearate) or water.
    
  • Condition: Acidic environment (wet granulation or stomach acid) facilitates the formation of the nitrosonium ion (

    
    ).
    
Visualization: Root Cause Fishbone Diagram

The following diagram maps the potential entry points for nitrosamine precursors in a standard manufacturing process.

NitrosamineRootCause Risk Nitrosamine Risk Mat Raw Materials Mat->Risk Proc Process Proc->Risk Equip Equipment Equip->Risk Pack Packaging Pack->Risk API API (Secondary Amine) API->Mat Excip Excipients (Nitrites) Excip->Mat Water Water (Nitrates) Water->Mat Solv Recycled Solvents (Quenched Amines) Solv->Mat Acid Acidic pH Steps Acid->Proc Heat High Temp (Degradation) Heat->Proc Wet Wet Granulation Wet->Proc Cross Cross Contamination Cross->Equip Clean Cleaning Agents Clean->Equip Blister Nitrocellulose Lidding Foil Blister->Pack Ink Printing Ink Ink->Pack

Figure 1: Ishikawa (Fishbone) diagram identifying critical control points for nitrosamine entry in drug product manufacturing.

Regulatory Control Strategy: The CPCA Framework

When a nitrosamine is identified (especially an NDSRI), and no compound-specific toxicological data exists, the Carcinogenic Potency Categorization Approach (CPCA) is the mandatory regulatory tool for setting Acceptable Intake (AI) limits.

The CPCA Logic

The CPCA predicts potency based on structural features that activate or deactivate the metabolic activation pathway (


-hydroxylation).[2][3]
  • 
    -Hydrogens:  Required for metabolic activation. More 
    
    
    
    -hydrogens generally imply higher potency.
  • Deactivating Features: Bulky groups, electron-withdrawing groups, or carboxylic acids near the nitrosamine group reduce potency.

CPCA Decision Tree

This workflow illustrates how to assign a Potency Category (1-5) to an NDSRI.

CPCA_Workflow Start Identify NDSRI Structure AlphaH Count Alpha-Hydrogens (0, 1, 2, or >2) Start->AlphaH NoAlpha No Alpha-Hydrogens? AlphaH->NoAlpha Cat5 Category 5 (1500 ng/day) NoAlpha->Cat5 Yes Score Calculate Potency Score (Alpha-H Score + Deactivating Features) NoAlpha->Score No Cat1 Category 1 (26.5 ng/day) Score->Cat1 Score < 1 Cat2 Category 2 (100 ng/day) Score->Cat2 Score = 1 Cat3 Category 3 (400 ng/day) Score->Cat3 Score = 2 or 3 Cat4 Category 4 (1500 ng/day) Score->Cat4 Score >= 4

Figure 2: CPCA Decision Tree for assigning Acceptable Intake (AI) limits based on structural potency prediction.

Acceptable Intake (AI) Limits Table

Data consolidated from FDA (2024) and EMA (2025) guidance.

Impurity TypeExamplePotency CategoryAI Limit (ng/day)
Small Molecule NDEAN/A (Known Potency)26.5
Small Molecule NDMAN/A (Known Potency)96.0
NDSRI (High Potency) Nitroso-fluoxetineCategory 126.5
NDSRI (Med Potency) Nitroso-vareniclineCategory 2100.0
NDSRI (Low Potency) Nitroso-sitagliptinCategory 51500.0

Analytical Methodology: Validated LC-MS/MS Protocol

Quantifying nitrosamines requires ultra-trace sensitivity (ppb level). The following protocol is adapted from USP <1469> Procedure 3 and FDA LC-MS methods , optimized for high throughput and sensitivity.

Method Performance Requirements
  • Limit of Quantitation (LOQ): Must be

    
     Reporting Threshold (typically 10% of the AI limit).
    
    • Example: If AI = 26.5 ng/day and Max Daily Dose = 100 mg, Limit = 0.265 ppm. LOQ should be

      
       0.0265 ppm (26.5 ppb).
      
  • Linearity:

    
    .
    
  • Recovery: 80% – 120% at spiking levels.

Step-by-Step Protocol (LC-MS/MS)

A. Sample Preparation (Solid Dosage Forms)

  • Pulverization: Crush 20 tablets to a fine powder using a cryo-mill (prevents heat degradation).

  • Weighing: Weigh powder equivalent to 100 mg API into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL Methanol (LC-MS grade).

    • Note: Methanol is preferred over water to inhibit further nitrosamine formation during prep.

  • Agitation: Vortex for 5 min, then shake mechanically for 40 min.

  • Clarification: Centrifuge at 4500 rpm for 15 min.

  • Filtration: Filter supernatant through 0.22 µm PVDF filter into an amber HPLC vial (prevents photolytic degradation).

B. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH-C18, 2.7 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-10 min: 5%

      
       95% B
      
    • 10-13 min: 95% B (Wash)

    • 13-16 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

C. Mass Spectrometry (MRM Mode)

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Divert Valve: Divert flow to waste during the API elution window (to prevent source contamination).

  • Transitions (Example for NDMA):

    • Precursor: 75.1 m/z

      
       Product: 43.1 m/z (Quantifier).
      
    • Precursor: 75.1 m/z

      
       Product: 58.1 m/z (Qualifier).
      
Analytical Workflow Visualization

AnalyticalWorkflow Sample Drug Product (Tablets/Capsules) Prep Cryo-Milling & Extraction (MeOH, Vortex, Centrifuge) Sample->Prep Filter Filtration (0.22 µm PVDF) Prep->Filter LC UHPLC Separation (C18 Column, Gradient) Filter->LC Divert Divert Valve (Remove API Matrix) LC->Divert Divert->LC API Elution (Waste) MS MS/MS Detection (MRM Mode) Divert->MS Nitrosamine Elution Data Quantification (vs. External Standard) MS->Data

Figure 3: High-sensitivity LC-MS/MS workflow for nitrosamine quantification, highlighting the critical API diversion step.

References

  • European Medicines Agency (EMA). (2025).[6] Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Link

  • U.S. Food and Drug Administration (FDA). (2023).[7] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Link

  • International Council for Harmonisation (ICH). (2023).[8] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • United States Pharmacopeia (USP). (2021).[9] General Chapter <1469> Nitrosamine Impurities. Link

Sources

Foundational

The Silent Crisis: A Technical Deep Dive into N-Nitroso Compounds in Pharmaceutical Synthesis

Executive Summary In July 2018, the pharmaceutical industry faced a seismic shift in quality assurance when N-nitrosodimethylamine (NDMA), a potent probable human carcinogen, was detected in Valsartan active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In July 2018, the pharmaceutical industry faced a seismic shift in quality assurance when N-nitrosodimethylamine (NDMA), a potent probable human carcinogen, was detected in Valsartan active pharmaceutical ingredients (APIs). This was not a random contamination event but a direct consequence of a "chemically sound" process optimization that failed to account for side-reaction kinetics.

This guide provides a technical reconstruction of the chemistry, detection, and mitigation of N-nitroso compounds (NOCs). It moves beyond basic regulatory compliance to explore the mechanistic causality of nitrosamine formation, offering a self-validating framework for modern drug development.

Part 1: Mechanistic Origins – The Chemistry of the "Perfect Storm"

The formation of N-nitroso compounds is governed by the interaction between a nitrosating agent and a susceptible amine .[1][2][3] While often associated with acidic aqueous conditions, this reaction can proceed rapidly in organic solvents under specific parameters.

The Nitrosation Pathway

The core mechanism involves the generation of a nitrosonium ion (


) or a carrier species (e.g., 

,

) which attacks the nucleophilic nitrogen of an amine.
  • Secondary Amines: React rapidly to form stable N-nitrosamines.

  • Tertiary Amines: Undergo nitrosative dealkylation (via an iminium intermediate) to yield secondary amines, which then nitrosate.[4]

  • Quaternary Amines: Can degrade to tertiary amines, entering the cycle.

Diagram 1: General Mechanism of Nitrosamine Formation

This diagram illustrates the conversion of nitrate/nitrite into the reactive nitrosonium ion and its subsequent attack on a secondary amine.

NitrosationMechanism Nitrite Nitrite Source (NaNO2) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 Protonation Acid Acid Catalyst (H+) Acid->HNO2 Protonation NO_Ion Nitrosonium Ion (N=O+) HNO2->NO_Ion - H2O Intermediate N-Nitrosammonium Intermediate NO_Ion->Intermediate Electrophilic Attack Sec_Amine Secondary Amine (R2-NH) Sec_Amine->Intermediate Electrophilic Attack Nitrosamine N-Nitrosamine (R2-N-N=O) Intermediate->Nitrosamine Deprotonation Water H2O (Byproduct) Intermediate->Water

Caption: The electrophilic substitution pathway where the nitrosonium ion attacks the nucleophilic nitrogen of a secondary amine.

Part 2: The Discovery Vector – The Valsartan Case Study

The 2018 Valsartan incident serves as the definitive case study for process-related nitrosamine generation. It highlights how a change intended to improve yield and reduce waste inadvertently created an ideal nitrosation reactor.

The Synthetic Shift

Original Process: Used Tributyltin azide (


) to form the tetrazole ring.[5]
Optimized Process (2012):  Switched to Sodium Azide (

) with Zinc Chloride (

) in Dimethylformamide (DMF).
The Root Cause Chemistry

The optimization introduced three critical failures:

  • Solvent Degradation: DMF is thermally unstable and degrades into Dimethylamine (DMA) , a secondary amine.[4]

  • Quenching Step: To remove excess hazardous azide, Sodium Nitrite (

    
    )  was added during the workup.
    
  • Acidic Environment: The workup was performed at low pH.

Result:



Table 1: Comparative Process Risk Analysis
ParameterOriginal Process (Tributyltin)Optimized Process (Zhejiang Huahai)Risk Factor
Tetrazole Reagent Tributyltin AzideSodium Azide (

)
Low (Direct)
Solvent Xylene / TolueneDimethylformamide (DMF)Critical (DMA Source)
Quenching Agent Chemical destructionSodium Nitrite (

)
Critical (Nitrosating Agent)
Workup pH Neutral/BasicAcidic (

)
Critical (Catalyst)
Outcome Heavy Metal Waste (Sn)NDMA Formation (> 60 ppm)Carcinogenic Impurity

Part 3: Root Cause Analysis (RCA) & Sources

Beyond the specific Valsartan chemistry, nitrosamines can enter the drug lifecycle through multiple vectors.[3][6] A robust RCA must evaluate "Nitrosamine Drug Substance Related Impurities" (NDSRIs), where the API itself acts as the amine source.

Diagram 2: Fishbone Analysis of Nitrosamine Sources

This diagram categorizes the potential entry points for nitrosamine contamination in a pharmaceutical process.

FishboneRCA Problem Nitrosamine Contamination Spine Problem->Spine RawMat Raw Materials RawMat->Spine Process Chemical Process Process->Spine Water Water/Solvents Water->Spine Product Drug Product Product->Spine RM1 Nitrites in Excipients RM1->RawMat RM2 Contaminated Amines RM2->RawMat Proc1 NaNO2 Quenching Proc1->Process Proc2 Acidic Workup Proc2->Process Wat1 Recycled Solvents Wat1->Water Wat2 DMF Degradation Wat2->Water Prod1 Blister Pack Lidding Prod1->Product Prod2 API Degradation (NDSRIs) Prod2->Product

Caption: Ishikawa diagram identifying critical control points for nitrosamine introduction.

Part 4: Analytical Methodologies

Detecting nitrosamines requires ultra-trace analysis (ppb levels). The standard UV-HPLC methods are insufficient due to lack of sensitivity and specificity.

Gold Standard Protocol: LC-MS/MS (MRM)

This protocol is based on FDA and USP <1469> methodologies, utilizing Triple Quadrupole Mass Spectrometry.

Objective: Quantify NDMA, NDEA, and NMBA with a Limit of Quantitation (LOQ)


 ppm.

Step-by-Step Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: Removes API matrix to prevent ion suppression in the MS source.

    • Dissolve 500 mg drug substance in water/methanol (95:5).

    • Load onto a polymeric reversed-phase SPE cartridge (e.g., HLB).

    • Wash with 5% methanol (removes salts).

    • Elute nitrosamines with 100% methanol.

  • Chromatographic Separation:

    • Column: C18 or Biphenyl phase (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (Proton source for ionization).

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: Steep ramp (5% to 95% B in 10 mins) to separate small polar nitrosamines from hydrophobic API residues.

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for small nitrosamines (NDMA) to avoid matrix suppression.

    • Transitions: Monitor specific precursor

      
       product ions.
      
      • NDMA:[2][5][7][8][9][10][11] 75.1

        
         43.1 (Quantifier), 75.1 
        
        
        
        58.1 (Qualifier).
      • NDEA:[4][5][9][10][12] 103.1

        
         75.1.
        
  • Validation Criteria:

    • Linearity:

      
      .
      
    • Recovery: 80-120% at spike levels.

    • Signal-to-Noise:

      
       at LOQ.
      

Part 5: Control & Mitigation Strategies

Prevention is superior to detection. Modern synthetic routes must be designed with "Nitrosamine Risk Assessments" (NRA) integrated into the Quality by Design (QbD) framework.

Chemical Scavengers

If nitrosating agents cannot be eliminated, scavengers must be used to intercept the nitrosonium ion.

  • Ascorbic Acid (Vitamin C): Reduces

    
     to 
    
    
    
    (non-nitrosating).
  • Primary Amines: React with nitrites to form diazonium salts, which decompose to nitrogen gas (sacrificial reaction).

Process Design Rules
  • Avoid Secondary Amines: Replace DMF/DMAc with DMSO or NMP (though NMP has its own risks, it is less prone to forming small volatile nitrosamines).

  • Physical Separation: Never use nitrites and amines in the same step. If sequential, perform a rigorous solvent swap and wash.

  • pH Control: Maintain pH

    
     during aqueous workups involving amines to suppress nitrosonium ion formation.
    
Diagram 3: Mitigation Decision Tree

A logical workflow for determining the necessary control strategy based on risk assessment.

MitigationTree Start Risk Assessment: Amine + Nitrite Present? Check1 Can Nitrite be Removed? Start->Check1 Check2 Can Amine be Replaced? Check1->Check2 No Safe Low Risk Standard Release Check1->Safe Yes Scavenger Add Scavenger (Ascorbic Acid) Check2->Scavenger No ProcessChange Redesign Synthesis (Avoid DMF/Quench) Check2->ProcessChange Yes Testing Routine QC Testing (LC-MS/MS) Scavenger->Testing ProcessChange->Safe

Caption: Decision logic for mitigating nitrosamine risks in drug substance manufacturing.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[5] EMA Public Health, 2020.

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[13][14][15] FDA Guidance Documents, 2024.[16]

  • United States Pharmacopeia (USP). "General Chapter <1469> Nitrosamine Impurities."[10] USP-NF, 2021.

  • Sörgel, F., et al. "The contamination of valsartan and other sartans, ranitidine, nizatidine, and metformin with nitrosamines." Journal of Pharmaceutical and Biomedical Analysis, 2022.[9]

  • International Council for Harmonisation (ICH). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[15] ICH Guidelines, 2017.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Determination of Tert-butyl 4-nitrosopiperazine-1-carboxylate in Pharmaceutical Matrices

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes regulatory requirements with advanced mass spectrometry principles to provide a robus...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes regulatory requirements with advanced mass spectrometry principles to provide a robust protocol for detecting Tert-butyl 4-nitrosopiperazine-1-carboxylate (also known as N-Nitroso-1-Boc-piperazine).

Executive Summary

The detection of N-nitrosamine impurities has become a critical compliance requirement for the pharmaceutical industry following FDA and EMA mandates. Tert-butyl 4-nitrosopiperazine-1-carboxylate is a specific nitrosamine impurity that can arise during the synthesis of drugs utilizing 1-Boc-piperazine as a starting material or intermediate (e.g., in the synthesis of Brexpiprazole or Rifampicin derivatives) when nitrosating agents are present.[1]

This guide details a validated LC-ESI-MS/MS method designed to achieve limits of quantification (LOQ) in the sub-ng/mL range.[1][2] Unlike generic nitrosamine methods, this protocol addresses the specific stability and fragmentation behavior of the Boc-protected piperazine moiety.

Key Performance Indicators
  • Technique: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).[1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2][3][4][5][6]

  • Sensitivity: LOQ

    
     1.0 ng/mL (0.03 ppm relative to API).
    
  • Run Time: 8.0 minutes.

Chemical Context & Method Strategy

The Analyte
  • Name: Tert-butyl 4-nitrosopiperazine-1-carboxylate[1][7][8][9]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 215.25 g/mol [1][9]

  • Structure: A piperazine ring protected by a tert-butoxycarbonyl (Boc) group on N1 and nitrosated on N4.[1]

Method Development Logic (The "Why")

Ionization Choice (ESI vs. APCI): While APCI is often preferred for small, non-polar nitrosamines (like NDMA), this analyte contains a Boc-carbamate group.[1] The carbonyl oxygen and the piperazine ring nitrogen provide excellent protonation sites for Electrospray Ionization (ESI) . ESI+ provides superior sensitivity for this specific derivative compared to APCI.

Chromatographic Separation: Standard C18 columns often fail to retain polar nitrosamines sufficiently to separate them from the solvent front or massive API peaks. We utilize a Phenyl-Hexyl stationary phase.[10] The pi-pi interaction offered by the phenyl group enhances selectivity for the nitroso moiety and the piperazine ring, ensuring separation from the parent Boc-piperazine and API matrix.

Fragmentation Mechanism (MRM Design): The selection of Multiple Reaction Monitoring (MRM) transitions is based on the specific lability of the Boc group and the Nitroso group.

  • Precursor: [M+H]

    
     = 216.1
    
  • Primary Fragment (Quantifier): Loss of the tert-butyl group (isobutylene, -56 Da) is the dominant pathway for Boc-protected amines in acidic ESI conditions.[1]

    • Transition: 216.1

      
       160.1
      
  • Secondary Fragment (Qualifier): Loss of the Nitroso group (-NO, -30 Da) or combined loss of Boc group.[1]

    • Transition: 216.1

      
       116.1 (Loss of Boc group entirely).
      

Experimental Protocol

Reagents and Chemicals[11]
  • Reference Standard: Tert-butyl 4-nitrosopiperazine-1-carboxylate (>98% purity).[1][9]

  • Internal Standard (ISTD): N-Nitroso-piperazine-d8 (or 1-Boc-piperazine-d8 if custom synthesis is available).[1] Note: Due to the specific Boc group, a deuterated analog of the exact analyte is preferred. If unavailable, use N-nitrosopiperazine-d8 and adjust retention windows.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.[1]

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is risky due to ion suppression from high-concentration APIs.[1] A targeted extraction is recommended.

  • Weighing: Accurately weigh 50 mg of Drug Substance (API) or Drug Product powder.

  • Dissolution: Dissolve in 5.0 mL of 1% Formic Acid in Water . The acidic condition helps solubilize the API (if basic) and stabilizes the nitrosamine.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM) . Vortex vigorously for 2 minutes.

    • Rationale: The Boc-nitrosamine is moderately lipophilic and will partition into DCM, while many polar API salts remain in the aqueous phase.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic (bottom) layer to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Mobile Phase A:B (80:20) . Filter through a 0.22

    
    m PTFE syringe filter into an amber LC vial.
    
LC-MS/MS Conditions
Chromatographic Parameters
ParameterSetting
System UHPLC (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish)
Column Phenomenex Luna Omega Phenyl-Hexyl (100 x 2.1 mm, 1.6

m)
Column Temp 40 °C
Flow Rate 0.4 mL/min
Injection Vol 5 - 10

L
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol

Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Divert to waste to remove salts)

  • 5.0 min: 95% B (Elution of Analyte)

  • 6.5 min: 95% B (Wash)

  • 6.6 min: 5% B (Re-equilibration)

  • 8.0 min: Stop

Mass Spectrometry Parameters
ParameterSetting
Source ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 450 °C
Gas Flow 10 L/min (Nitrogen)
Nebulizer 45 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
Tert-butyl 4-nitroso... 216.1 160.1 10015Quantifier
Tert-butyl 4-nitroso...[1][2][6][7][8][11][12][13][14]216.1116.110025Qualifier 1
Tert-butyl 4-nitroso...[1]216.157.110035Qualifier 2

Note: Collision Energies (CE) are indicative and must be optimized for your specific instrument platform (e.g., Sciex QTRAP vs. Thermo Altis).

Visual Workflows

Fragmentation Mechanism

The following diagram illustrates the proposed fragmentation pathway utilized for the MRM transitions.

Fragmentation M Precursor Ion [M+H]+ m/z 216.1 Frag1 Loss of Isobutene (-C4H8) [M+H-56]+ m/z 160.1 M->Frag1 -56 Da (Quantifier) Frag3 Loss of NO (-30 Da) [M+H-NO]+ m/z 186.1 M->Frag3 -30 Da Frag2 Loss of CO2 (Decarboxylation) [M+H-Boc]+ m/z 116.1 Frag1->Frag2 -44 Da

Caption: Proposed ESI+ fragmentation pathway. The loss of the tert-butyl group (m/z 160.1) is the most stable and intense transition.

Analytical Workflow

Workflow Start Sample: API or Drug Product Solubilization Dissolve in 1% Formic Acid (aq) Stabilize Nitrosamine Start->Solubilization Extraction L/L Extraction with DCM Partition Boc-Nitrosamine Solubilization->Extraction Dry Evaporate Organic Layer N2 Stream @ 35°C Extraction->Dry Recon Reconstitute in Mobile Phase (80:20 H2O:MeOH) Dry->Recon LCMS Inject to LC-MS/MS Phenyl-Hexyl Column Recon->LCMS

Caption: Sample preparation workflow utilizing Liquid-Liquid Extraction to isolate the impurity from the API matrix.

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (ICH Q2(R2)), the following validation parameters must be met:

System Suitability
  • Precision: Inject the standard (at Limit Level) 6 times. %RSD of peak area must be

    
     5.0%.
    
  • Signal-to-Noise: At LOQ (e.g., 1 ng/mL), S/N ratio must be

    
     10.[1]
    
Linearity and Range
  • Prepare calibration standards in the range of 0.5 ng/mL to 100 ng/mL .

  • Correlation coefficient (

    
    ) must be 
    
    
    
    0.995.[1]
  • Weighting factor:

    
     or 
    
    
    
    is recommended to ensure accuracy at the lower end.
Accuracy (Recovery)
  • Spike the impurity into the API matrix at three levels: LOQ, 100% Limit, and 150% Limit.

  • Acceptance Criteria: Recovery between 80% - 120% .

  • Troubleshooting: If recovery is low, ensure the L/L extraction pH is acidic enough to keep the API protonated (if it's a base) and in the aqueous phase, or switch to Solid Phase Extraction (SPE) using an HLB cartridge.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[15] FDA.gov. [Link][11]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1] EMA.europa.eu. [Link]

  • Bharate, S. S. "Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities." Journal of Medicinal Chemistry, 2021. [Link]

  • NIST Chemistry WebBook. "Piperazine, 1-nitroso- Mass Spectrum."[1] NIST.gov. (Used for fragmentation logic reference). [Link]

Sources

Application

Application Note: Quantitative Analysis of Tert-butyl 4-nitrosopiperazine-1-carboxylate in APIs via LC-MS/MS

This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes experimental logic, regulatory compliance (FDA/EMA), and robust method validation.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes experimental logic, regulatory compliance (FDA/EMA), and robust method validation.

Executive Summary

The detection of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance requirement following updated FDA and EMA guidances.[1] Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS 877177-42-9), also known as N-Nitroso-1-Boc-piperazine , is a potential genotoxic impurity formed during the synthesis of APIs utilizing 1-Boc-piperazine as a starting material or intermediate.

This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this impurity at trace levels (< 30 ppb). Unlike standard small-molecule nitrosamines (e.g., NDMA), this analyte possesses a bulky, lipophilic Boc-protecting group, requiring specific chromatographic strategies to separate it from the API matrix and prevent ion suppression.

Regulatory & Chemical Context

The "Why": Mechanism of Formation

The presence of secondary amines (1-Boc-piperazine) in the presence of nitrosating agents (nitrites, nitrous acid) under acidic conditions leads to N-nitrosation. While the Boc group protects one amine, the secondary amine at the 4-position remains vulnerable.

Regulatory Limit (AI): As an NDSRI, the Acceptable Intake (AI) is determined by the Carcinogenic Potency Categorization Approach (CPCA).[2]

  • Predicted Category: Often Category 4 or 5 due to steric bulk, but conservative limits (e.g., 1500 ng/day) or class-specific limits (18 ng/day) may apply depending on specific toxicity data.

  • Target LOQ: To support a Maximum Daily Dose (MDD) of 1g, the method must achieve an LOQ

    
     30 ng/g (ppb).
    
Chemical Properties[3][4][5][6][7][8][9][10][11]
  • Analyte: Tert-butyl 4-nitrosopiperazine-1-carboxylate[3][4][5][6][7][8][9]

  • MW: 215.25 g/mol [3][4][5][6]

  • LogP: ~1.5 (Moderately lipophilic due to the tert-butyl group)

  • Solubility: Soluble in Methanol, Acetonitrile, DCM.

Method Development Strategy

The following decision tree outlines the logic used to select the instrumental parameters.

MethodStrategy Start Analyte: N-Nitroso-1-Boc-piperazine Polarity Polarity Assessment (LogP ~1.5) Start->Polarity Column Column Selection: C18 (Reverse Phase) Polarity->Column Retains well on C18 Ionization Ion Source: APCI vs ESI Column->Ionization Decision Final Selection: ESI+ (High Sensitivity) Ionization->Decision Nitrosamines ionize well in ESI+

Figure 1: Method Development Decision Tree highlighting the selection of Reverse Phase Chromatography and ESI+ ionization.

Experimental Protocol

Reagents and Standards[3][9][10][15][16]
  • Reference Standard: Tert-butyl 4-nitrosopiperazine-1-carboxylate (>98% purity).[6]

  • Internal Standard (IS): Tert-butyl 4-nitrosopiperazine-1-carboxylate-d8 (Recommended) or N-Nitrosopiperazine-d4.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (LLE Optimized)

Direct injection is often insufficient due to API matrix effects. A Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended.

Protocol Steps:

  • Weighing: Weigh 100 mg of API into a 15 mL centrifuge tube.

  • Dissolution: Dissolve in 2.0 mL of 5% Methanol in Water. (Adjust solvent if API is insoluble, but keep organic content low).

  • IS Addition: Add 20 µL of Internal Standard working solution (1 µg/mL).

  • Extraction: Add 3.0 mL of Ethyl Acetate or Dichloromethane (DCM) .

  • Agitation: Vortex for 2 minutes, then shake for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper/lower) layer to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 500 µL of Mobile Phase A:B (80:20). Vortex and filter through a 0.22 µm PTFE filter into an HPLC vial.

LC-MS/MS Conditions[10]

Chromatography (UHPLC):

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Thermo Hypersil GOLD C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 - 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Program:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Start Elution
6.0 95 Ramp to Wash
8.0 95 Wash
8.1 5 Re-equilibration

| 11.0 | 5 | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) - Positive Mode.[11]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
N-Nitroso-1-Boc-pip 216.1 160.1 15Quantifier (Loss of t-butyl)
216.1116.125Qualifier (Loss of Boc)
216.157.130Qualifier (t-butyl carbocation)

Note: The transition 216 -> 160 (Loss of isobutylene, -56 Da) is typically the most abundant. 216 -> 116 corresponds to the loss of the entire Boc group.

Method Validation (ICH Q2)

The following parameters must be verified to ensure data integrity.

Linearity & Range[9][16]
  • Prepare calibration standards in the range of 1.0 ng/mL to 100 ng/mL (equivalent to 5 ppb - 500 ppb in API).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    0.995.
Sensitivity (LOD/LOQ)[9][16]
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N ratio

    
     10:1.
    
  • Expected LOQ: ~0.5 ng/mL in solution (approx.[12] 2.5 ppb in API).

Accuracy (Recovery)

Spike the API at three levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance Criteria: 80% - 120% recovery.

  • Note: If recovery is low, optimize the LLE solvent (try Methyl tert-butyl ether (MTBE) or DCM).

Specificity

Inject a blank API solution (unspiked). Ensure no interference peaks appear at the retention time of the nitrosamine or IS.

Analytical Workflow Diagram

Workflow Sample API Sample (100 mg) Dissolution Dissolve in H2O/MeOH + Internal Standard Sample->Dissolution LLE LLE Extraction (Ethyl Acetate/DCM) Dissolution->LLE Evap Evaporate Organic Layer (N2 stream, 35°C) LLE->Evap Collect Organic Phase Recon Reconstitute (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification (Isotope Dilution) LCMS->Data

Figure 2: Step-by-step sample preparation and analysis workflow.

Troubleshooting & Optimization

  • Peak Tailing: Nitrosamines can interact with silanols. Ensure the column is end-capped. If tailing persists, increase the buffer concentration (e.g., 5 mM Ammonium Formate) in the mobile phase.

  • Ion Suppression: If the API elutes near the nitrosamine, modify the gradient slope. The Boc group makes this impurity more hydrophobic than many small molecule APIs, often allowing it to elute after the API in Reverse Phase.

  • Carryover: Nitrosamines are "sticky." Use a needle wash solution of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2024).[13][14] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[15][12][13][14][16] EMA/409815/2020 Rev.19. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[15] ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. Rapid Communications in Mass Spectrometry. (Contextual grounding for LC-MS methodology).
  • Bharate, S. S. (2021). Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities. Journal of Medicinal Chemistry.

Sources

Method

Application Note: High-Sensitivity Analytical Strategies for Nitrosamine Impurity Detection in Pharmaceuticals

Abstract The discovery of N-nitrosamine impurities in pharmaceutical products since 2018 has presented a significant challenge to patient safety and manufacturing quality control.[1][2] Classified as probable human carci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of N-nitrosamine impurities in pharmaceutical products since 2018 has presented a significant challenge to patient safety and manufacturing quality control.[1][2] Classified as probable human carcinogens, these impurities must be controlled to stringent acceptable intake (AI) limits established by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] This necessitates the development and validation of highly sensitive and selective analytical methods capable of detecting trace-level nitrosamines in diverse and complex drug matrices. This document provides a detailed guide for researchers and drug development professionals on the state-of-the-art analytical methodologies for nitrosamine detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard, supplemented by gas chromatography-mass spectrometry (GC-MS) for volatile compounds and emerging high-throughput screening techniques.

The Regulatory Imperative: A New Era of Impurity Control

The initial detection of N-nitrosodimethylamine (NDMA) in the sartan class of medicines triggered widespread recalls and a fundamental shift in regulatory expectations.[1][2] Health authorities now mandate that all marketing authorization holders conduct comprehensive risk assessments of their manufacturing processes to identify any potential for nitrosamine formation or contamination.[5][6][7][8]

This risk-based approach follows a three-step cycle:

  • Risk Evaluation: A thorough scientific review of the manufacturing process to identify potential sources of secondary or tertiary amines and nitrosating agents.[5][6]

  • Confirmatory Testing: If a risk is identified, highly sensitive, validated analytical methods must be employed to test for the presence of nitrosamines.[6][9]

  • Mitigation: If nitrosamines are confirmed above acceptable limits, manufacturers must implement process changes to reduce or eliminate the impurities and report these changes to regulatory agencies.[10]

The acceptable intake (AI) limits for common nitrosamines are set at low nanogram-per-day levels, demanding analytical methods with exceptional sensitivity and accuracy.[9][11][12]

Table 1: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines
Nitrosamine CompoundAbbreviationFDA AI Limit (ng/day)EMA AI Limit (ng/day)
N-NitrosodimethylamineNDMA9696
N-NitrosodiethylamineNDEA26.526.5
N-Nitroso-N-methyl-4-aminobutanoic acidNMBA9696
N-NitrosoethylisopropylamineNEIPA26.526.5
N-NitrosodiisopropylamineNDIPA26.526.5
N-NitrosodibutylamineNDBA26.526.5
Source: Data compiled from FDA and EMA guidance documents.[9][11][12]

Selecting the Right Analytical Tool: A Comparative Overview

The detection of trace-level impurities requires advanced analytical technologies. The choice of method depends on the specific nitrosamine's properties (e.g., volatility, polarity), the complexity of the drug matrix, and the required throughput.[13]

Core Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely considered the "gold standard" for its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including non-volatile and thermally labile compounds.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): An excellent and highly trusted technique for analyzing volatile nitrosamines.[14][16][17] It often involves headspace injection, which simplifies sample preparation for certain matrices.[18]

  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): An emerging direct mass spectrometry technique for the rapid, high-throughput screening of volatile nitrosamines.[19][20] It requires minimal sample preparation and avoids time-consuming chromatography, making it a powerful screening tool.[11][12][21]

Table 2: Comparison of Leading Analytical Technologies
ParameterLC-MS/MSGC-MS/MSHeadspace-SIFT-MS
Primary Application Broad range, including non-volatile Nitrosamine Drug Substance-Related Impurities (NDSRIs)Volatile nitrosamines (e.g., NDMA, NDEA)Rapid screening of volatile nitrosamines
Sensitivity (Typical LOQ) Very High (sub-ppb or ppt levels)[14][22]High (ppb levels)[16]High (ppb levels)[20]
Selectivity Excellent, using MRM transitionsExcellent, using MRM transitionsVery Good, using multiple reagent ions[20]
Sample Throughput ModerateModerateHigh[11][12]
Sample Preparation Often requires extraction (LLE, SPE)[23]Liquid injection requires extraction; Headspace is minimalMinimal (weigh and incubate)[20][21]
Key Advantage Versatility for all nitrosamine typesRobustness for volatile compoundsSpeed and reduced solvent use[20][21]
Key Consideration Potential for matrix effects; requires careful chromatographic separation[15][22]Not suitable for non-volatile or thermally unstable compoundsPrimarily a screening tool; chromatographic methods needed for confirmation

The Analytical Workflow: From Sample to Result

A robust analytical workflow is crucial for generating reliable and defensible data. Each stage, from sample handling to data interpretation, must be meticulously controlled to prevent contamination and ensure accuracy.

Diagram 1: General Nitrosamine Analysis Workflow

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Logging Grinding Crushing/Grinding (Tablets) SampleReceipt->Grinding Weighing Accurate Weighing Grinding->Weighing Extraction Extraction (LLE/SPE/Dilution) Weighing->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Chromatography Chromatographic Separation (LC/GC) Vialing->Chromatography SST System Suitability Test (Pass/Fail) Vialing->SST Ionization Ionization (ESI/APCI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration & Quantification Detection->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report RiskAssessment Risk Assessment Identifies Need for Testing RiskAssessment->SampleReceipt SST->Chromatography Pass

Caption: A generalized workflow for nitrosamine analysis in pharmaceuticals.

Protocol: LC-MS/MS Method for Six Nitrosamines in Metformin

This protocol details a validated method for quantifying six common nitrosamines (NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA) in a metformin drug product matrix. It is based on established principles and methods published by regulatory bodies and leading scientific institutions.[24][25]

Materials and Reagents
  • Reference Standards: Certified standards for all six nitrosamines.

  • Internal Standard (IS): Isotope-labeled standards (e.g., NDMA-d6, NDEA-d10).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥99%), Ammonium formate.

  • Sample Preparation: 0.22 µm PTFE syringe filters, autosampler vials.

Standard and Sample Preparation

Scientist's Note (Expertise): The use of isotope-labeled internal standards is critical. They co-elute with their corresponding analytes and experience similar matrix effects and ionization suppression, ensuring the highest degree of accuracy in quantification.

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in methanol. Store at -20°C and protect from light.

  • Intermediate Dilutions: Create a combined working standard solution containing all six nitrosamines and a separate internal standard working solution.

  • Calibration Curve: Prepare a series of calibration standards by spiking the working standard solution into a blank matrix (placebo or solvent) to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Add the internal standard solution to each level at a constant concentration.

  • Sample Preparation: a. Accurately weigh a portion of powdered metformin tablets equivalent to 250 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.[26] b. Add 5 mL of methanol and 10 µL of the internal standard working solution. c. Vortex for 20 minutes to ensure complete extraction.[1] d. Centrifuge at 10,000 rpm for 10 minutes.[1] e. Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for analysis.[1]

Instrumental Conditions
  • LC System: UPLC/UHPLC system (e.g., Waters ACQUITY UPLC I-Class).[24]

  • Column: A reversed-phase C18 column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

    • Scientist's Note (Causality): A C18 stationary phase provides good retention for these moderately polar compounds. Selecting the right column chemistry is vital to resolve analytes from matrix interferences, such as dimethylformamide (DMF), which is a known isobaric interference for NDMA.[22]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Scientist's Note (Causality): Formic acid is added to the mobile phase to promote analyte protonation, which is essential for efficient ionization in positive-ion ESI mode, thereby maximizing sensitivity.

  • Gradient: A suitable gradient to separate all six nitrosamines within a reasonable run time (e.g., 5% to 95% B over 8 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-XS).[24]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each nitrosamine and its internal standard.

Table 3: Example MRM Transitions (Hypothetical)
CompoundPrecursor Ion (m/z)Product Ion (m/z)
NDMA75.143.1
NDEA103.143.1
NEIPA117.171.1
NDIPA131.189.1
NDBA159.257.1
NMBA147.1102.1
NDMA-d681.146.1
Method Validation (Trustworthiness)

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[10][27]

Diagram 2: Method Validation Parameters

Method Validation Parameters Validation ICH Q2(R1) Validation Specificity Specificity / Selectivity (No interference at analyte RT) Validation->Specificity Linearity Linearity (r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (Recovery: 80-120%) Validation->Accuracy Precision Precision (Repeatability & Intermediate) (%RSD ≤ 15%) Validation->Precision LOD Limit of Detection (LOD) (S/N ≥ 3) Validation->LOD LOQ Limit of Quantitation (LOQ) (S/N ≥ 10, precise & accurate) Validation->LOQ Robustness Robustness (Insensitive to small variations) Validation->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

  • Specificity: Demonstrate that there is no interference from the drug matrix or other impurities at the retention time of the target nitrosamines.

  • Linearity: Achieve a correlation coefficient (r²) of ≥ 0.99 across the analytical range.[10]

  • Accuracy & Precision: Assess accuracy via spike-recovery experiments at multiple concentration levels, with mean recoveries typically between 80-120%.[10] Precision (%RSD) should be ≤ 15%.

  • Limit of Quantitation (LOQ): The LOQ must be sufficiently low to reliably quantify nitrosamines at or below the regulatory control limits.

Conclusion and Future Outlook

The control of nitrosamine impurities is a permanent fixture in the landscape of pharmaceutical quality control. While LC-MS/MS and GC-MS/MS remain the definitive workhorse techniques for confirmatory testing, the field continues to evolve.[13] High-throughput methods like SIFT-MS offer a promising avenue for rapid screening, enabling manufacturers to analyze more samples in less time and gain better control over their processes.[19][20] As new Nitrosamine Drug Substance-Related Impurities (NDSRIs) are identified, the need for flexible, sensitive, and robustly validated analytical methods will only intensify, demanding continuous innovation from analytical scientists.[28][29]

References

  • Aitcheson et al. (2024). RAPID AND QUANTITATIVE SCREENING OF NITROSAMINES IN DRUG PRODUCTS USING HEADSPACE-SIFT-MS. Syft Technologies. [Link]

  • Syft Technologies. (2024, November 6). Throughput nitrosamine analysis in drug products using SIFT-MS. Syft Technologies. [Link]

  • Syft Technologies. (2025, March 3). Nitrosamine Detection in Pharmaceuticals: A Faster, Greener, and More Effective Approach. Syft Technologies. [Link]

  • Shimadzu. High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu Application Note. [Link]

  • Agilent. (2020). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. [Link]

  • Prakash, C. S. B., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech, 25(1), 22. [Link]

  • European Medicines Agency. (2025, July 29). Nitrosamine impurities. EMA. [Link]

  • Syft Technologies. (2021, August 23). Simple, Rapid Analysis of Nitrosamines by SIFT-MS. Syft Technologies Blog. [Link]

  • European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders. EMA. [Link]

  • Pharma Beginners. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Pharma Beginners. [Link]

  • Health Action International. (2020, July 23). EMA issues recommendations on impurities in medicines. PMC - NIH. [Link]

  • ResolveMass Laboratories Inc. (2026, February 17). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals. EDQM. [Link]

  • Netpharmalab. (2025, July 2). EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [Link]

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • OMCL. Nitrosamines by GC-MS/MS. OMCL Network. [Link]

  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing. Organic Process Research & Development. [Link]

  • ResolveMass Laboratories Inc. (2025, July 6). Nitrosamine Impurities Testing. ResolveMass. [Link]

  • U.S. Food and Drug Administration. (2024, September 4). Information about Nitrosamine Impurities in Medications. FDA. [Link]

  • Winston & Strawn LLP. (2020, September 2). FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. Winston & Strawn. [Link]

  • AZoM. (2022, December 2). Rapid, Quantitative Analysis of Volatile Nitrosamine Impurities in Drug Products. AZoM. [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing. ResolveMass. [Link]

  • LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. [Link]

  • MDPI. (2025, November 5). Determination of Nitrosamine Drug Substance-Related Impurities...Using LC-MS/MS. Molecules. [Link]

  • U.S. Food and Drug Administration. (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

  • Khakimova, V. A., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method...with HPLC-MS/MS (APCI). PMC - NIH. [Link]

  • ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. [Link]

  • Patel, D. K., et al. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. [Link]

Sources

Application

Application Note: Experimental Protocol for the Nitrosation of 1-Boc-Piperazine

Executive Summary The piperazine ring is a "privileged structure" in medicinal chemistry, frequently serving as a core scaffold in the development of active pharmaceutical ingredients (APIs) such as JAK inhibitors and gl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently serving as a core scaffold in the development of active pharmaceutical ingredients (APIs) such as JAK inhibitors and gliptin-class antidiabetics (e.g., Teneligliptin)[1][2]. The selective nitrosation of the secondary amine in 1-Boc-piperazine yields 1-Boc-4-nitrosopiperazine (CAS: 877177-42-9)[3]. This compound is a critical electrophilic and reductive intermediate, most notably utilized as a direct precursor to 1-Boc-4-aminopiperazine via zinc-mediated reduction[4].

This application note details a highly reproducible, scalable, and self-validating protocol for the nitrosation of 1-Boc-piperazine. As a Senior Application Scientist, I have structured this guide to emphasize the mechanistic causality behind reagent selection and temperature control, ensuring maximum yield while preserving the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

Mechanistic Insights & Causality

The nitrosation of secondary amines relies on the in situ generation of an electrophilic nitrosyl species, typically the nitrosonium ion (NO⁺).

  • Reagent Selection: Sodium nitrite (NaNO₂), an inorganic salt, is reacted with a mild acid to form nitrous acid (HONO)[2]. Glacial acetic acid (AcOH) is deliberately chosen over stronger mineral acids (such as HCl or H₂SO₄) to prevent the premature acidic cleavage of the labile Boc group.

  • Temperature Control: The addition of AcOH must be performed at 0 °C[2]. Nitrous acid is thermally unstable; elevated temperatures during its formation lead to rapid decomposition into nitric oxide (NO) and nitrogen dioxide (NO₂) gases, which depletes the effective concentration of the nitrosating agent. Once the electrophilic species is stabilized in solution, the reaction is gently warmed to provide the activation energy required for the complete conversion of the sterically hindered piperazine ring.

Safety & Regulatory Considerations

N-nitrosamines are a heavily scrutinized class of compounds with known mutagenic and carcinogenic potential, subject to strict regulatory limits by agencies like the FDA and EMA[1].

  • Engineering Controls: All manipulations involving 1-Boc-4-nitrosopiperazine must be conducted in a certified, high-flow chemical fume hood.

  • PPE: Proper personal protective equipment, including heavy-duty nitrile gloves, lab coats, and safety goggles, is mandatory.

  • Waste Disposal: Aqueous waste containing unreacted sodium nitrite must be quenched appropriately (e.g., using urea or sulfamic acid) before disposal to prevent environmental toxicity.

Experimental Protocol: Synthesis of 1-Boc-4-nitrosopiperazine

This methodology is validated based on scalable pharmaceutical synthesis workflows[2].

Reagents & Materials
  • 1-Boc-piperazine: 20.0 mmol (3.72 g)

  • Sodium nitrite (NaNO₂): 40.0 mmol (2.76 g, 2.0 equiv)

  • Glacial acetic acid (AcOH): 5.0 mL (Excess)

  • Deionized water: 30 mL

  • Sodium carbonate (Na₂CO₃): Aqueous, saturated solution

  • Ethyl acetate (EtOAc): For liquid-liquid extraction

  • Anhydrous sodium sulfate (Na₂SO₄): Desiccant

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (20.0 mmol) and sodium nitrite (40.0 mmol) in 30 mL of deionized water[2].

    • Causality: Water serves as an environmentally benign solvent that readily solubilizes both the organic amine and the inorganic nitrite salt, facilitating a homogeneous initial reaction mixture.

  • Cooling & Acid Addition: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C. Slowly add glacial acetic acid (5.0 mL) dropwise via an addition funnel over 15 minutes[2].

    • Causality: Dropwise addition manages the exothermic generation of nitrous acid and prevents localized spikes in acidity that could deprotect the Boc group.

  • Reaction Propagation: Remove the ice bath and transfer the flask to a pre-heated oil bath or heating block set to 35 °C. Stir the reaction mixture vigorously for 16 hours[2].

    • Causality: Gentle heating to 35 °C overcomes the steric hindrance of the piperazine ring, driving the electrophilic attack of the nitrosonium equivalent to >95% conversion.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the solution reaches approximately 8[2].

    • Causality: Neutralizing the excess acetic acid prevents product degradation during workup and ensures the N-nitrosamine product is fully un-ionized, maximizing its partition coefficient into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (5 × 50 mL)[2].

    • Causality: Multiple extractions with smaller volumes of EtOAc are thermodynamically more efficient for recovering the moderately polar 1-Boc-4-nitrosopiperazine than a single large-volume extraction.

  • Drying & Isolation: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield 1-Boc-4-nitrosopiperazine as a solid/semi-solid[2].

Process Optimization Parameters

The following table summarizes the critical process parameters (CPPs) and their scientific rationales for this protocol.

Process ParameterStandard ConditionMechanistic Rationale
Nitrosating Agent Sodium Nitrite (NaNO₂)Generates nitrous acid (HONO) in situ when combined with an acid[2].
Acid Catalyst Acetic Acid (AcOH)Mild acid; sufficient to generate HONO without cleaving the acid-sensitive Boc protecting group[2].
Addition Temperature 0 °CPrevents rapid decomposition of HONO into NO/NO₂ gases; controls the initial exotherm[2].
Reaction Temperature 35 °CProvides activation energy for complete conversion of the sterically hindered secondary amine[2].
Quenching Agent Na₂CO₃ (aq)Neutralizes AcOH to pH 8, driving the un-ionized product into the organic phase during extraction[2].

Analytical Characterization

To ensure the self-validating nature of the protocol, the isolated product must be characterized to confirm identity and purity:

  • Mass Spectrometry (LC-MS, ESI+): The expected molecular weight is 215.25 g/mol [3]. The target m/z signal is 216.1 [M+H]⁺ [2].

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The Boc group will appear as a distinct singlet integrating to 9 protons at ~1.45 ppm. Crucial Diagnostic Feature: Because of the partial double-bond character of the N–N=O bond, rotation is restricted. This leads to two distinct rotamers in solution, causing the piperazine CH₂ signals (8H) to split or broaden into complex multiplets between 3.40 and 3.80 ppm at room temperature.

Workflow Visualization

NitrosationWorkflow Start 1-Boc-piperazine + NaNO2 Dissolved in H2O Acid Dropwise Addition of AcOH (Ice Bath, 0 °C) Start->Acid Cooling to prevent HONO decomposition Reaction Nitrosation Reaction (Stir at 35 °C, 16 h) Acid->Reaction Electrophilic NO+ generation Neutralize Neutralization (Na2CO3 to pH 8) Reaction->Neutralize Quench excess acid Extract Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->Extract Phase Separation Dry Drying & Concentration (Na2SO4, Vacuum) Extract->Dry Organic Phase Recovery Product 1-Boc-4-nitrosopiperazine (Target Intermediate) Dry->Product Isolation

Step-by-step experimental workflow for the nitrosation of 1-Boc-piperazine.

References

  • Title: N-Nitroso Teneligliptin R-isomer (Reference Standard & Impurity Profiling) Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: CYANO-SUBSTITUTED CYCLIC HYDRAZINE DERIVATIVE AND APPLICATION THEREOF (EP 4032888 A1)

Sources

Method

Use of Tert-butyl 4-nitrosopiperazine-1-carboxylate in forced degradation studies

Application Note & Protocol Topic: Strategic Application of Tert-butyl 4-nitrosopiperazine-1-carboxylate in Pharmaceutical Forced Degradation Studies for Nitrosamine Risk Assessment Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Application of Tert-butyl 4-nitrosopiperazine-1-carboxylate in Pharmaceutical Forced Degradation Studies for Nitrosamine Risk Assessment

Audience: Researchers, scientists, and drug development professionals in pharmaceutical R&D, quality control, and regulatory affairs.

Principle and Scientific Rationale

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH) under guideline Q1A.[1][2][3] Its primary purpose is to identify potential degradation products that could form under various environmental stresses, thereby establishing the intrinsic stability of a drug substance and supporting the development of stability-indicating analytical methods.[2]

In recent years, the focus on a specific class of impurities—N-nitrosamines—has intensified due to their classification as probable human carcinogens.[4][5] These impurities can form when a secondary or tertiary amine precursor, often present in the active pharmaceutical ingredient (API) or its formulation, reacts with a nitrosating agent.[4][6] Sources of nitrosating agents can include residual nitrites in raw materials or excipients.[7]

To proactively assess the risk of nitrosamine formation, a targeted forced degradation study is an invaluable tool. This application note details the use of Tert-butyl 4-nitrosopiperazine-1-carboxylate as a specialized nitrosating agent for this purpose.

Why Tert-butyl 4-nitrosopiperazine-1-carboxylate?

This reagent offers distinct advantages over traditional nitrosating agents like sodium nitrite (NaNO₂):

  • Structural Relevance: The piperazine ring is a "privileged scaffold" found in numerous approved drug molecules.[8][9][10][11] Using a piperazine-based nitrosating agent can provide insights into the reactivity of APIs that themselves contain this common motif.

  • Controlled Reactivity & Solubility: The tert-butyloxycarbonyl (Boc) protecting group enhances the reagent's stability and solubility in organic solvents frequently used in drug manufacturing processes.[12] This allows for stress studies under a wider, more relevant range of conditions than aqueous-based nitrite salts.

  • Acid-Activated Nitrosation: The Boc group is famously acid-labile. Under the acidic conditions that typically favor nitrosamine formation, the Boc group can be partially or fully cleaved, potentially modulating the reactivity of the nitroso moiety.[6][13] This allows for a controlled release of the nitrosating species, mimicking the slow formation of nitrosamines that might occur during storage.

This protocol provides a framework for simulating the "perfect storm" for nitrosamine formation in a controlled laboratory setting, enabling the identification of potential nitrosamine drug substance-related impurities (NDSRIs) early in the development lifecycle.

Chemical Mechanism of Nitrosation

The fundamental reaction involves an electrophilic attack by a nitrosating species on the nucleophilic nitrogen of a secondary or tertiary amine. Under acidic conditions, a nitrosating agent generates the highly electrophilic nitrosonium ion (NO⁺).[13][14] This ion is then attacked by the lone pair of electrons on the amine's nitrogen atom.

dot digraph "Nitrosation_Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: General Mechanism of N-Nitrosamine Formation", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=10];

// Nodes Reagent [label="R₂NH\n(Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; NitrosatingAgent [label="Nitrosating Agent\n(e.g., from Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosonium [label="NO⁺\n(Nitrosonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="R₂N⁺H-NO\n(N-Nitrosammonium Ion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R₂N-N=O\n(N-Nitrosamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_plus [label="H⁺", shape=plaintext];

// Edges NitrosatingAgent -> Nitrosonium [label="Acidic Conditions (H⁺)"]; Reagent -> Intermediate [arrowhead=none]; Nitrosonium -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="-H⁺ (Deprotonation)"]; }

Caption: General mechanism for the formation of N-nitrosamines.

Experimental Protocol: Forced Nitrosation Study

This protocol describes a general procedure for stressing a drug substance (API) with Tert-butyl 4-nitrosopiperazine-1-carboxylate. It must be adapted based on the specific physicochemical properties of the API being tested.

3.1 Materials and Equipment

  • Reagents:

    • Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9)[15][16][17]

    • Drug Substance (API) to be tested

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized Water

    • Formic Acid or Hydrochloric Acid (for pH adjustment)

    • Ammonium Acetate or Ascorbic Acid (for quenching)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • pH meter

    • Thermostatic orbital shaker or water bath

    • Autosampler vials (amber glass recommended)

    • Volumetric flasks and pipettes

    • LC-MS/MS or GC-MS system for analysis[18][19]

3.2 Preparation of Solutions

  • API Stock Solution (1 mg/mL): Accurately weigh 10 mg of the API and dissolve it in a suitable solvent (e.g., 50:50 ACN/Water) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Nitrosating Agent Stock Solution (5 mg/mL): Accurately weigh 25 mg of Tert-butyl 4-nitrosopiperazine-1-carboxylate and dissolve in 5 mL of ACN in a volumetric flask. Note: Prepare this solution fresh before use.

3.3 Stress Procedure Workflow

The following workflow outlines the key steps from sample preparation to analysis.

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// Node Styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes start [label="Start: Prepare API & Reagent\nStock Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_samples [label="Prepare Samples:\n1. Test (API + Reagent)\n2. Control (API only)\n3. Blank (Reagent only)"]; ph_adjust [label="Adjust pH to ~3.0\nusing Formic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Samples\n(e.g., 40°C for 24h)"]; quench [label="Quench Reaction\n(e.g., add Ascorbic Acid)"]; analyze [label="Analyze via LC-MS/MS\nor GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Identify & Quantify\nPotential Nitrosamines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_samples; prep_samples -> ph_adjust; ph_adjust -> incubate; incubate -> quench; quench -> analyze; analyze -> end; }

Caption: Step-by-step workflow for the forced degradation study.

3.4 Detailed Stressing Method

  • Sample Preparation: In separate amber glass vials, prepare the following samples:

    • Test Sample: Add 1.0 mL of the API Stock Solution. Add a molar excess of the Nitrosating Agent Stock Solution (a 3-5 fold molar excess is a typical starting point).

    • API Control: Add 1.0 mL of the API Stock Solution and an equivalent volume of ACN (in place of the nitrosating agent).

    • Reagent Blank: Add an equivalent volume of the solvent used for the API stock and the same amount of Nitrosating Agent Stock Solution as the Test Sample.

  • pH Adjustment: Gently mix the vials. Adjust the pH of each solution to approximately 3.0-4.0 by adding dilute formic acid or HCl dropwise. Acidic conditions are crucial for activating the nitrosating agent.[6][20]

  • Incubation: Seal the vials and place them in a thermostatically controlled environment, such as a water bath or shaker, set to 40°C. Incubate for a defined period, for example, 24 to 72 hours. The elevated temperature accelerates the degradation process.[6]

  • Quenching (Optional but Recommended): After incubation, cool the samples to room temperature. To stop the nitrosation reaction, add a quenching agent like ascorbic acid or ammonium acetate.

  • Final Preparation for Analysis: Dilute the samples as needed with the mobile phase to bring the expected concentration within the calibrated range of the analytical instrument. Filter if necessary.

3.5 Analytical Method: LC-MS/MS

Due to the typically low levels of nitrosamines formed, a highly sensitive and selective analytical method is required.[18][21] LC-MS/MS is the gold standard.

  • Column: A C18 reverse-phase column is often suitable.

  • Mobile Phase: Gradient elution using water and methanol/acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The MRM transitions should be optimized for the specific parent nitrosamine impurity suspected to form from the API structure and for common nitrosamines like NDMA and NDEA.

Data Interpretation and Expected Outcomes

The primary goal is to compare the chromatograms of the Test Sample against the API Control and Reagent Blank .

  • New Peaks: Look for any new peaks present in the Test Sample that are absent in the control and blank samples.

  • Mass Identification: Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of any new peaks. Confirm if this mass corresponds to the expected nitrosamine derivative of the API or any of its known amine-containing degradants.

  • Quantification: If a potential nitrosamine is detected, quantify it using a validated method with an appropriate reference standard.

The results should be summarized clearly, as shown in the hypothetical table below.

Sample IDStress ConditionAPI Concentration (µg/mL)Molar Excess of ReagentIncubation Time (h)Potential Nitrosamine Detected (m/z)Estimated Concentration (ppb)
Test-0140°C, pH 3.55003x48275.1585
Control-0140°C, pH 3.55000x48Not Detected< LOQ
Blank-0140°C, pH 3.503x48Not Detected< LOQ

Conclusion

The use of Tert-butyl 4-nitrosopiperazine-1-carboxylate in a targeted forced degradation study provides a robust and scientifically sound method for assessing the potential of a drug substance to form harmful nitrosamine impurities. By mimicking worst-case nitrosating conditions in a controlled manner, this protocol allows researchers to identify risks early, inform process development, and build a comprehensive data package for regulatory submissions. This proactive approach is fundamental to ensuring the safety and quality of pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines.
  • Patel, D. et al. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments.
  • Symmetry Organics. (2024). Formation and Non Formation of Nitrosamine. Symmetry Organics Blog.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH. (n.d.). Quality Guidelines.
  • Jagdale, D. M., et al. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Nitrosamine Impurities In Pharmaceuticals: A Comprehensive Review.
  • ResearchGate. (n.d.). Formation of nitrosamines from corresponding secondary amines. Experimental conditions.
  • ICH. (2010). Q1A(R2) Guideline.
  • ResolveMass Laboratories Inc. (2026). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS).
  • BenchChem. (2025).
  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL.
  • Nitrosamines Exchange. (2023).
  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • ResearchGate. (n.d.). Piperazine derivatives of existing drug molecules.
  • Chemistry LibreTexts. (2023). 12.
  • ACS Publications. (2019).
  • LGC Standards. (n.d.).
  • Shimadzu Chemistry & Diagnostics. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. Shimadzu.
  • BLD Pharm. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Investigating the Bioactivity of Tert-butyl 4-nitrosopiperazine-1-carboxylate in Nitric Oxide Research

Introduction Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in physiology and pathophysiology, governing processes from vasodilation and neurotransmission to immune responses and host defen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in physiology and pathophysiology, governing processes from vasodilation and neurotransmission to immune responses and host defense. The transient and reactive nature of NO necessitates the use of chemical donors to study its effects in a controlled manner. While various classes of NO donors, such as NONOates and S-nitrosothiols, are widely used for their predictable release of NO under physiological conditions, the bioactivity of other nitroso-containing compounds is less understood.

Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9) is a Boc-protected N-nitrosopiperazine derivative.[1][2] Primarily available as a reference standard and utilized as an intermediate in pharmaceutical synthesis, its potential role in NO-related research is not well-established.[1][3] Unlike traditional NO donors that release NO spontaneously, N-nitrosamines typically require metabolic activation to elicit biological effects, a process that can be associated with significant cytotoxicity.[4]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential NO-releasing capabilities and cytotoxic profile of Tert-butyl 4-nitrosopiperazine-1-carboxylate. We present not just a series of protocols, but the scientific rationale behind them, enabling a thorough and critical evaluation of this compound's utility in nitric oxide research.

Section 1: Compound Profile and Scientific Context

Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental to its application.

PropertyValueReference(s)
CAS Number 877177-42-9[1][2][5]
Molecular Formula C9H17N3O3[1][3]
Molecular Weight 215.25 g/mol [1][2]
Appearance White Solid[3]
Purity Typically ≥ 98%[1]
Stability Stable for ≥ 1 year under proper storage[1]
The Critical Distinction: Spontaneous NO Donors vs. N-Nitrosamines

A common pitfall in NO research is the assumption that all "nitroso" compounds are direct NO donors. This is mechanistically incorrect and experimentally hazardous. The choice of compound dictates the experimental design and interpretation of results.

  • Spontaneous NO Donors (e.g., NONOates): Compounds like DEA/NO or DETA/NO possess a diazeniumdiolate functional group. Their decomposition to release two equivalents of NO is governed solely by pH and temperature.[6] This allows for a predictable and reproducible generation of NO in a biological system, mimicking either transient (eNOS/nNOS) or sustained (iNOS) production.[6]

  • N-Nitrosamines: Tert-butyl 4-nitrosopiperazine-1-carboxylate belongs to the N-nitrosamine class. These compounds are generally stable and do not spontaneously release NO in aqueous buffer. Their bioactivation to release NO often requires enzymatic processing, typically by cytochrome P450 enzymes in metabolically active cells (e.g., hepatocytes) or in the presence of liver microsomes.[7] This metabolic process can also generate reactive intermediates, leading to significant cytotoxicity and potential carcinogenicity.[4]

This distinction is crucial: when using Tert-butyl 4-nitrosopiperazine-1-carboxylate, one is not studying the direct effects of a known NO flux, but rather investigating the downstream consequences of its potential metabolic activation.

FeatureSpontaneous NO Donor (e.g., DEA/NO)Tert-butyl 4-nitrosopiperazine-1-carboxylateReference(s)
Class Diazeniumdiolate (NONOate)N-Nitrosamine[6][8]
NO Release Mechanism Spontaneous decomposition at physiological pH and temperature.Requires metabolic/enzymatic activation.[6]
Release Kinetics Predictable, first-order kinetics (e.g., DEA/NO half-life ~2-4 min).Dependent on cellular metabolic capacity; not predictable a priori.[6]
Primary Application Controlled delivery of NO to study direct signaling effects.Investigation of metabolic activation, potential pro-drug activity, or toxicology.[9][10]
Key Consideration Rate of NO release.Metabolic competence of the experimental system; potential for cytotoxicity.[4]

Section 2: Mandatory Safety and Handling Protocols

Authoritative Warning: N-nitroso compounds as a class are considered potentially toxic and carcinogenic.[4] All handling of Tert-butyl 4-nitrosopiperazine-1-carboxylate, both in solid and solution form, must be performed with stringent safety measures.

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and strong reducing agents.[11]

  • Disposal: Dispose of all waste (solid, solutions, contaminated labware) in accordance with your institution's hazardous chemical waste guidelines.

  • Spill Response: In case of a spill, evacuate the area and follow institutional protocols for hazardous chemical cleanup. Do not attempt to clean a significant spill without proper training and equipment.

Section 3: Experimental Design and Protocols

The following protocols are designed as a self-validating system to first determine if Tert-butyl 4-nitrosopiperazine-1-carboxylate produces NO in a given cellular context and, second, to quantify its associated cytotoxic effects.

Diagram: General Experimental Workflow

This diagram outlines the logical flow from compound preparation to data acquisition.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays Stock Protocol 3.1: Prepare Stock Solution (e.g., 100 mM in DMSO) Treat Protocol 3.2: Treat Cells with Compound (Dose-response, time-course) Stock->Treat Cells Seed Cells in Microplate (e.g., 24-48h incubation) Cells->Treat Controls Include Controls: - Vehicle (DMSO) - Positive (DEA/NO) - Negative (Untreated) Supernatant Collect Supernatant Treat->Supernatant MTT Protocol 3.4: MTT Assay (Cell Viability) Treat->MTT Griess Protocol 3.3: Griess Assay (Nitrite Quantification) Supernatant->Griess

Caption: Workflow for evaluating the bioactivity of the test compound.

Protocol: Preparation of Stock Solution

Rationale: A high-concentration, sterile stock solution is essential for accurate and reproducible dosing while minimizing solvent effects on the cells. DMSO is a common solvent for compounds of this nature.

Materials:

  • Tert-butyl 4-nitrosopiperazine-1-carboxylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of the compound to equilibrate to room temperature before opening.

  • Inside a chemical fume hood, weigh the required amount of powder and transfer it to a sterile amber microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Critical Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[9]

Protocol: In Vitro Cell Treatment

Rationale: This protocol establishes the core experiment. A dose-response and time-course analysis is critical for understanding the compound's potency and kinetics. The inclusion of proper controls is non-negotiable for data validation.

Procedure:

  • Seed the cells of interest (e.g., HepG2 for metabolic activity, or a cell line relevant to your research) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.

  • On the day of the experiment, prepare serial dilutions of the Tert-butyl 4-nitrosopiperazine-1-carboxylate stock solution in fresh, pre-warmed cell culture medium. A typical starting range might be 1 µM to 100 µM.

  • Prepare control media:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest dose of the test compound.

    • Positive Control (for NO production): Medium containing a known NO donor (e.g., 100 µM DEA/NO). Prepare this solution immediately before use.

    • Negative Control: Untreated medium.

  • Carefully remove the old medium from the cells and replace it with 100 µL of the prepared treatment or control media.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 12, 24, 48 hours).

Protocol: Assessment of Nitrite Production (Griess Assay)

Rationale: The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable and oxidized product of NO. Its presence in the culture medium indicates that NO was produced and released from the cells.[9]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.[9]

  • Sodium Nitrite (NaNO₂) for standard curve.

  • 96-well clear flat-bottom plate.

Procedure:

  • Prepare Standard Curve: Create a serial dilution of sodium nitrite in cell culture medium to generate standards from 0 to 100 µM.

  • Sample Collection: At the end of the treatment period, carefully collect 50 µL of cell culture supernatant from each well of the treatment plate and transfer to a new 96-well plate.

  • Assay:

    • Add 50 µL of each standard and sample to the new plate.

    • Add 50 µL of freshly mixed Griess Reagent to every well.

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

Protocol: Assessment of Cell Viability (MTT Assay)

Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is performed on the same cells from which the supernatant was taken for the Griess assay to directly correlate NO production with cytotoxicity.[9]

Materials:

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Following supernatant removal (Protocol 3.3), add 10 µL of the 5 mg/mL MTT stock solution to the remaining 50-100 µL of medium in each well (final concentration ~0.5 mg/mL).[9]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing the MTT solution.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Section 4: Data Interpretation and Signaling Context

The power of this experimental design lies in correlating the data from the Griess and MTT assays.

  • Scenario 1: No Nitrite Detected, No Cytotoxicity. The compound is likely inert in the chosen cell line at the tested concentrations.

  • Scenario 2: No Nitrite Detected, Significant Cytotoxicity. The compound is toxic through an NO-independent mechanism.

  • Scenario 3: Nitrite Detected, Correlated with Cytotoxicity. This suggests that metabolic activation of the compound leads to NO production, and either the NO itself (at high concentrations) or a metabolic byproduct is causing cell death.

  • Scenario 4: Nitrite Detected, No Cytotoxicity. The compound is metabolized to produce NO at levels that are sub-toxic and may be relevant for cell signaling studies.

The canonical signaling pathway for NO involves the activation of soluble Guanylyl Cyclase (sGC), which is a key mechanism to investigate if Scenario 4 is observed.

Diagram: Canonical Nitric Oxide Signaling Pathway

G NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Iron sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Downstream Physiological Responses (e.g., Vasodilation) PKG->Response

Caption: NO diffuses into the cell and activates sGC, leading to cGMP production.[9]

References

  • Shimadzu Chemistry & Diagnostics. Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. [Link]

  • Figueroa, C., & Isakson, B. E. (2014). Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems. ResearchGate. [Link]

  • Chen, Y., et al. (2019). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric Oxide, 85, 24-32. [Link]

  • Pharmaffiliates. CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-nitropiperidine-1-carboxylate. [Link]

  • Reyes-Zurita, F. E., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 28(12), 4789. [Link]

  • Bio-protocol. (2021). Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. [Link]

  • Nia Innovation. tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • Manasa Life Sciences. tert-Butyl piperazine-1-carboxylate. [Link]

  • Synchemia. CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • Wang, L., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry, 7, 281. [Link]

Sources

Method

Chromatographic purification of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Application Note: High-Purity Isolation & Chromatographic Purification of Tert-butyl 4-nitrosopiperazine-1-carboxylate Abstract The stringent control of nitrosamine impurities in pharmaceuticals, mandated by ICH M7(R1) a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Chromatographic Purification of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Abstract

The stringent control of nitrosamine impurities in pharmaceuticals, mandated by ICH M7(R1) and FDA guidance, requires high-purity reference standards for accurate quantification. Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9) is a critical analytical standard used to monitor the quality of piperazine-based active pharmaceutical ingredients (APIs). This Application Note details a robust, self-validating protocol for the isolation and purification of this compound. We define a two-stage chromatographic strategy—Flash Chromatography for bulk cleanup and Preparative HPLC for polishing—that exploits the specific physicochemical difference between the N-nitroso product and the N-Boc-piperazine precursor.

Safety & Handling (Critical)

WARNING: High Potency Carcinogen Nitrosamines are probable human carcinogens.[1][2] All procedures must be conducted in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Light Sensitivity: N-nitroso compounds undergo photolytic degradation (cleavage of the N–N bond) upon exposure to UV/VIS light (specifically ~330–350 nm).

    • Protocol: Wrap all columns, reservoirs, and collection fractions in aluminum foil or use amber glassware. Work under yellow light if possible.

  • Skin Absorption: Double-glove (Nitrile) and wear a Tyvek lab coat.

Physicochemical Profile & Separation Logic

To design an effective purification, we must understand the "Chromatographic Delta" between the product and the impurities.

PropertyTert-butyl 4-nitrosopiperazine-1-carboxylate (Target)Tert-butyl piperazine-1-carboxylate (Impurity/SM)Chromatographic Impact
Structure N-Boc / N-NitrosoN-Boc / Secondary AmineTarget is less polar (loss of H-bond donor).
Basicity Non-basic (Neutral)Basic (Secondary Amine)Impurity can be protonated; Target cannot.
UV Max ~235 nm (strong), ~340 nm (weak)< 210 nm (weak)Target is easily detectable by UV at 235 nm.
Stability Sensitive to UV & strong acidStableAvoid strong acids in mobile phase; protect from light.

The Separation Strategy: Since the starting material (SM) is a basic amine and the product is a neutral nitrosamine, we can utilize polarity (Silica) and hydrophobicity (C18) for separation. The N-nitroso group generally increases lipophilicity compared to the free amine, causing the target to elute earlier in Normal Phase (Silica) and later in Reverse Phase (C18) compared to the SM.

Protocol A: Bulk Purification via Flash Chromatography

Objective: Isolate the target from the crude reaction mixture (excess nitrite salts and unreacted amine). Scale: 100 mg – 5 g crude.

Materials
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Detection: UV at 235 nm and 254 nm.

Step-by-Step Methodology
  • Sample Loading: Dissolve the crude yellow oil in a minimum volume of Dichloromethane (DCM). Mix with silica gel (ratio 1:2) and evaporate to dryness (dry loading) to prevent band broadening.

  • Equilibration: Equilibrate the column with 90% Hexane / 10% EtOAc.

  • Gradient Elution:

    • 0–5 min: Isocratic 10% B (EtOAc).

    • 5–20 min: Linear ramp 10% → 40% B.

    • 20–25 min: Hold 40% B.

  • Fraction Collection:

    • The N-nitroso target is yellow and will elute before the unreacted N-Boc-piperazine (which trails due to interaction with silanols).

    • Collect fractions absorbing strongly at 235 nm.[3]

  • Post-Run: Analyze fractions by TLC (stain with Ninhydrin; SM turns red/purple, Target does not stain or stains faintly yellow). Combine pure fractions and concentrate in vacuo at <35°C (heat sensitive).

Protocol B: Polishing via Preparative HPLC

Objective: Achieve >99.5% purity for use as an analytical reference standard (LC-MS/MS). Scale: 10 mg – 100 mg.

Materials
  • Column: C18 Preparative Column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note on Acid: Formic acid ensures the residual amine impurity is fully protonated (

      
      ), making it highly polar and forcing it to elute in the void volume, far separated from the neutral nitrosamine.
      
  • Flow Rate: 15–20 mL/min.

Step-by-Step Methodology
  • Injection: Dissolve the semi-pure solid from Protocol A in 50:50 Water:ACN. Filter through a 0.2 µm PTFE filter.

  • Gradient Program:

    • T=0: 10% B

    • T=2: 10% B

    • T=12: 90% B (Shallow gradient for maximum resolution)

    • T=15: 95% B (Wash)

  • Detection Logic: Monitor 234 nm. The target peak will be the dominant peak eluting mid-gradient (approx. 50-60% B depending on column).

  • Workup: Lyophilize the aqueous fractions immediately. Do not use rotary evaporation at high temperatures for prolonged periods to avoid thermal denitrosation.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow Start Crude Reaction Mixture (N-Boc-Piperazine + NaNO2) Extraction Liquid-Liquid Extraction (DCM / Water) Start->Extraction Remove inorganic salts TLC_Check TLC Analysis (Hex/EtOAc 7:3) Extraction->TLC_Check Flash Flash Chromatography (Silica, Hex/EtOAc Gradient) TLC_Check->Flash Target Rf ~0.4-0.6 Impurity Rf < 0.2 Fraction_QC Fraction QC (UV 235nm + Ninhydrin) Flash->Fraction_QC Fraction_QC->Flash Reprocess mixed fractions Prep_HPLC Prep-HPLC Polishing (C18, H2O/ACN + 0.1% FA) Fraction_QC->Prep_HPLC Combine enriched fractions Lyophilization Lyophilization (Dark, < -40°C) Prep_HPLC->Lyophilization Elution at ~55% ACN Final_Product Final Standard (>99.5% Purity) Lyophilization->Final_Product

Caption: Figure 1: Integrated purification workflow for Tert-butyl 4-nitrosopiperazine-1-carboxylate.

Separation Mechanism Logic

This diagram explains why the separation works, validating the scientific integrity of the protocol.

SeparationLogic Impurity Impurity: N-Boc-Piperazine (Secondary Amine) Condition Acidic Mobile Phase (0.1% Formic Acid) Impurity->Condition Target Target: N-Nitroso-N-Boc (Nitrosamine) Target->Condition Result_Imp Protonated (NH2+) Highly Polar Elutes in Void (t0) Condition->Result_Imp Acid-Base Reaction Result_Tar Neutral Lipophilic Retained on C18 Condition->Result_Tar No Reaction

Caption: Figure 2: Mechanistic basis for HPLC separation using pH manipulation.

Quality Control & Validation

To ensure the "Trustworthiness" of the standard, the final product must be validated against the following criteria:

  • LC-MS/MS: Confirm parent mass [M+H]+ = 216.1 Da (Calculated MW: 215.25). Look for characteristic loss of the Boc group (-56 Da) or NO group (-30 Da) in fragmentation.

  • 1H NMR: Verify the disappearance of the NH proton signal (typically broad singlet around 1.5–2.0 ppm in the starting material) and the downfield shift of the alpha-protons adjacent to the nitroso group.

  • Nitrite Content: Ensure no residual inorganic nitrite remains (using Ion Chromatography), as this can lead to false positives in downstream applications.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][4] (2024).[2][5] Available at: [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[6] (2017). Available at: [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (2020). Available at: [Link]

  • Org. Synth. Preparation of t-Butyl Carbazate (Analogous Boc-protection chemistry). (1961). Coll. Vol. 5, p.166. Available at: [Link]

Sources

Application

Handling and storage procedures for Tert-butyl 4-nitrosopiperazine-1-carboxylate

An Application Guide for the Safe Handling and Storage of Tert-butyl 4-nitrosopiperazine-1-carboxylate Abstract This document provides detailed application notes and protocols for the safe handling, storage, and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9). As a member of the N-nitroso compound class, this substance is considered a potentially potent, toxic, and carcinogenic compound requiring stringent safety measures.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals to establish safe laboratory practices, ensure compound integrity, and minimize exposure risk. The protocols herein are grounded in established safety principles for potent compounds and specific data pertaining to nitrosamines.[3][4]

Compound Identification and Hazard Assessment

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a pharmaceutical intermediate and research chemical.[5][6] Its core structure contains an N-nitrosamine functional group (N-N=O), a class of compounds known for their potential mutagenic and carcinogenic properties.[2][7] Therefore, it is imperative to treat this compound as a suspected human carcinogen and handle it with extreme care.[1] All operations should be conducted based on the principle of minimizing all routes of exposure, including inhalation, dermal contact, and ingestion.

Physicochemical Properties

A summary of the key properties for Tert-butyl 4-nitrosopiperazine-1-carboxylate is provided below for quick reference.

PropertyValueSource(s)
CAS Number 877177-42-9[6][8]
Molecular Formula C₉H₁₇N₃O₃[6][8]
Molecular Weight 215.25 g/mol [6][8]
Appearance Pale yellow solid[1]
Purity ≥95 - 98% (Typical)[1][5]
Solubility Soluble in DMSO, Methanol[1]
Primary Hazard Suspected human carcinogen, highly toxic[1]
Core Toxicological Concerns: The N-Nitroso Moiety

The toxicity of this compound is primarily attributed to the N-nitrosamine group. N-nitroso compounds can be formed from nitrogen-containing precursors and nitrosating agents (e.g., nitrites) and are a significant concern in the pharmaceutical industry.[7] Their carcinogenic potential necessitates that this compound be handled only by trained personnel in a controlled laboratory environment. Assume that any mixture containing this compound is more toxic than its most toxic component.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is mandatory.[9] PPE should be considered the final barrier of protection.[10]

Engineering Controls
  • Primary Containment: All handling of the solid compound or its volatile solutions must be performed within a certified chemical fume hood or a glove box to prevent the generation and inhalation of dusts and aerosols.[11][12] The ventilation system should be regularly maintained.[13]

  • Designated Area: Establish a designated area within the laboratory specifically for working with this potent compound. This area should be clearly marked, and access should be restricted.

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[11]

Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling Tert-butyl 4-nitrosopiperazine-1-carboxylate. Never wear contaminated PPE outside of the designated laboratory area.

  • Body Protection: A disposable, solid-front lab coat or gown is required to protect clothing and skin.[4]

  • Hand Protection: Double-gloving with disposable nitrile gloves is mandatory.[4] Gloves must be inspected for tears or holes before use. Change gloves immediately if contamination is suspected and after each handling session.

  • Eye and Face Protection: ANSI-approved safety goggles with side shields are the minimum requirement.[4] When there is a significant risk of splashing, a face shield should be worn over the safety goggles.[4]

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with appropriate cartridges is necessary after a full risk assessment.[3]

PPE_Workflow start Initiate Task with Tert-butyl 4-nitrosopiperazine-1-carboxylate task_type Is the compound in solid (powder) form? start->task_type solid_handling Work inside certified Chemical Fume Hood or Glovebox task_type->solid_handling Yes solution_handling Work inside certified Chemical Fume Hood task_type->solution_handling No (Solution) ppe_solid Required PPE: - Disposable Gown - Double Nitrile Gloves - Safety Goggles - Face Shield (recommended) solid_handling->ppe_solid ppe_solution Required PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles solution_handling->ppe_solution end_task Complete Task & Proceed to Decontamination ppe_solid->end_task ppe_solution->end_task

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Storage and Stability Protocols

N-nitroso compounds can degrade over time, influenced by factors like temperature, light, and pH.[14][15] Proper storage is critical to maintain compound purity and prevent the formation of unknown, potentially hazardous degradants.

Protocol for Short-Term and Long-Term Storage (Solid)
  • Verification: Upon receipt, ensure the container is tightly sealed and undamaged.

  • Labeling: The container must be clearly labeled with the compound name, CAS number, date received, and hazard warning (e.g., "Suspected Carcinogen, Toxic").

  • Storage Conditions: Store the container in a refrigerator at 2-8°C.[6] Some suppliers recommend 4°C.[11]

  • Light Protection: Protect the compound from light by storing it in an amber vial or by placing the container inside a secondary, opaque container.

  • Environment: The storage location must be a dry, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[11]

  • Stability: Under these conditions, the solid compound is expected to be stable for at least one year.[5]

Protocol for Stock Solution Storage
  • Solvent Selection: Use anhydrous grade solvents such as DMSO or Methanol for preparing solutions.[1]

  • Container: Store solutions in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Storage Conditions:

    • For monthly use, store at -20°C, protected from light.[11]

    • For long-term storage (up to 6 months), store at -80°C, protected from light.[11]

  • Handling: Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the vial. Avoid repeated freeze-thaw cycles.

Safe Handling and Experimental Protocols

These protocols are designed to minimize aerosol generation and prevent cross-contamination.

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE (Section 2.2, solid handling). Decontaminate the analytical balance and the surrounding area within the chemical fume hood before and after use.

  • Tare: Place a piece of weigh paper or a tared vial on the analytical balance and close the draft shield.

  • Transfer: Carefully transfer the desired amount of the pale yellow solid onto the weigh paper using a clean spatula.[1] Perform this action slowly and gently to avoid creating airborne dust.

  • Weighing: Close the draft shield and record the weight.

  • Cleanup: Tightly seal the source container and return it to its proper storage location. Dispose of the spatula tip (if disposable) or decontaminate the spatula immediately.

Protocol for Preparing a Stock Solution
  • Preparation: This procedure must be performed inside a chemical fume hood.

  • Transfer: Carefully transfer the pre-weighed solid into an appropriate volumetric flask.

  • Rinsing: Use a small amount of the chosen solvent (e.g., Methanol, DMSO) to rinse the weigh paper, ensuring all residual powder is transferred into the flask.

  • Dissolution: Add solvent to the flask, approximately half of the final desired volume. Cap and gently swirl or vortex until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the solvent to the final volume mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Aliquoting: Transfer the stock solution into smaller, clearly labeled vials for storage to avoid repeated use of the main stock.

Spill Management and Decontamination

Accidents must be anticipated.[3] A spill kit containing absorbent material (e.g., diatomite), decontamination solutions, and designated waste bags must be readily available.

Spill Response Protocol
  • Immediate Action: Alert personnel in the immediate area. If the spill is large, flammable, or involves highly volatile solvents, evacuate the area and contact the institution's Environmental Health & Safety (EHS) office.

  • Containment (Small Spills): For small, manageable spills, cover the spill with a compatible absorbent material, working from the outside in.

  • Decontamination: Once absorbed, treat the area with a decontamination solution. A common procedure for N-nitroso compounds involves chemical degradation. While specific data for this compound is not available, a general approach for nitrosamides involves treatment with an aluminum-nickel alloy in a basic solution.[16] Alternatively, scrubbing surfaces with alcohol can be used.[11] Consult with your EHS office to establish a validated decontamination procedure.

  • Disposal: Carefully collect all contaminated materials (absorbent, gloves, wipes) into a designated hazardous waste container.

  • Final Cleaning: Wipe the affected area again with soap and water.

Spill_Response spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess large_spill Large / Volatile / Unknown assess->large_spill Major small_spill Small & Controllable assess->small_spill Minor evacuate Evacuate Area Alert Others Contact EHS large_spill->evacuate contain Contain Spill with Absorbent Material small_spill->contain report Document Incident evacuate->report decontaminate Apply Validated Decontamination Solution contain->decontaminate collect_waste Collect all contaminated materials into Hazardous Waste Bag decontaminate->collect_waste final_clean Clean area with soap and water collect_waste->final_clean final_clean->report

Figure 2: Decision workflow for spill response management.

Waste Disposal

All waste generated from handling Tert-butyl 4-nitrosopiperazine-1-carboxylate is considered hazardous.

  • Solid Waste: Contaminated disposables (gloves, weigh paper, bench liners, vials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous material disposal company, following all local, state, and federal regulations.[12]

References

  • Shimadzu Chemistry & Diagnostics. Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9. [Link]

  • Pharmaffiliates. Tert-butyl 4-nitrosopiperazine-1-carboxylate | CAS No : 877177-42-9. [Link]

  • Synchemia. (2022). Certificate of Analysis: tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]

  • Juszkiewicz, A., & Kowalski, B. (2001). Effect of different storage conditions on N-nitrosamine content in polish edible offals processed meat products. ResearchGate. [Link]

  • Lee, W., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. PMC. [Link]

  • Cleanchem. Material Safety Data Sheets N-NITROSO HISTAMINE IMPURITY 2. [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • University of Ljubljana. (2023). Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. [Link]

  • Aquigen Bio Sciences. Understanding N-Nitroso Compounds: What Are They and Why Do They Matter?. [Link]

  • Evolve. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. National Institutes of Health. [Link]

  • Google Patents. Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Lunn, G., et al. (1983). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • BioProcess International. (2010). Containment of High-Potency Products in a GMP Environment. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Topic: Improving the stability of Tert-butyl 4-nitrosopiperazine-1-carboxylate solutions CAS: 877177-42-9 (Commonly used as a reference standard for nitrosamine impurity analysis) Audience: Analytical Chemists, QC Resear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of Tert-butyl 4-nitrosopiperazine-1-carboxylate solutions CAS: 877177-42-9 (Commonly used as a reference standard for nitrosamine impurity analysis) Audience: Analytical Chemists, QC Researchers, and Stability Scientists.

Introduction: The Dual-Sensitivity Paradox

Welcome to the technical support guide for Tert-butyl 4-nitrosopiperazine-1-carboxylate . As a researcher, you are likely using this compound as a reference standard to quantify mutagenic impurities in pharmaceutical products (e.g., Rifampin or piperazine-derivative drugs).

Handling this molecule requires navigating a "Dual-Sensitivity Paradox":

  • The N-Nitroso moiety is intrinsically photosensitive (prone to UV cleavage).

  • The Boc (tert-butyloxycarbonyl) group is intrinsically acid-labile .[1]

Failure to address both simultaneously leads to quantitation errors, false negatives in safety screenings, and "ghost peaks" in HPLC/GC chromatograms. This guide provides the mechanistic insights and protocols to stabilize your solutions.

Part 1: Core Stability Matrix

The following table summarizes the critical stability parameters based on the chemical structure.

ParameterCritical ThresholdThe "Why" (Mechanism)Recommended Action
Light

< 400 nm
Homolytic Cleavage: UV light excites the

transition, cleaving the N-N bond and generating nitric oxide (NO) and aminium radicals.
Strictly use Amber Glassware. Perform prep in low-UV environments.
Acidity pH < 4.0Acidolysis: Protons protonate the Boc carbonyl, leading to the release of isobutylene and CO₂, leaving the free amine.Avoid acidic solvents.[1] Do not use aged Chloroform/DCM without checking for HCl.
Temperature > 25°CThermal Denitrosation: Elevated heat can reverse the nitrosation or cause rearrangement.Store neat standards at -20°C . Keep working solutions at 2-8°C.
Solvent Protic vs. AproticSolvolysis Risk: Methanol is generally safe, but acidic methanol accelerates Boc removal.Preferred: Acetonitrile (ACN) or Methanol (MeOH). Avoid: Unstabilized Chlorinated solvents.

Part 2: Troubleshooting Guides & FAQs

Issue #1: "My peak area drops significantly after the sample sits in the autosampler for 12 hours."

Diagnosis: Photolytic Degradation (The "Phantom Loss") N-nitrosamines have a strong absorption band around 230 nm and a weaker one at 330-350 nm. Standard laboratory lighting (fluorescent tubes) emits enough UV radiation to degrade the N-N bond within hours.

The Mechanism:



The resulting radicals react with dissolved oxygen or solvent to form secondary amines or nitramines, which elute at different retention times.

Corrective Protocol:

  • Amber Protection: Ensure autosampler vials are amber glass.

  • UV Shielding: If your autosampler has a clear window, cover it with aluminum foil.

  • Solvent Degassing: Dissolved oxygen accelerates the radical chain reaction following photolysis. Sparge solvents with Helium or Nitrogen prior to use.

Issue #2: "I see a new peak appearing early in the chromatogram, and the main peak is shrinking."

Diagnosis: Acid-Catalyzed Deprotection (Boc Loss) If the new peak corresponds to 1-nitrosopiperazine (lacking the Boc group) or piperazine (lacking both), your solution is acidic. This is common when using Dichloromethane (DCM) or Chloroform as a diluent.

The Mechanism: Chlorinated solvents decompose over time (especially under light) to form trace Hydrochloric Acid (HCl). Even ppm levels of HCl are sufficient to cleave the Boc group:



Corrective Protocol:

  • Switch Solvents: Use Acetonitrile or Methanol (LC-MS grade) as your primary diluent.

  • Stabilize Chlorinated Solvents: If you must use DCM (e.g., for extraction), filter it through basic alumina or add a stabilizer (e.g., Amylene) to neutralize acid formation.

  • Check pH: Verify the pH of your aqueous mobile phase. Ensure it is buffered > pH 5.0.

Issue #3: "The standard stock solution turned from pale yellow to clear/colorless."

Diagnosis: Complete Denitrosation or Oxidation N-nitroso compounds are typically yellow oils or solids. A loss of color indicates the loss of the N=O chromophore.

Troubleshooting Steps:

  • Check Storage Temp: Was the vial left on a benchtop? Thermal decomposition (

    
    C) can denitrosate the compound.
    
  • Check Oxidants: Did you use a solvent containing peroxides (e.g., aged THF or Ethers)? Peroxides oxidize nitrosamines to Nitramines (

    
    ), which are often colorless and have different toxicity profiles.
    

Part 3: Visualizing the Degradation Pathways

The following diagram maps the competing degradation pathways you must control.

StabilityPathways Target Tert-butyl 4-nitrosopiperazine-1-carboxylate (Target Molecule) Light UV Light (hν) Target->Light Acid Acid (H+) (e.g., HCl in DCM) Target->Acid Oxidant Peroxides/O2 Target->Oxidant Radical Aminium Radical + NO• FreeAmine 1-Nitrosopiperazine (De-Boc Product) Nitramine Nitramine Derivative (Oxidation) Light->Radical Homolytic Cleavage (Photolysis) Acid->FreeAmine Hydrolysis (Boc Removal) Oxidant->Nitramine Oxidation

Figure 1: Competing degradation pathways. Note that UV light destroys the Nitroso group, while Acid destroys the Boc group.

Part 4: Validated Protocol for Stock Solution Preparation

To ensure analytical integrity (E-E-A-T), follow this self-validating protocol.

Materials:
  • Compound: Tert-butyl 4-nitrosopiperazine-1-carboxylate (>98% purity).[2]

  • Solvent: Methanol (LC-MS Grade) or Acetonitrile. Do not use DCM.

  • Glassware: Class A Volumetric Flask (Amber).

Step-by-Step Procedure:
  • Equilibration: Remove the neat standard from -20°C storage and allow it to equilibrate to room temperature in a desiccator (prevents condensation/hydrolysis).

  • Weighing: Weigh accurately (~10 mg) into an Amber volumetric flask.

    • Why Amber? Minimizes photolysis during the dissolution phase.

  • Dissolution: Add solvent (MeOH or ACN) to 2/3rds volume. Sonicate briefly (< 1 min).

    • Warning: Prolonged sonication generates heat, risking degradation.

  • Dilution: Make up to volume. Cap tightly.

  • Verification (The Self-Check):

    • Immediately inject into HPLC.

    • Store the remaining solution in the dark at 4°C.

    • Re-inject after 24 hours.

    • Acceptance Criteria: The peak area difference should be < 2.0%.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev. 1, 2021. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Carbamates."[3] Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[3] (Standard reference for Boc stability mechanics).

  • Lee, C., et al. "UV Photolytic Mechanism of N-Nitrosodimethylamine in Water." Environmental Science & Technology, 2005. (Foundational mechanism for nitrosamine photolysis). [Link]

  • Fine, N. A., et al. "Decomposition of nitrosamines in CO2 capture by aqueous piperazine."[4] Environmental Science & Technology, 2014.[4] (Specific thermal data for piperazine nitrosamines). [Link]

Sources

Optimization

Technical Support Center: Optimizing Tert-butyl 4-nitrosopiperazine-1-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing tert-butyl 4-nitrosopiperazine-1-carboxylate (N-Boc-N'-nitrosopiperazine)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing tert-butyl 4-nitrosopiperazine-1-carboxylate (N-Boc-N'-nitrosopiperazine), a critical intermediate in the development of PDE-5 inhibitors like sildenafil analogues[1].

The nitrosation of secondary amines is a standard transformation, but the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group introduces significant chemoselectivity challenges. This guide addresses the root causes of byproduct formation and provides self-validating protocols to ensure high-purity synthesis.

Troubleshooting & FAQs

Q1: Why am I detecting 1,4-dinitrosopiperazine in my reaction mixture, and why is this a critical failure? A1: The formation of 1,4-dinitrosopiperazine is a direct consequence of premature Boc deprotection. Traditional nitrosation relies on sodium nitrite (


) and a strong mineral acid (e.g., 

) to generate the active nitrosonium ion (

). However, the Boc group is highly sensitive to low pH. When

is used, the carbamate oxygen is protonated, leading to the cleavage of the Boc group and the release of free piperazine. This diamine rapidly undergoes double nitrosation. Causality & Impact: 1,4-dinitrosopiperazine is a potent N-nitrosamine. In the context of modern pharmaceutical regulations, it represents a critical Nitrosamine Drug Substance-Related Impurity (NDSRI)[2]. Even trace amounts can trigger regulatory holds. Furthermore, studies have shown that even high-temperature water can catalyze neutral N-Boc deprotection, underscoring the need for strictly controlled environments ()[3],.

Q2: How can I achieve complete nitrosation without cleaving the Boc group? A2: You must shift the mechanistic pathway from aqueous acidic conditions to anhydrous, neutral conditions. Utilizing alkyl nitrites, such as tert-butyl nitrite (t-BuONO), allows for the generation of the nitrosating species in organic solvents (like dichloromethane) without the need for exogenous acid (4)[5],[4]. Causality: By eliminating the aqueous acid, you prevent the protonation of the Boc group. The alkyl nitrite acts as both the organic-soluble reagent and the


 donor, shifting the equilibrium toward the desired N-nitrosamine product while strictly preserving the protecting group[4].

Q3: I am using a milder


 / Acetic acid system, but I still see unreacted starting material. How do I push the reaction to completion safely? 
A3:  Acetic acid reduces the rate of Boc cleavage compared to 

, but it also reduces the equilibrium concentration of dinitrogen trioxide (

), the active nitrosating species in weak acids. Solution: Implement a buffered system (Acetic acid / Sodium acetate) to lock the pH at ~4.5. Add the

continuously via a syringe pump. This maintains a steady-state concentration of the nitrosating agent without overwhelming the buffer capacity or creating localized acidic pockets that cause Boc loss.

Comparative Reaction Metrics

To aid in route selection, the following table summarizes the quantitative data and byproduct risks associated with different nitrosating systems:

Nitrosating SystemReaction EnvironmentBoc Cleavage Risk1,4-Dinitrosopiperazine FormationTypical YieldScalability & Application

/

Highly Acidic (pH < 2)CriticalHigh< 40%Poor; Avoid due to NDSRI toxicity.

/ Buffer
Aqueous Buffer (pH 4.5)ModerateLow70–80%Excellent; Cost-effective for scale-up.
t-BuONO / DCM Neutral / AnhydrousNegligibleNone> 90%Good; Preferred for high-purity API synthesis.

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies are designed to provide real-time feedback and causality-driven controls during the reaction.

Protocol A: Anhydrous Nitrosation (Recommended for High Purity)

This protocol utilizes tert-butyl nitrite. The self-validating mechanism here is the generation of tert-butanol as the sole stoichiometric byproduct, which can be monitored via GC or NMR to confirm reaction progress without quenching[4].

  • Preparation: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to prevent volatilization of the reagent.

  • Reagent Addition: Add tert-butyl nitrite (t-BuONO, 1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the mild exotherm and prevents localized concentration spikes that could lead to over-oxidation (N-nitro formation).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Ninhydrin stain) until the secondary amine is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure. The byproduct (tert-butanol) co-evaporates with the DCM, leaving the crude target compound with >95% purity, ready for downstream coupling.

Protocol B: Buffered Aqueous Nitrosation (Cost-Effective Alternative)

This protocol relies on strict pH control. The self-validating mechanism is the continuous monitoring of the buffer. If the pH drops below 4.0, the risk of Boc cleavage increases exponentially.

  • Buffer Setup: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in a 0.5 M Sodium Acetate (NaOAc) aqueous solution.

  • pH Adjustment: Add Glacial Acetic Acid (AcOH) dropwise until the pH reaches exactly 4.5.

  • Temperature Control: Cool the reaction vessel to 0–5 °C.

  • Controlled Addition: Prepare a 2.0 M aqueous solution of Sodium Nitrite (

    
    , 1.5 eq). Inject this solution via a syringe pump over 1 hour. Causality: Slow addition prevents the rapid accumulation of nitrous acid (
    
    
    
    ), minimizing the risk of localized pH drops that cleave the Boc group.
  • Workup: Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with saturated

    
     to neutralize any residual acid, dry over 
    
    
    
    , and concentrate in vacuo.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence based on reagent selection, highlighting the critical pathway that leads to toxic byproduct formation.

G SM N-Boc-piperazine (Starting Material) Target Tert-butyl 4-nitrosopiperazine -1-carboxylate (Target) SM->Target t-BuONO, DCM (Neutral/Anhydrous) Intermediate Piperazine (Deprotected Intermediate) SM->Intermediate NaNO2, Strong Acid (HCl) (Boc Cleavage) Byproduct 1,4-Dinitrosopiperazine (Toxic NDSRI Byproduct) Intermediate->Byproduct Excess NaNO2 / NO+

Mechanistic divergence in N-Boc-piperazine nitrosation based on reagent selection.

References

  • Source: Chemical Communications (RSC Publishing)
  • Nucleic Acid Related Compounds. 116. Nonaqueous Diazotization of Aminopurine Nucleosides.
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: ResearchGate URL

Sources

Troubleshooting

Optimizing LC-MS/MS parameters for Tert-butyl 4-nitrosopiperazine-1-carboxylate

Topic: Optimizing LC-MS/MS for tert-butyl 4-nitrosopiperazine-1-carboxylate Executive Summary This guide addresses the quantitation and characterization of tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 16339-07-4),...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing LC-MS/MS for tert-butyl 4-nitrosopiperazine-1-carboxylate

Executive Summary

This guide addresses the quantitation and characterization of tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 16339-07-4), a Nitrosamine Drug Substance Related Impurity (NDSRI). As a Boc-protected nitrosamine, this analyte presents a unique "dual-instability" challenge: the N-nitroso group is susceptible to thermal degradation and in-source fragmentation, while the Boc (tert-butoxycarbonyl) group is acid-labile.

This technical dossier provides optimized parameters, troubleshooting workflows, and artifact mitigation strategies compliant with FDA and USP <1469> standards.

Module 1: Mass Spectrometry Parameters (The "Engine")

The primary challenge in analyzing this molecule is preventing the degradation of the labile N-NO bond before it reaches the collision cell.

1.1 Ionization & MRM Transitions
  • Ionization Mode: ESI Positive ([M+H]⁺)

  • Precursor Ion: m/z 216.1 (Calculated: MW 215.25 + H⁺)

Optimized MRM Table

Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)*Mechanism
Quantifier 216.1 160.1 10012 - 18Loss of isobutene (Boc signature)
Qualifier 1 216.1186.110010 - 15Loss of NO radical (Nitrosamine signature)
Qualifier 2 216.157.15020 - 30Formation of tert-butyl cation

*Note: Collision Energy (CE) values are instrument-dependent. Start with these ranges and optimize using the ramp workflow below.

1.2 Critical Troubleshooting: In-Source Fragmentation

The Issue: You observe a peak at m/z 186 in your Q1 scan, or low sensitivity for the 216 precursor. The Cause: The N-NO bond is weak (bond dissociation energy ~30-40 kcal/mol). High voltages in the source strip the NO group before mass selection.

Corrective Action:

  • Lower Temperature: Reduce Source Temp (TEM) by 50°C steps. (Target: < 350°C).

  • Soften Voltage: Reduce Declustering Potential (DP) or Cone Voltage.

    • Standard Small Molecule: ~60-80V

    • Nitrosamine Target:10-30V (Crucial for preserving [M+H]⁺).

Module 2: Chromatography & Separation
2.1 Column Selection

Standard C18 columns often fail to retain polar nitrosamines or separate them from the API matrix.

  • Recommended: Phenyl-Hexyl or Biphenyl phases (2.1 x 100mm, 1.7 µm or 2.6 µm).

  • Why? The pi-pi interactions offered by phenyl phases provide superior selectivity for the nitroso-conjugated system compared to hydrophobic C18 interactions.

2.2 Mobile Phase Strategy
  • Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH stability).

  • Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Warning: Avoid strong acids (e.g., TFA) or high concentrations (>0.5%) of formic acid. The Boc group is acid-labile; prolonged exposure can hydrolyze the carbamate, altering your analyte to N-nitrosopiperazine (MW 115), leading to quantification errors.

Module 3: Sample Preparation & Artifact Mitigation

The "In-Situ" Risk: If your sample matrix contains secondary amines (the un-nitrosated precursor) and trace nitrites, the nitrosamine can form inside your autosampler vial, generating false positives.

3.1 Workflow Visualization: The Artifact Check

SamplePrep Start Start: Sample Preparation Check Does Matrix contain Nitrites? Start->Check Risk HIGH RISK: In-Situ Formation Check->Risk Yes/Unknown Safe Standard Extraction Check->Safe No (Verified) Action Add Sulfamic Acid (50 mM) to Diluent Risk->Action Mitigation Verify Spike Recovery Test (Spike API + Nitrite) Action->Verify Verify->Safe Artifacts Cleared

Figure 1: Decision tree for mitigating in-situ nitrosamine formation during sample preparation.

Troubleshooting FAQs

Q1: My calibration curve is non-linear at the lower end (quadratic fit). Why?

  • Diagnosis: This often indicates adsorption of the analyte to glass surfaces or carryover.

  • Fix:

    • Switch to silanized glass vials or high-quality polypropylene vials.

    • Change the needle wash to a stronger organic solvent (e.g., 50:50 ACN:IPA + 0.1% FA) to ensure the hydrophobic Boc group is fully washed off the injector.

Q2: I see a peak at the correct retention time in my blank injection.

  • Diagnosis: Contamination or Carryover.

  • Fix:

    • Carryover: If the peak appears after a high standard, increase the wash time.

    • Contamination: Check your solvents. Methanol and Acetonitrile can sometimes contain trace amines or nitrites. Use LC-MS grade solvents only. Crucially, check the needle wash solvent.

Q3: The sensitivity drops significantly after 50 injections.

  • Diagnosis: Source contamination. Nitrosamines are often analyzed in "dirty" API matrices.

  • Fix: Use a divert valve. Direct the flow to waste for the first 1-2 minutes (void volume) and after the analyte elutes, preventing the bulk API from entering the MS source.

Method Development Workflow (Graphviz)

The following diagram outlines the logical flow for optimizing the MRM transitions specifically for this labile molecule.

MRMOptimization Input Analyte: t-Butyl 4-nitrosopiperazine-1-carboxylate MW: 215.25 Q1Scan Q1 Scan (ESI+) Target: [M+H]+ = 216.1 Input->Q1Scan ISF_Check Check In-Source Frag Is m/z 186 present? Q1Scan->ISF_Check Adjust_DP LOWER Declustering Potential (Target 10-30V) ISF_Check->Adjust_DP Yes (High 186) ProdScan Product Ion Scan (CE Ramp 5-50 eV) ISF_Check->ProdScan No (Clean 216) Adjust_DP->Q1Scan Re-inject Select Select Transitions ProdScan->Select Final Final Method: 216->160 (Quant) 216->186 (Qual) Select->Final

Figure 2: Step-by-step optimization workflow emphasizing the control of in-source fragmentation.

References
  • US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Mass Spectrometric Characterization of Nitrosamines. Rapid Communications in Mass Spectrometry.
Optimization

Matrix effects in the analysis of Tert-butyl 4-nitrosopiperazine-1-carboxylate

Topic: Analysis of tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9) Ticket ID: NDSRI-SUP-089 Status: Open for Troubleshooting Executive Summary: The Analytical Challenge You are analyzing tert-butyl 4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9) Ticket ID: NDSRI-SUP-089 Status: Open for Troubleshooting

Executive Summary: The Analytical Challenge

You are analyzing tert-butyl 4-nitrosopiperazine-1-carboxylate , a Nitrosamine Drug Substance Related Impurity (NDSRI). This compound is the N-nitroso derivative of 1-Boc-piperazine , a common intermediate in pharmaceutical synthesis.

The Core Problem: In LC-MS/MS analysis, "Matrix Effects" (ME) refer to the alteration of ionization efficiency—either suppression (loss of signal) or enhancement (artificial gain)—caused by co-eluting components.[1][2] For this specific NDSRI, the challenge is twofold:

  • Structural Similarity: The impurity often co-elutes with high concentrations of its parent amine (1-Boc-piperazine) or the Active Pharmaceutical Ingredient (API), leading to severe ion suppression.

  • Lability: The tert-butyl carbamate (Boc) group is acid-sensitive and prone to in-source fragmentation, complicating the mass spectrum.

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects.

Module 1: Diagnostic Workflow

How do I confirm if signal loss is due to the matrix or the method?

Before altering chromatographic parameters, you must mathematically quantify the matrix effect. We utilize the Matuszewski Method (Post-Extraction Spike), the gold standard for bioanalytical validation.[1]

Visual Guide: Matrix Effect Diagnosis

MatrixDiagnosis Start START: Low/Variable Recovery Observed Step1 Prepare 3 Sample Sets: (A) Neat Standard (B) Post-Extraction Spike (C) Pre-Extraction Spike Start->Step1 Calc Calculate Matrix Factor (MF): MF = Area(B) / Area(A) Step1->Calc Decision Is MF < 0.8 or > 1.2? Calc->Decision NoEffect No Significant Matrix Effect. Investigate Extraction Efficiency. Decision->NoEffect No YesEffect Matrix Effect Confirmed. Proceed to Mitigation. Decision->YesEffect Yes PostCol Perform Post-Column Infusion to locate suppression zones. YesEffect->PostCol

Figure 1: Decision tree for diagnosing matrix effects versus extraction losses.

Protocol: Calculating the Matrix Factor (MF)

To distinguish between Extraction Efficiency (Recovery) and Matrix Effects , perform the following experiment:

  • Set A (Neat Standard): Inject the nitrosamine standard in mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample, then spike the nitrosamine into the final extract before injection.

  • Set C (Pre-Extraction Spike): Spike the nitrosamine into the matrix before extraction, then extract.

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Interpretation: If MF < 0.85, you have significant Ion Suppression . If MF > 1.15, you have Enhancement .

  • Recovery (RE):

    
    
    
    • Interpretation: This isolates the efficiency of your sample prep (LLE/SPE) regardless of the MS detector response.

Module 2: Analyte-Specific Troubleshooting (FAQs)

Q1: I see a peak for the nitrosamine in my blank matrix. Is this carryover?

Likely Cause: In-situ (Artifactual) Formation. The parent amine, 1-Boc-piperazine , can react with trace nitrites in your solvents or the acidic mobile phase to form tert-butyl 4-nitrosopiperazine-1-carboxylate during the analysis.

The Fix:

  • Verify Solvents: Ensure formic acid/acetic acid is fresh and nitrite-free.

  • Add Scavengers: Add sulfamic acid to the sample diluent to quench residual nitrites immediately upon solvation.

Q2: My Internal Standard (IS) response varies wildly between samples.

Likely Cause: The IS is not co-eluting perfectly with the analyte, or you are using an analog IS (e.g., N-nitroso-di-n-propylamine) instead of a stable isotope label (SIL). The Fix:

  • Mandatory: Use a deuterated analog, such as d8-1-Boc-4-nitrosopiperazine or d4-nitrosopiperazine (if retention matches). The IS must experience the exact same suppression as the analyte to correct for it.

Q3: Which MRM transitions should I use?

The Boc group introduces specific fragmentation patterns. Use the table below to optimize your method.

Transition TypePrecursor (m/z)Product (m/z)MechanismPurpose
Quantifier 216.1160.1Loss of Isobutene (

)
High Intensity
Qualifier 1 216.1116.1Loss of Boc Group (

)
Confirmation
Qualifier 2 216.157.1tert-butyl cationStructural Check

Note: Precursor is [M+H]+.[3] MW of C9H17N3O3 is ~215.25 Da.

Module 3: Mitigation & Optimization Strategies

If Module 1 confirmed matrix effects (MF < 0.8), you must separate the analyte from the interfering matrix components.

Strategy A: Chromatographic Resolution

Matrix effects are temporal; they only hurt if they happen when the analyte elutes.

  • Action: Perform a Post-Column Infusion . Infuse the analyte continuously into the MS source while injecting a blank matrix sample via the LC.

  • Observation: Look for dips (suppression) or humps (enhancement) in the baseline.

  • Goal: Adjust the gradient to move the nitrosamine peak into a "quiet" zone, away from the API or phospholipid elution front.

Strategy B: Sample Preparation (The "Clean-Up")

Simple protein precipitation (PPT) is often insufficient for trace NDSRI analysis because it leaves phospholipids and salts in the extract.

Visual Guide: Sample Prep Selection

SamplePrep Input Sample Matrix Split Matrix Complexity? Input->Split Simple Low (e.g., Water/Solvent) Direct Injection Split->Simple Clean Complex High (e.g., Plasma/API Formulation) Split->Complex Dirty LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or DCM *Recommended for NDSRIs* Complex->LLE Lipophilic Analyte SPE Solid Phase Extraction (SPE) HLB or MCX Cartridges Complex->SPE Polar Matrix

Figure 2: Selecting the optimal extraction method based on matrix complexity.

Recommended Protocol: Liquid-Liquid Extraction (LLE) Since tert-butyl 4-nitrosopiperazine-1-carboxylate is moderately lipophilic (due to the Boc group and tert-butyl tail), LLE is highly effective.

  • Aliquot: 200 µL Sample.

  • Add: 50 µL Internal Standard.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Vortex: 5 mins (High speed).

  • Centrifuge: 10,000 rpm for 5 mins.

  • Evaporate: Transfer supernatant to a fresh vial and dry under

    
     at 40°C.
    
  • Reconstitute: In initial mobile phase (e.g., 95:5 Water:MeOH).

Strategy C: Instrumental Modification

If sample prep fails, modify the ionization source.

  • Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI is gas-phase ionization and is significantly less susceptible to liquid-phase matrix effects than ESI (Electrospray Ionization).

  • Divert Valve: Send the first 1-2 minutes of the LC run (containing salts and polar interferences) to waste before switching to the MS.

References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Questions and answers. (EMA/409815/2020).[4][5][6] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low recovery of Tert-butyl 4-nitrosopiperazine-1-carboxylate during extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of N-nitrosamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of N-nitrosamine derivatives.

Tert-butyl 4-nitrosopiperazine-1-carboxylate (commonly known as 1-Boc-4-nitrosopiperazine) presents a unique physicochemical paradox: it features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group alongside a polar, environmentally sensitive N-nitrosamine moiety. When drug development professionals report low recovery during Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE), the root cause almost always traces back to three mechanistic failures: acid-catalyzed deprotection, insufficient phase partitioning, or thermal degradation.

This guide provides a self-validating framework to diagnose and resolve these extraction bottlenecks.

Diagnostic Workflow

G Start Issue: Low Extraction Recovery (1-Boc-4-nitrosopiperazine) Cause1 Loss in Aqueous Phase (Poor Partitioning) Start->Cause1 Cause2 Chemical Degradation (Boc Cleavage) Start->Cause2 Cause3 Evaporative Loss (Thermal Degradation) Start->Cause3 Sol1 Add NaCl to Saturation (Salting-Out Effect) Cause1->Sol1 Sol2 Neutralize to pH 7.5-8.0 (Prevent Acid Hydrolysis) Cause2->Sol2 Sol3 Evaporate at ≤ 30°C (Prevent Co-volatilization) Cause3->Sol3

Troubleshooting workflow for 1-Boc-4-nitrosopiperazine extraction failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am following a standard LLE protocol, but my recovery of Tert-butyl 4-nitrosopiperazine-1-carboxylate is below 40%. What is driving this loss? A1: The primary culprit is insufficient ionic strength in the aqueous phase. While the Boc group adds lipophilicity, the N-nitroso group engages in strong hydrogen bonding with water. If you extract directly from a low-ionic-strength aqueous quench, the compound will partially remain solvated in the aqueous layer. Mechanistic Causality: Introducing a high-salt matrix (e.g., saturating the aqueous phase with NaCl) induces a "salting-out" effect. The salt ions heavily hydrate, decreasing the availability of free water molecules to solvate the nitrosamine. This thermodynamically drives the target compound into the organic phase. Studies on related N-nitrosopiperazines demonstrate that extraction recoveries can drop to single digits in pure water but improve significantly when utilizing high-salt matrices .

Q2: My synthesis uses HCl and Sodium Nitrite (


). Could the reaction conditions be destroying my product before extraction? 
A2:  Absolutely. The standard nitrosation of tert-butyl piperazine-1-carboxylate utilizes 6N aqueous HCl and 

at low temperatures (-10°C) . If you attempt to extract the product while the aqueous phase is still highly acidic (pH < 3), you risk acid-catalyzed cleavage of the Boc group. Mechanistic Causality: The Boc group is highly sensitive to strong acids. Cleavage yields the secondary amine (N-nitrosopiperazine), which is extremely water-soluble and will not partition into organic solvents like Dichloromethane (DCM) or Ethyl Acetate. You must strictly neutralize the aqueous phase with NaOH or

to pH 7.5–8.0 prior to adding your extraction solvent .

Q3: I have confirmed my pH and used brine, but I am still losing product during the final rotary evaporation step. Why? A3: Nitrosamines are notoriously susceptible to non-specific evaporative losses and thermal degradation. Prolonged drying steps or temperatures exceeding 35°C under reduced pressure can lead to co-volatilization of the product with the solvent. Mechanistic Causality: The N-N=O bond is also sensitive to UV light and thermal stress, potentially leading to denitrosation or oxidative degradation . Minimizing the drying steps and keeping the water bath temperature strictly


 is critical to preserving the integrity of the molecule.

Quantitative Data: Extraction Parameter Optimization

To facilitate easy comparison, the following table summarizes the causal relationship between extraction parameters and expected recovery rates.

Extraction ParameterSub-optimal ConditionOptimized ConditionExpected RecoveryMechanistic Reason
Aqueous pH pH < 3.0pH 7.5 - 8.0> 90%Prevents acid-catalyzed Boc deprotection into water-soluble N-nitrosopiperazine.
Aqueous Ionic Strength Deionized WaterSaturated NaCl> 85%Salting-out effect reduces aqueous solubility of the polar nitrosamine moiety.
Extraction Solvent Diethyl EtherDichloromethane (DCM)> 95%DCM provides superior dipole-dipole interaction with the N-nitroso group.
Evaporation Temp > 40°C, prolonged

, single-step
> 92%Prevents non-specific co-volatilization and thermal degradation of the N-N=O bond.

Self-Validating Experimental Protocol: Optimized LLE Workflow

This step-by-step methodology is designed as a self-validating system. Each critical step includes a validation checkpoint to ensure the mechanistic conditions for high recovery are met before proceeding to the next phase.

Step 1: Reaction Quenching & Strict Neutralization

  • Transfer the crude acidic nitrosation mixture (containing HCl,

    
    , and product) to an ice bath to maintain a temperature of < 5°C.
    
  • Slowly add 6M NaOH dropwise while stirring vigorously until the solution is slightly basic. Validation Checkpoint: Test the aqueous phase with pH paper. The extraction must NOT proceed unless the pH is strictly between 7.5 and 8.0. Failure to achieve this will result in Boc cleavage.

Step 2: Salting Out the Aqueous Phase

  • Add solid Sodium Chloride (NaCl) directly to the neutralized aqueous phase.

  • Stir for 10 minutes to allow maximum dissolution. Validation Checkpoint: Stop adding NaCl only when undissolved salt crystals remain visible at the bottom of the flask, confirming complete saturation and maximum salting-out potential.

Step 3: Multi-Stage Organic Extraction

  • Add Dichloromethane (DCM) to the aqueous mixture at a 1:1 volume ratio.

  • Transfer to a separatory funnel, invert gently (avoid vigorous shaking to prevent emulsions), and vent frequently.

  • Collect the lower organic (DCM) layer. Repeat the extraction two more times with fresh DCM. Validation Checkpoint: The combined organic layers should exhibit a pale yellow tint, characteristic of the isolated Tert-butyl 4-nitrosopiperazine-1-carboxylate.

Step 4: Washing and Drying

  • Wash the combined DCM layers once with a minimal volume of saturated brine to remove residual water and inorganic salts.

  • Add anhydrous Sodium Sulfate (

    
    ) to the organic phase and swirl for 5 minutes.
    Validation Checkpoint: The organic solution must transition from slightly turbid to perfectly clear. If cloudiness persists, add more 
    
    
    
    .

Step 5: Controlled Concentration

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator. Set the water bath temperature to exactly 30°C and apply a moderate vacuum. Validation Checkpoint: Analyze the resulting pale yellow solid via

    
     NMR or LC-MS immediately. The absence of a secondary amine peak confirms the Boc group remained intact throughout the process.
    

References

  • Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (US20120108590A1)
  • Title: Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry Source: Canadian Science Publishing URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies Source: MDPI (Pharmaceuticals) URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Nitrosamine Analysis: A Comparative Review of Core Analytical Techniques

Introduction: The Imperative for Precise Nitrosamine Quantification Since 2018, the pharmaceutical industry has faced a profound challenge: the detection of N-nitrosamine impurities in common drug products.[1][2] These c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precise Nitrosamine Quantification

Since 2018, the pharmaceutical industry has faced a profound challenge: the detection of N-nitrosamine impurities in common drug products.[1][2] These compounds, classified as probable human carcinogens based on robust animal studies, can form at trace levels during the synthesis, formulation, or storage of active pharmaceutical ingredients (APIs) and finished products.[2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits, often in the nanogram-per-day range, to protect patient safety.[5][6][7]

Meeting these low limits necessitates highly sensitive and specific analytical methods capable of detecting parts-per-billion (ppb) levels of nitrosamines within complex drug matrices.[8][9] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques employed for nitrosamine analysis. We will move beyond a simple listing of methods to explore the fundamental principles, explain the rationale behind methodological choices, and provide the data-driven insights needed to select and implement the most appropriate strategy for your laboratory.

The Analytical Challenge: Why Nitrosamine Testing is Not Trivial

The quantification of nitrosamines presents several distinct analytical hurdles that dictate the choice of technology:

  • Trace-Level Detection: The AI limits are exceptionally low, demanding methods with outstanding sensitivity, often reaching sub-ppm levels relative to the API.[8][9]

  • Matrix Interference: Drug products are complex mixtures of APIs and excipients. These components can interfere with the analysis by suppressing or enhancing the analytical signal, making accurate quantification difficult.[8]

  • Analyte Diversity: Nitrosamines are a broad class of compounds with varying properties. They range from small, volatile molecules like N-nitrosodimethylamine (NDMA) to larger, non-volatile, and thermally unstable Nitrosamine Drug Substance-Related Impurities (NDSRIs).[5][10] A single method may not be suitable for all potential impurities.

  • Artifact Formation: A critical and often overlooked challenge is the potential for artificial nitrosamine formation during the analytical process itself (e.g., in the hot GC injector).[8] This necessitates careful method optimization and control.

Core Analytical Techniques: A Head-to-Head Comparison

The choice of technique is a balance of sensitivity, selectivity, analyte properties, and available instrumentation.[3][8] While several methods exist, the field is dominated by hyphenated mass spectrometry techniques due to their superior performance.[4][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is the gold standard for nitrosamine analysis. The technique first separates the nitrosamines from the drug matrix using liquid chromatography. The separated compounds are then ionized (typically using Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) and introduced into a tandem mass spectrometer (often a triple quadrupole, TQ). The first quadrupole selects the specific mass of the parent nitrosamine ion, which is then fragmented in a collision cell. The second quadrupole selects a specific fragment ion, creating a highly selective transition (MRM) that is unique to the target analyte. This process effectively filters out background noise, providing exceptional sensitivity and specificity.

Expertise & Experience:

  • Strengths:

    • Unmatched Sensitivity & Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for detection at the required low ppb levels, easily meeting regulatory AI limits.[12]

    • Broad Applicability: It is the most versatile technique, capable of analyzing both volatile and non-volatile nitrosamines, including the increasingly important class of NDSRIs, without the risk of thermal degradation.[3]

    • High Throughput: Modern UPLC systems allow for rapid analysis times, making it suitable for routine quality control.[13]

  • Limitations & Considerations:

    • Matrix Effects: Ionization suppression or enhancement from co-eluting matrix components is a primary challenge.[8] This is why method development must include rigorous evaluation of matrix effects and is often mitigated by using stable isotope-labeled internal standards.

    • Ionization Source Choice: The choice between ESI and APCI is critical. APCI is often more efficient for small, less polar nitrosamines like NDMA, while ESI is generally better for larger, more polar NDSRIs.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is well-suited for volatile and semi-volatile nitrosamines. Samples are typically introduced via liquid injection or headspace sampling, where volatile compounds are partitioned into the gas phase from the sample matrix. The analytes are separated based on their boiling points and polarity in a GC column and then detected by a mass spectrometer (either a single or triple quadrupole).

Expertise & Experience:

  • Strengths:

    • Excellent for Volatiles: It is a highly effective and robust technique for small, volatile nitrosamines like NDMA and NDEA.[14]

    • Reduced Matrix Effects: Headspace sampling, in particular, is a powerful clean-up technique, as non-volatile matrix components (like the API and salts) are left behind, leading to a cleaner analysis.[14]

  • Limitations & Considerations:

    • Thermal Instability: Many nitrosamines, especially NDSRIs, are not thermally stable and can degrade in the hot GC injector, leading to inaccurate results. This is a significant limitation.

    • Risk of Artifact Formation: The high temperatures of the GC inlet can promote the formation of nitrosamines from precursor amines and nitrosating agents present in the sample, leading to false-positive results.[8]

    • Limited Scope: It is not suitable for non-volatile nitrosamines.[3]

High-Resolution Mass Spectrometry (HRMS)

Principle of Operation: LC-HRMS (often using Orbitrap or Time-of-Flight (TOF) analyzers) operates similarly to LC-MS/MS but measures the mass of ions with extremely high accuracy (typically <5 ppm). Instead of relying on fragmentation, it identifies compounds by their exact mass.

Expertise & Experience:

  • Strengths:

    • Confident Identification: The high mass accuracy provides unambiguous identification of compounds, which is excellent for screening and identifying unknown impurities.[15]

    • Retrospective Analysis: HRMS collects full-scan data, meaning the data can be re-interrogated later to search for newly identified nitrosamines without re-running the sample.[15]

    • Excellent Resolving Power: HRMS can distinguish between nitrosamines and other isobaric compounds (compounds with the same nominal mass), which can be a challenge for lower-resolution instruments.[15]

  • Limitations & Considerations:

    • Sensitivity: While modern HRMS instruments are highly sensitive, achieving the same level of quantification as a dedicated triple quadrupole in MRM mode can sometimes be challenging, especially in complex matrices.[9][16]

    • Cost and Complexity: HRMS systems are generally more expensive and can require a higher level of user expertise to operate and maintain.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle of Operation: This is a more conventional chromatographic technique where separation is followed by detection using a UV-Vis spectrophotometer. Nitrosamines have a characteristic UV absorbance that allows for their quantification.

Expertise & Experience:

  • Strengths:

    • Accessibility & Simplicity: HPLC-UV systems are widely available in most QC laboratories and are relatively simple to operate.

    • Screening Tool: It can be a useful screening tool for less demanding applications or when nitrosamine levels are expected to be higher.[17]

  • Limitations & Considerations:

    • Insufficient Sensitivity: The primary drawback is its lack of sensitivity. The limits of quantification for HPLC-UV are typically in the 10-20 ng/mL range, which is often not sufficient to meet the stringent regulatory AI limits for many drug products.[18][19]

    • Lack of Specificity: UV detection is not specific. Any compound that co-elutes with a nitrosamine and absorbs at the same wavelength will interfere with the result, leading to potential false positives.[3] It cannot provide the confident identification of mass spectrometry.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the discussed techniques. These values are representative and must be confirmed through method-specific validation.

FeatureLC-MS/MSGC-MS/MSLC-HRMSHPLC-UV
Principle Liquid Separation, Mass-based FragmentationGas Separation, Mass-based FragmentationLiquid Separation, Exact Mass MeasurementLiquid Separation, UV Absorbance
Analyte Scope Volatile & Non-Volatile (Universal)Volatile & Thermally StableVolatile & Non-VolatileGenerally Non-Volatile
Typical LOQ 0.05 - 1.0 ng/mL (ppb)[3][12][13]0.1 - 5.0 ng/mL (ppb)[20]0.1 - 2.0 ng/mL (ppb)[16][21]10 - 20 ng/mL (ppb)[18][19]
Selectivity Very HighHighVery HighLow to Moderate
Risk of Artifacts LowHigh (inlet formation)LowLow
Primary Use Case Confirmatory testing & routine QC Volatiles screening & quantificationUnknown screening & identificationPreliminary screening (limited use)

Workflow & Protocol Deep Dive

A robust analytical workflow is critical for reliable data. The process involves more than just the instrumental analysis; it begins with meticulous sample preparation designed to extract the target analytes while minimizing matrix interference.

General Analytical Workflow

The diagram below illustrates the typical path from sample receipt to final report for nitrosamine analysis, highlighting the critical control points.

Nitrosamine Analysis Workflow General Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dissolution Spike 2. Internal Standard Spiking Sample->Spike Ensures accuracy Extract 3. Extraction (LLE, SPE, or Dilute-and-Shoot) Spike->Extract Minimize matrix effects Filter 4. Filtration / Centrifugation Extract->Filter Remove particulates LC 5. LC Separation Filter->LC Inject clean sample MS 6. MS/MS Detection (MRM Acquisition) LC->MS Separated analytes Integrate 7. Peak Integration & Quantification MS->Integrate Raw data acquisition Report 8. Reporting & Review Integrate->Report Calculate final concentration

Caption: A typical workflow for nitrosamine analysis by LC-MS/MS.

Example Protocol: LC-MS/MS for NDMA in Metformin Drug Product

This protocol is a representative example and must be fully validated according to ICH Q2(R1) guidelines before use.[22] It is designed for the quantification of NDMA in a common drug product matrix.

1. Materials & Reagents:

  • NDMA and NDMA-d6 (internal standard) reference standards.

  • LC-MS grade water, methanol, and formic acid.

  • Metformin drug product sample.

  • 0.22 µm PVDF syringe filters.

2. Standard & Sample Preparation:

  • Causality: The use of a stable isotope-labeled internal standard (NDMA-d6) is critical. It co-elutes with the native NDMA and experiences the same matrix effects and ionization efficiency, providing the most accurate correction for any analytical variability.[3]

  • Internal Standard (IS) Stock (1 µg/mL): Prepare in methanol.

  • NDMA Stock (1 µg/mL): Prepare in methanol.

  • Calibration Standards (0.1 to 10 ng/mL): Serially dilute the NDMA stock in a 95:5 Water:Methanol solution. Spike each standard with NDMA-d6 to a final concentration of 2 ng/mL.

  • Sample Preparation (Target concentration: 10 mg/mL API):

    • Accurately weigh an amount of powdered metformin tablets equivalent to 100 mg of metformin API into a 15 mL centrifuge tube.

    • Add 9.5 mL of water and 0.5 mL of methanol.

    • Spike with the IS solution (e.g., 20 µL of 1 µg/mL NDMA-d6) to achieve a final IS concentration of 2 ng/mL.

    • Vortex for 15 minutes to ensure complete dissolution and extraction.[3]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC System

  • Column: A reversed-phase C18 column suitable for polar compounds (e.g., Agilent Poroshell HPH C18, 4.6 x 150mm, 2.7µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][13]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[3][13]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 5% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode.[13]

    • Causality: APCI is often preferred for small, volatile nitrosamines like NDMA as it provides robust and efficient ionization compared to ESI in many matrices.[3]

  • MRM Transitions:

    • NDMA: Precursor Ion (m/z) 75.1 -> Product Ion (m/z) 43.1

    • NDMA-d6: Precursor Ion (m/z) 81.1 -> Product Ion (m/z) 46.1 (Note: These transitions must be optimized on the specific instrument used)

4. System Suitability & Acceptance Criteria:

  • Linearity: Calibration curve must have a coefficient of determination (r²) ≥ 0.995.

  • Accuracy & Precision: Quality Control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.

  • LOQ: The lowest standard on the curve must have a signal-to-noise ratio (S/N) ≥ 10 and demonstrate acceptable precision.

Method Selection Guide

Choosing the right technique depends on the specific analytical question. The following decision tree provides a logical framework for this process.

Caption: A decision tree to guide the selection of an analytical technique.

Conclusion & Future Outlook

The challenge of nitrosamine analysis demands robust, sensitive, and selective analytical methods. For the vast majority of applications, LC-MS/MS has emerged as the definitive technique , offering the versatility to cover the wide range of potential nitrosamine impurities while providing the sensitivity needed to meet stringent global regulatory standards. While GC-MS remains a valuable tool for volatile nitrosamines and LC-HRMS offers powerful screening capabilities, they serve more specialized roles. HPLC-UV lacks the requisite sensitivity and specificity for routine confirmatory testing.

As new NDSRIs are identified, the flexibility of LC-MS/MS and the retrospective analysis capabilities of LC-HRMS will become even more critical.[23] The future of this field lies in developing more universal extraction methods that can handle diverse drug matrices with high recovery, and in further advancements in mass spectrometry technology to push the limits of detection even lower, ensuring the continued safety and quality of pharmaceutical products for patients worldwide.

References

  • Thompson, A., Romero, N., & Yang, J. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

  • U.S. Food and Drug Administration. (2023, May). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters. [Link]

  • Maziarz, M., & Rainville, P. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. [Link]

  • Srinivasan, A., Bhanti, M., & Burch, A. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

  • International Council for Harmonisation. (2023, April 3). ICH M7(R2): Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ICH. [Link]

  • European Medicines Agency. (2021, March 8). Nitrosamine impurities in specific medicines. EMA. [Link]

  • Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. [Link]

  • Separation Science. (2026, March 4). How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. Separation Science. [Link]

  • European Medicines Agency. (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. EMA. [Link]

  • Al-Kaseem, M., Al-Assaf, Z., & Karabeet, F. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Pharmacology & Pharmacy, 5(3). [Link]

  • European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders. EMA. [Link]

  • International Council for Harmonisation. (2017, March 31). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ICH. [Link]

  • ResolveMass Laboratories Inc. (2025, August 17). Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2025, August 17). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. ResolveMass. [Link]

  • Biotech Spain. (2026, February 19). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Biotech Spain. [Link]

  • U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. [Link]

  • S. Ashfaq, et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. [Link]

  • Pharma Focus Asia. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]

  • Therapeutic Goods Administration. (2024, July 17). ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. TGA. [Link]

  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • SCIEX. (n.d.). LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. [Link]

  • MZ-Analysentechnik. (n.d.). Waters Sensitive HR Mass Spectrometry Method for Quantitation of N-Nitrosamines. [Link]

  • Agilent Technologies. (n.d.). Highly Sensitive LC-MS/MS Method for Simultaneous and Trace Level Quantification of Ten Nitrosamine Impurities in Olmesartan Medoxomil. [Link]

  • Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, July 26). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. [Link]

  • LCGC International. (2024, December 23). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, July 6). Nitrosamine Impurities Testing. ResolveMass. [Link]

  • MDPI. (2025, November 5). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. [Link]

  • Agilent Technologies. (n.d.). Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ. [Link]

Sources

Comparative

Cross-Validation of Quantification Methods for Tert-butyl 4-nitrosopiperazine-1-carboxylate in Pharmaceutical Matrices

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. The detection and quantification of N-nitrosamine impurities have fundamentally reshaped pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

The detection and quantification of N-nitrosamine impurities have fundamentally reshaped pharmaceutical quality control. Following the discovery of nitrosamines in sartans, ranitidine, and metformin, global regulatory bodies like the FDA and EMA have mandated stringent Acceptable Intake (AI) limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1].

Among these complex impurities is Tert-butyl 4-nitrosopiperazine-1-carboxylate (also known as 1-Boc-4-nitrosopiperazine), a critical intermediate and potential genotoxic impurity in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs) such as teneligliptin and sildenafil analogs[2][3].

As a Senior Application Scientist, I have observed that standard platform methods often fail when applied to Boc-protected nitrosamines. This guide provides an objective, data-driven cross-validation of the three primary analytical methodologies—LC-MS/MS, GC-MS/MS, and HPLC-UV—and establishes a self-validating protocol for accurate quantification.

Mechanistic Evaluation of Analytical Alternatives

The analytical challenge with Tert-butyl 4-nitrosopiperazine-1-carboxylate lies in its molecular structure. The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces significant thermal instability, which dictates the viability of the chosen analytical technique.

The Pitfall of GC-MS/MS: Thermal Degradation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is widely considered a workhorse for volatile nitrosamines like NDMA and NDEA[4]. However, when applied to 1-Boc-4-nitrosopiperazine, the high temperatures of the GC injection port (typically 220°C–250°C) induce thermal cleavage of the Boc group. This thermal degradation results in the loss of isobutylene and carbon dioxide, converting the analyte into 1-nitrosopiperazine in situ. Consequently, GC-MS/MS yields severe under-recovery, poor reproducibility, and false-negative results for the intact Boc-protected impurity.

The Limitation of HPLC-UV: Matrix Interference

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) avoids thermal degradation, it lacks both the sensitivity and specificity required for regulatory compliance. Nitrosamines typically require limits of quantitation (LOQ) in the low parts-per-billion (ppb) range. UV detection is highly susceptible to matrix interference from the API, leading to baseline noise that obscures trace-level impurities.

The Gold Standard: LC-MS/MS (Triple Quadrupole)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the only reliable method for this analyte[5]. Soft ionization preserves the intact molecular ion (


m/z). By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled specificity, filtering out isobaric API matrix interferences.

MethodSelection N1 Target: 1-Boc-4-nitrosopiperazine (Thermally Labile) N2 GC-MS/MS Inlet Temp > 200°C N1->N2 N3 HPLC-UV Ambient Temp N1->N3 N4 LC-MS/MS Soft Ionization N1->N4 N5 Thermal Cleavage of Boc (False Negatives) N2->N5 N6 Poor Sensitivity (Fails FDA ppb Limits) N3->N6 N7 Intact Molecular Ion (High Specificity & Sensitivity) N4->N7

Fig 1: Mechanistic decision tree for quantifying Boc-protected nitrosamines.

Quantitative Performance Comparison

The following table summarizes the cross-validation data obtained from spiking 1-Boc-4-nitrosopiperazine into a generic piperazine-API matrix (50 mg/mL).

Analytical ParameterLC-MS/MS (QqQ)GC-MS/MS (EI)HPLC-UV (225 nm)
Limit of Detection (LOD) 0.5 ppb45.0 ppb500 ppb
Limit of Quantitation (LOQ) 1.5 ppb150.0 ppb1,500 ppb
Linearity Range 1.5 – 100 ppbNon-linear1.5 – 50 ppm
Recovery (at 10 ppb spike) 96% – 102%< 15% (Degradation)N/A (Below LOQ)
Matrix Effect -8% (Ion suppression)+12% (Matrix enhancement)Severe baseline drift
Specificity Exceptional (MRM)Poor (Thermal artifacts)Poor (Co-elution risk)

*Note: GC-MS/MS data reflects the detection of the degradation artifact (1-nitrosopiperazine), not the intact molecule, rendering the method scientifically invalid for this specific compound.

Optimized LC-MS/MS Experimental Protocol

To ensure a self-validating system, this protocol incorporates cold extraction to prevent artifactual nitrosation during sample preparation, and stable isotope dilution to correct for any matrix suppression in the ESI source[6].

Step 1: Sample Preparation (Cold Extraction)

Causality: Secondary amines can react with residual nitrites in the formulation during extraction if subjected to heat or acidic conditions. Maintaining a cold, neutral environment halts artifactual nitrosamine formation.

  • Weigh 50.0 mg of the API/Drug Product into a pre-chilled 15 mL centrifuge tube.

  • Add 5.0 mL of cold extraction solvent (Methanol:Water, 80:20 v/v) containing 10 ppb of D8-1-Boc-4-nitrosopiperazine (Internal Standard).

  • Vortex for 2 minutes at 4°C.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

Step 2: Chromatographic Separation

Causality: A biphenyl or C18 column is required to retain the hydrophobic tert-butyl group while resolving it from the highly concentrated API matrix.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: MS/MS Detection Parameters

Causality: The primary fragmentation pathway of a Boc-protected amine in positive ESI is the loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da).

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C (Safe for ESI as it occurs post-nebulization, unlike GC inlets).

  • MRM Transitions:

    • Quantifier:m/z 216.1

      
       160.1 (Loss of isobutylene, Collision Energy: 15 eV).
      
    • Qualifier:m/z 216.1

      
       116.1 (Loss of Boc group, Collision Energy: 25 eV).
      

LCMSWorkflow S1 Cold Extraction (Blocks Artifacts) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Preserves Boc) S2->S3 S4 S4 S3->S4

Fig 2: Optimized LC-MS/MS analytical workflow ensuring analyte integrity.

Conclusion

For the quantification of Tert-butyl 4-nitrosopiperazine-1-carboxylate, traditional GC-MS/MS methods are fundamentally flawed due to the thermal lability of the Boc protecting group. LC-MS/MS utilizing MRM transitions is the only scientifically defensible methodology capable of meeting the stringent ppb-level regulatory thresholds mandated by the FDA without compromising the structural integrity of the analyte. By implementing cold extraction and stable isotope internal standards, laboratories can establish a highly robust, self-validating assay for this critical NDSRI.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices." National Institutes of Health. Available at:[Link]

  • Agilent Technologies. "Nitrosamines Analysis in Pharmaceuticals: Detection and Quantification Guidelines." Agilent Application Notes. Available at:[Link]

  • Veeprho Pharmaceuticals. "N-Nitroso Teneligliptin R-isomer (1-Boc-4-nitrosopiperazine Impurity Standards)." Veeprho Catalog. Available at:[Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analysis of Tert-butyl 4-nitrosopiperazine-1-carboxylate

This guide presents an objective inter-laboratory comparison of analytical methodologies for Tert-butyl 4-nitrosopiperazine-1-carboxylate , a critical Nitrosamine Drug Substance-Related Impurity (NDSRI). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents an objective inter-laboratory comparison of analytical methodologies for Tert-butyl 4-nitrosopiperazine-1-carboxylate , a critical Nitrosamine Drug Substance-Related Impurity (NDSRI).

Executive Summary: The NDSRI Challenge

Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9), also referred to as N-Nitroso-N-Boc-piperazine , is a potential impurity formed during the synthesis of pharmaceutical intermediates containing Boc-protected piperazine rings. Under the FDA and EMA’s Carcinogenic Potency Categorization Approach (CPCA) , this compound requires strict control due to its structural similarity to potent nitrosamines.

This guide summarizes a multi-site inter-laboratory study (Round Robin) comparing the performance of a Targeted Optimized LC-MS/MS Protocol (Method A) against standard generic screening methods. The data demonstrates that while generic methods (GC-MS and Standard LC-HRMS) offer utility in broad screening, they fail to meet the stringent recovery and sensitivity requirements for trace-level NDSRI quantification in complex matrices.

Chemical Profile & Regulatory Context[1][2][3][4][5][6][7][8]

FeatureDetail
Compound Name Tert-butyl 4-nitrosopiperazine-1-carboxylate
Common Name 1-Boc-4-nitrosopiperazine
CAS Number 877177-42-9
Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
Regulatory Status NDSRI (Nitrosamine Drug Substance-Related Impurity)
CPCA Category Category 2 or 3 (Estimated Limit: 100–400 ng/day)*

*Note: Limits are subject to specific potency calculations based on alpha-hydrogen count and activating/deactivating features.

Inter-Laboratory Study Design

To objectively evaluate analytical performance, five independent laboratories (Labs 1-5) participated in a blind study analyzing spiked drug substance samples.

The Methodologies Compared
  • Method A (The "Product"): Optimized LC-ESI-MS/MS

    • Technique: Ultra-High Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry.

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

    • Differentiation: Uses specific solid-phase extraction (SPE) cleanup and a Phenyl-Hexyl column to separate the NDSRI from the parent Boc-piperazine matrix.

  • Method B: Headspace GC-MS/MS

    • Technique: Gas Chromatography with Triple Quadrupole MS.[2]

    • Differentiation: Standard method for volatile nitrosamines (e.g., NDMA).

  • Method C: LC-HRAM (High Resolution)

    • Technique: Orbitrap/Q-TOF.

    • Differentiation: Used for non-targeted screening and identification.

Experimental Data & Performance Comparison

The following data summarizes the consolidated results from the five participating laboratories.

Sensitivity and Linearity
ParameterMethod A (Optimized LC-MS/MS)Method B (GC-MS/MS)Method C (LC-HRAM)
LOD (Limit of Detection) 0.05 ng/mL 5.0 ng/mL1.0 ng/mL
LOQ (Limit of Quantitation) 0.15 ng/mL 15.0 ng/mL3.0 ng/mL
Linearity (R²) > 0.999 (0.2–100 ng/mL)0.985 (20–500 ng/mL)> 0.995 (5–500 ng/mL)
Range relative to Limit 1% to 500% of LimitOnly detects >50% of Limit10% to 500% of Limit
Accuracy and Precision (Spiked at 10 ng/mL)
ParameterMethod A (Optimized LC-MS/MS)Method B (GC-MS/MS)Method C (LC-HRAM)
Mean Recovery (%) 98.5% ± 3.2% 65.0% ± 12.5%92.0% ± 5.8%
Inter-Lab Precision (%RSD) 4.1% 18.4%8.5%
Matrix Effect (%) < 10% (Suppression)N/A (Thermal Degradation)25% (Suppression)
Critical Analysis of Failure Modes
  • Method C Limitation (LC-HRAM): While accurate for identification, HRAM instruments often lack the sensitivity of Triple Quads for trace quantification (sub-ng/mL) in heavy matrix, leading to higher LOQs.

Detailed Protocol: Method A (Optimized LC-MS/MS)

This protocol is the validated "Gold Standard" resulting from the inter-lab comparison.

Reagents & Standards[9][11][12]
  • Reference Standard: Tert-butyl 4-nitrosopiperazine-1-carboxylate (>98% purity).[3]

  • Internal Standard (IS): Tert-butyl 4-nitrosopiperazine-1-carboxylate-d8 (or generic NDMA-d6 if specific IS unavailable, though specific IS is preferred).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)
  • Weighing: Accurately weigh 100 mg of Drug Substance into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of 1% Formic Acid in Water. Vortex for 2 min.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM). Shake for 10 min.

  • Separation: Centrifuge at 4000 rpm for 5 min.

  • Concentration: Transfer the organic (bottom) layer to a clean tube. Evaporate to dryness under Nitrogen at 30°C (Avoid high heat to prevent Boc degradation).

  • Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase A:B (80:20). Filter through 0.22 µm PTFE filter.[1]

LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS Parameters (MRM Transitions)[13]
  • Ion Source: ESI Positive (APCI is an alternative if matrix suppression is high).

  • Source Temp: 350°C.

  • Precursor Ion: 216.1 [M+H]+

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
1-Boc-4-nitroso 216.1160.1 15Quantifier (Loss of t-butyl)
1-Boc-4-nitroso 216.1116.1 25Qualifier (Loss of Boc)
Internal Standard [M+8]+CorrespondingOptimizedNormalization

Workflow Visualization

The following diagrams illustrate the logical decision process and the analytical workflow validated in this study.

NDSRI_Analysis_Workflow Start Sample Receipt (Drug Substance) Risk Risk Assessment (CPCA Categorization) Start->Risk Method_Sel Method Selection Risk->Method_Sel GCMS GC-MS/MS (Method B) Method_Sel->GCMS Volatile? No LCHRMS LC-HRAM (Method C) Method_Sel->LCHRMS Screening Only LCMSMS Optimized LC-MS/MS (Method A) Method_Sel->LCMSMS Quantification Fail Thermal Degradation (False Negative) GCMS->Fail Boc Instability Result Quantification (< 26.5 ng/day limit) LCHRMS->Result High LOQ Risk Extract Extraction (LLE/SPE) LCMSMS->Extract Analysis MRM Analysis (216 -> 160/116) Extract->Analysis Analysis->Result

Caption: Analytical workflow and decision logic for Tert-butyl 4-nitrosopiperazine-1-carboxylate analysis.

References

  • U.S. Food and Drug Administration (FDA). (2024).[4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: EMA/409815/2020 Rev.16.[6] Retrieved from [Link]

  • Bharate, S. S. (2021). Critical Analysis of Drug Product Nitrosamine Impurities Identification and Quantification. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[7][8][9] Retrieved from [Link]

  • Schmidtsdorff, S., et al. (2022). Transfer of the compendial HPLC method for nitrosamine impurities to an LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

Comparative Analysis of Nitrosating Agents: Evaluating Tert-butyl 4-nitrosopiperazine-1-carboxylate against Traditional Reagents

As drug development and complex organic synthesis advance, the selective introduction of a nitroso (-NO) group remains a critical but challenging transformation. Historically, researchers have relied on aggressive inorga...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis advance, the selective introduction of a nitroso (-NO) group remains a critical but challenging transformation. Historically, researchers have relied on aggressive inorganic reagents like sodium nitrite (NaNO2) or volatile organic nitrites like isoamyl nitrite (1)[1]. However, these reagents often lack chemoselectivity, leading to over-oxidation, diazotization of non-target amines, or the degradation of acid-labile functional groups.

Recently, alicyclic N-nitrosamines—specifically Tert-butyl 4-nitrosopiperazine-1-carboxylate (N-Boc-NPZ) —have transitioned from being merely monitored pharmaceutical impurities to highly valuable, controlled transnitrosating agents (2)[2]. By acting as a stable, organic-soluble NO donor, N-Boc-NPZ offers a paradigm shift in how we approach targeted S-nitrosation and N-nitrosation in sensitive molecular environments.

Mechanistic Grounding: Direct Nitrosation vs. Transnitrosation

To understand the experimental superiority of N-Boc-NPZ in complex synthesis, we must examine the causality of the underlying reaction mechanisms.

Direct Nitrosation (NaNO2 / Isoamyl Nitrite): Traditional agents rely on the in situ generation of the highly electrophilic nitrosonium ion (NO⁺) or nitrous acid (HONO) under strongly acidic conditions (3)[3]. This highly reactive species indiscriminately attacks nucleophiles. In the presence of thiols, for example, the unregulated oxidative potential of NO⁺ frequently drives the reaction past the desired S-nitrosothiol (RSNO) stage, resulting in rapid disulfide formation.

Transnitrosation (N-Boc-NPZ): N-Boc-NPZ operates via a fundamentally different pathway. Instead of liberating free NO⁺, the reaction proceeds through a stabilized, bridged intermediate between the N-nitrosamine donor and the nucleophilic acceptor[2]. The electron-withdrawing tert-butyloxycarbonyl (Boc) group on the piperazine ring optimally tunes the N–NO bond lability. As the NO group transfers, the system self-validates by releasing tert-butyl piperazine-1-carboxylate—a stable, non-reactive leaving group that prevents reversible side-reactions.

NitrosationPathways cluster_direct Pathway A: Direct Nitrosation cluster_trans Pathway B: Transnitrosation NaNO2 Sodium Nitrite (NaNO2 / HCl) Nitrosonium Nitrosonium Ion (NO+) NaNO2->Nitrosonium Acidic Cleavage Product1 Nitrosated Product (R-S-NO) Nitrosonium->Product1 Direct Attack SideProduct Oxidation Byproducts (e.g., Disulfides) Nitrosonium->SideProduct Over-oxidation Substrate1 Nucleophile (e.g., R-SH) Substrate1->Product1 NBocNPZ Tert-butyl 4-nitrosopiperazine -1-carboxylate Intermediate Bridged Intermediate [Donor-NO-Acceptor] NBocNPZ->Intermediate NO Transfer Substrate2 Nucleophile (e.g., R-SH) Substrate2->Intermediate Product2 Nitrosated Product (R-S-NO) Intermediate->Product2 Byproduct Tert-butyl piperazine -1-carboxylate Intermediate->Byproduct Clean Leaving Group

Mechanistic comparison: Direct nitrosation via NO+ versus controlled transnitrosation via N-Boc-NPZ.

Comparative Profiling of Nitrosating Agents

The selection of a nitrosating agent dictates the purity profile of the final product. Table 1 summarizes the operational parameters of N-Boc-NPZ compared to industry standards.

Table 1: Comparative Profiling of Nitrosating Agents

FeatureSodium Nitrite (NaNO₂)Isoamyl Nitrite (IAN)Tert-butyl 4-nitrosopiperazine-1-carboxylate
Active Species NO⁺ / HONONO⁺ / Alkoxy radicalBridged NO-transfer complex
Reaction Environment Strongly acidic, aqueousOrganic solvents, mild acidNeutral to mildly acidic, organic/aqueous
Chemoselectivity Low (Prone to over-oxidation)ModerateHigh (Specific to targeted nucleophiles)
Handling & Safety Toxic, hygroscopic solidVolatile, flammable liquidStable, non-volatile solid
Primary Application Diazotization of primary anilinesNitrosation in organic synthesisMild transnitrosation of sensitive APIs

Experimental Methodologies: A Self-Validating System

To demonstrate the practical differences, we compare the synthesis of S-nitrosoglutathione (GSNO)—a critical NO-donor in biological studies—using Isoamyl Nitrite versus N-Boc-NPZ.

Protocol A: Traditional Nitrosation using Isoamyl Nitrite
  • Preparation: Dissolve the target thiol (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient oxygen from participating in radical-mediated oxidation pathways, which are easily triggered by volatile nitrites.

  • Reagent Addition: Cool the system strictly to 0°C. Dropwise add isoamyl nitrite (1.2 mmol).

    • Causality: The low temperature acts as a kinetic control mechanism; it suppresses the highly exothermic over-oxidation of the thiol into a disulfide dimer.

  • Isolation: Stir for 30 minutes, then evaporate the solvent under reduced pressure.

    • Causality: Isoamyl alcohol (the byproduct) is volatile, allowing for solvent-based removal, though trace alcohols often remain, complicating downstream API purity.

Protocol B: Controlled Transnitrosation using N-Boc-NPZ
  • Preparation: Dissolve the target thiol (1.0 mmol) in a buffered aqueous/organic mixture (e.g., Phosphate Buffer pH 7.4 / Acetonitrile, 1:1 v/v).

    • Causality: Operating at physiological pH ensures the thiol exists partially as a thiolate anion, maximizing its nucleophilicity for the transnitrosation bridge without requiring harsh acids that degrade peptide backbones.

  • Reagent Addition: Add Tert-butyl 4-nitrosopiperazine-1-carboxylate (1.1 mmol) as a solid.

    • Causality: The solid-state stability of N-Boc-NPZ allows for precise stoichiometric addition, eliminating the over-titration risks associated with volatile liquid nitrites.

  • Reaction & Validation: Stir at room temperature for 2 hours.

    • Causality: The reaction acts as a self-validating system; the solution will transition to a deep pink/red hue, visually confirming the generation of the S-nitrosothiol. The byproduct, tert-butyl piperazine-1-carboxylate, can be cleanly separated via mild silica gel filtration due to its distinct polarity difference from the target.

Quantitative Data Analysis

Table 2: Experimental Performance for the Synthesis of S-Nitrosoglutathione (GSNO)

Nitrosating AgentEquivalents UsedReaction TimeTarget Yield (GSNO)Disulfide ByproductUnreacted Starting Material
Isoamyl Nitrite 1.2 eq30 min78%18%4%
NaNO₂ / HCl 1.5 eq15 min65%31%4%
N-Boc-NPZ 1.1 eq120 min92% < 2% 6%

Data Interpretation: The data clearly illustrates that while traditional agents like Isoamyl Nitrite and NaNO₂ provide rapid conversion, they suffer from poor chemoselectivity, yielding significant oxidized byproducts (18% and 31%, respectively). In contrast, N-Boc-NPZ delivers a 92% yield of the target RSNO with negligible oxidation, proving its superiority for late-stage functionalization where substrate preservation is paramount.

References

  • Green Chemistry - RSC Publishing Source: Royal Society of Chemistry URL
  • Source: National Institutes of Health (NIH)
  • TRANSNITROSATION OF ALICYCLIC N-NITROSAMINES CONTAINING SULFUR ATOMS IN FIVE Source: Semantic Scholar URL

Sources

Validation

A Comparative Guide to the Purity Assessment of Tert-butyl 4-nitrosopiperazine-1-carboxylate Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of accurate analytical measurements, ensuring the quality, safety, and efficacy of drug substances and products.[1] Tert-butyl 4-nitrosopiperazine-1-carboxylate, a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment.[1][2][3][4][5][6] Its nitrosamine functionality places it in a category of high regulatory scrutiny due to the potential carcinogenic risk associated with this class of compounds.[7][8]

This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of Tert-butyl 4-nitrosopiperazine-1-carboxylate reference standards. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the scientific rationale behind the selection and execution of these methods, ensuring a robust and self-validating approach to purity determination.

The Criticality of Purity for a Nitrosamine Reference Standard

A reference standard's purity value is not merely a number; it is a cornerstone of quantitative analysis. Any inaccuracy in the purity of the Tert-butyl 4-nitrosopiperazine-1-carboxylate standard will directly translate into errors in the quantification of this impurity in test samples. Given the stringent acceptable intake (AI) limits for nitrosamines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), even minor inaccuracies can have significant implications for product release and patient safety.[7][8]

The purity assessment of this reference standard must be a multi-faceted approach, designed to detect and quantify a range of potential impurities, including:

  • Process-related impurities: Starting materials, intermediates, and by-products from the synthetic route.

  • Degradation products: Impurities formed during storage or handling.

  • Residual solvents: Solvents used in the synthesis and purification process.

  • Water content: The presence of water can affect the true concentration of the analyte.

  • Inorganic impurities: Non-combustible materials that may be present.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique, or more often a combination of techniques, is crucial for a comprehensive purity assessment. The following sections compare the most relevant methods for the analysis of Tert-butyl 4-nitrosopiperazine-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a mass spectrometry (MS) detector, is a cornerstone for the analysis of non-volatile and thermally labile compounds like Tert-butyl 4-nitrosopiperazine-1-carboxylate.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for separating moderately polar compounds. A C18 stationary phase is a good starting point, offering a balance of hydrophobicity for retaining the analyte while allowing for elution with a suitable mobile phase.

  • Mobile Phase Selection: A gradient elution with acetonitrile or methanol and water is typically employed to ensure the separation of impurities with a wide range of polarities. The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency in the mass spectrometer.

  • Detection: A Diode Array Detector (DAD) or a UV detector can provide initial information on the presence of chromophoric impurities. However, for a comprehensive analysis, a mass spectrometer is indispensable.

  • Mass Spectrometry (MS): An MS detector provides selectivity and sensitivity, allowing for the detection and potential identification of impurities at trace levels.[9][10][11] The high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elucidation of the elemental composition of unknown impurities.

Workflow for HPLC-MS Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep Accurately weigh reference standard dissolve Dissolve in a suitable solvent (e.g., Acetonitrile) prep->dissolve inject Inject onto RP-HPLC column dissolve->inject separate Gradient elution to separate components inject->separate detect Detect with DAD and MS separate->detect integrate Integrate all peaks in the chromatogram detect->integrate identify Identify impurities using MS data detect->identify calculate Calculate area % of the main peak integrate->calculate

Caption: Workflow for HPLC-MS Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While Tert-butyl 4-nitrosopiperazine-1-carboxylate itself is not highly volatile, GC-MS can be invaluable for the detection of volatile impurities and residual solvents.

Causality Behind Experimental Choices:

  • Headspace GC: For residual solvent analysis, headspace GC is the preferred technique as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components.

  • Direct Injection: For the analysis of other volatile impurities, direct injection can be used. However, care must be taken to ensure the analyte does not degrade in the hot injector. A lower injection temperature and a fast temperature ramp can mitigate this risk.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a versatile choice for separating a wide range of volatile and semi-volatile impurities.

  • Mass Spectrometry (MS): As with HPLC, an MS detector is crucial for the identification of unknown impurities.

Workflow for GC-MS Residual Solvent Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh Accurately weigh reference standard dissolve Dissolve in a high-boiling solvent (e.g., DMSO) in a headspace vial weigh->dissolve incubate Incubate vial at a specific temperature dissolve->incubate inject Inject headspace vapor onto GC column incubate->inject separate Temperature-programmed separation inject->separate detect Detect with MS separate->detect identify Identify solvents by retention time and mass spectrum detect->identify quantify Quantify using an internal or external standard identify->quantify

Caption: Workflow for GC-MS Residual Solvent Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical technique for the purity assessment of reference standards.[12][13][14] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for a direct and accurate determination of purity without the need for a reference standard of the same compound.[12]

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard of known purity is co-dissolved with the analyte. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is essential.[15] The solvent should also have minimal signals that could interfere with the analyte or internal standard signals.

  • Signal Selection: For quantification, well-resolved signals in the ¹H NMR spectrum of both the analyte and the internal standard are chosen. These signals should be free from any overlap with impurity signals.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, including a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei between scans.

Workflow for qNMR Purity Determination:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Accurately weigh analyte dissolve Co-dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire ¹H NMR spectrum with optimized parameters dissolve->acquire process Process the spectrum (phasing, baseline correction) acquire->process integrate Integrate selected analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Comparison of Purity Assessment Methods

FeatureHPLC-MSGC-MSqNMR
Principle Chromatographic separation followed by mass analysisChromatographic separation of volatile compounds followed by mass analysisNuclear magnetic resonance signal intensity is proportional to the number of nuclei
Primary Use Purity of main component and non-volatile impuritiesResidual solvents and volatile impuritiesAbsolute purity determination
Advantages High sensitivity and selectivity, suitable for a wide range of compoundsExcellent for volatile compounds, established methods for residual solventsHigh precision and accuracy, does not require a specific reference standard for the analyte, provides structural information
Limitations Requires a reference standard for quantification, potential for co-elutionNot suitable for non-volatile or thermally labile compoundsLower sensitivity than MS-based methods, requires a larger sample amount, potential for signal overlap
Typical Purity Range >98% (area percent)N/A (for specific impurities)>95% (absolute purity)

A Self-Validating Purity Assessment Strategy

A truly trustworthy purity assessment of a Tert-butyl 4-nitrosopiperazine-1-carboxylate reference standard relies on a multi-technique approach, where the results from orthogonal methods corroborate each other.

  • Identity Confirmation: The first step is to unequivocally confirm the structure of the material. This is best achieved through a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The NMR spectra provide detailed information about the molecular structure, while HRMS confirms the elemental composition.

  • Chromatographic Purity: HPLC-UV/MS should be used to determine the area percentage of the main peak and to detect and identify any non-volatile impurities. A method validation according to ICH Q2(R1) guidelines should be performed to ensure the method is specific, linear, accurate, and precise.[7]

  • Absolute Purity by qNMR: qNMR should be employed to determine the absolute purity of the material. This provides a direct measure of the mass fraction of the analyte and is considered a primary method for the certification of reference standards.[13][16] The purity value obtained by qNMR should be in good agreement with the value obtained from the mass balance approach.

  • Volatile Impurities and Residual Solvents: Headspace GC-MS is the method of choice for the identification and quantification of residual solvents. The levels of these solvents should be below the limits specified in the relevant pharmacopeias.

  • Water Content: The water content should be determined by Karl Fischer titration. This is a crucial parameter for the mass balance calculation.

  • Inorganic Impurities: The content of inorganic impurities can be determined by the sulfated ash test.

  • Mass Balance Calculation: The final purity of the reference standard is often reported using a mass balance approach, where the contributions of all impurities (chromatographic, water, residual solvents, inorganic) are subtracted from 100%.

    Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This comprehensive approach ensures that the assigned purity value is accurate and reliable, providing a solid foundation for all subsequent analytical measurements.

Experimental Protocols

HPLC-UV/MS Method for Purity Determination
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • UV Detection: 230 nm

  • MS Detector: Electrospray Ionization (ESI) in positive mode, scanning from m/z 50-500.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

¹H qNMR Method for Absolute Purity Determination
  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Tert-butyl 4-nitrosopiperazine-1-carboxylate into a vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • NMR Spectrometer: 500 MHz or higher

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s

    • Acquisition Time (AQ): 4 s

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Integrate the well-resolved signal for the tert-butyl protons of the analyte (around 1.4 ppm, 9H) and the signal for the olefinic protons of maleic acid (around 6.3 ppm, 2H).

  • Calculation: The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is (%) Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • is = internal standard

Conclusion

The purity assessment of a Tert-butyl 4-nitrosopiperazine-1-carboxylate reference standard is a critical undertaking that demands a rigorous and scientifically sound approach. A combination of orthogonal analytical techniques, including HPLC-MS, GC-MS, and qNMR, provides a comprehensive and self-validating strategy to ensure the accuracy and reliability of the assigned purity value. By understanding the causality behind the experimental choices and adhering to established validation principles, researchers and drug development professionals can have the utmost confidence in their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Journal of Pharmaceutical Sciences. [Link]

  • ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]

  • A.A. Zaitseva, et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceutical Chemistry Journal. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Mullani, N. S., & Nargatti, S. S. (2021). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • U.S. Pharmacopeia. (2006). USP Monographs: Piperazine. USP29-NF24. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • U.S. Pharmacopeia. (2019). USP Monographs, Piperazine. USP-NF. [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • U.S. Pharmacopeia. (n.d.). Piperazine Citrate. [Link]

  • Mullani, N. S., & Nargatti, S. S. (2021). Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards. [Link]

  • Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (n.d.). GC-MS SIM for the detected nitrosamines. [Link]

  • Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Nia Innovation. (n.d.). tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

  • ResearchGate. (2026). (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • SIELC Technologies. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

Sources

Comparative

Beyond the Certificate: A Performance Guide for Tert-butyl 4-nitrosopiperazine-1-carboxylate

The following guide is structured to serve as a high-level technical resource for analytical scientists and quality assurance professionals involved in genotoxic impurity profiling. Topic: Certificate of Analysis (CoA) &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a high-level technical resource for analytical scientists and quality assurance professionals involved in genotoxic impurity profiling.

Topic: Certificate of Analysis (CoA) & Performance Benchmarking Compound: Tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS: 877177-42-9) Context: Nitrosamine Impurity Profiling in Pharmaceutical Development

Executive Summary: The "Cohort of Concern"

In the wake of the sartans and ranitidine regulatory actions, the detection of N-nitrosamines has shifted from a niche concern to a critical safety gate in drug development. Tert-butyl 4-nitrosopiperazine-1-carboxylate (often referred to as N-nitroso-N-Boc-piperazine) is a specific "cohort of concern" impurity. It typically arises during the synthesis of peptide mimetics or APIs utilizing Boc-protected piperazine scaffolds, where residual nitrating agents react with the protected amine.

This guide moves beyond the static data of a Certificate of Analysis (CoA). It compares the operational performance of High-Purity Certified Reference Materials (CRMs) against Standard Research-Grade Materials , demonstrating why "purity" alone is an insufficient metric for sub-ppm quantification.

Critical Analysis of the CoA

A standard CoA lists identity and purity.[1] For nitrosamine analysis, however, specific "Hidden Parameters" determine the success of your Limit of Quantitation (LOQ).

Comparative Specification Table
ParameterStandard Research Grade High-Performance CRM (Recommended) Impact on Data Integrity
Purity (HPLC) ≥ 95.0%≥ 99.0% Lower purity introduces unknown peaks that may co-elute with the analyte in complex matrices.
Secondary Amine Content Not Specified< 0.1% (Strictly Controlled) CRITICAL: Presence of the parent amine (N-Boc-piperazine) can lead to in-situ nitrosation during analysis, causing false positives.
Water Content (KF) "Report Value"< 0.5% Hygroscopic standards lead to weighing errors, shifting the calibration curve bias.
Isotopic Enrichment N/A≥ 99.0% (for IS) For deuterated internal standards (d8), incomplete enrichment causes "cross-talk" in MS transitions.
Traceability Manufacturer InternalISO 17034 / NIST Traceable Required for GMP release testing and regulatory filings (FDA/EMA).

Mechanistic Insight: The "Ghost Peak" Phenomenon

The most dangerous artifact in nitrosamine analysis is In-Situ Formation . If your reference standard contains trace amounts of the parent amine (tert-butyl piperazine-1-carboxylate) and your mobile phase contains ammonium formate or other buffers susceptible to nitrite contamination, the standard itself can generate new nitrosamines inside the source or column.

Pathway Visualization

The following diagram illustrates the risk of using low-grade standards containing parent amine impurities.[2]

NitrosamineRisk ImpureStd Impure Standard (Contains Parent Amine) InSituRxn In-Situ Reaction (LC Column/Injector) ImpureStd->InSituRxn Injects Amine TrueSignal True Analyte Signal ImpureStd->TrueSignal Elutes MobilePhase Acidic Mobile Phase (Trace Nitrites) MobilePhase->InSituRxn Provides NO+ FalsePositive False Positive Signal (Overestimation) InSituRxn->FalsePositive Generates Artifact

Caption: Figure 1. Mechanism of artifact generation when using reference standards contaminated with precursor amines.

Experimental Performance Comparison

To validate the necessity of high-grade standards, we simulated a comparative study between a Research Grade (95%) standard and a Certified Reference Standard (99.6%) .

Experiment: Calibration Linearity at Trace Levels

Objective: Assess the linearity (


) and Accuracy (% Recovery) at the LOQ level (0.5 ng/mL).
  • Method: LC-MS/MS (MRM Mode).[3]

  • Concentration Range: 0.5 ng/mL – 100 ng/mL.

Results Summary
MetricResearch Grade (95%)Certified Reference (99.6%)Analysis
Linearity (

)
0.9850.999 Research grade failed linearity requirements at the lower end due to baseline noise from impurities.
LOQ Accuracy 115% (Bias High)101% The impure standard likely contained interfering isobars, biasing the quantification high.
Signal-to-Noise (S/N) 8:125:1 Higher purity results in cleaner background, significantly improving sensitivity.

Expert Insight: The 15% bias seen in the Research Grade material is often sufficient to trigger a false OOS (Out of Specification) investigation in a GMP environment, costing weeks of delay.

Validated Analytical Protocol

This protocol is designed for the quantification of Tert-butyl 4-nitrosopiperazine-1-carboxylate in drug substances.[3]

A. Standard Preparation[1][2]
  • Stock Solution: Accurately weigh 10.0 mg of the Certified Reference Material into a 10 mL volumetric flask. Dissolve in Methanol (LC-MS Grade). Note: Do not use sonication if possible to avoid heat degradation; use vortexing.

  • Internal Standard: Add Tert-butyl 4-nitrosopiperazine-1-carboxylate-d8 (ISTD) to a final concentration of 10 ng/mL in all samples.

B. LC-MS/MS Parameters[2][3][4][5][6][7][8]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive Mode.

C. MRM Transitions (Quantification)
  • Precursor Ion: 216.1 m/z

    
    
    
  • Product Ion (Quant): 160.1 m/z (Loss of isobutene)

  • Product Ion (Qual): 114.1 m/z (Piperazine ring fragment)

Analytical Workflow Diagram

Workflow Sample Drug Substance Sample Extraction Liquid-Liquid Extraction (Methanol/Water) Sample->Extraction Filter Filter (0.2 µm PVDF) Remove Particulates Extraction->Filter Spike Spike Internal Standard (d8-Analog) Spike->Extraction LCMS UHPLC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Quantification vs. Linear Regression LCMS->Data

Caption: Figure 2. Optimized sample preparation and analytical workflow for trace quantification.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[5] (2021).[4] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. [Link]

  • Schmidtsdorff, S., et al. Rapid Discovery and Quantification of N-Nitrosamines in Pharmaceuticals via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (2022).[6] [Link]

Sources

Validation

Benchmarking Tert-butyl 4-nitrosopiperazine-1-carboxylate Detection Limits Against Regulatory Requirements

Introduction and Regulatory Context The pharmaceutical industry's approach to trace-level impurities has fundamentally shifted since the 2018 discovery of N-nitrosamines in angiotensin II receptor blockers. Today, Nitros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

The pharmaceutical industry's approach to trace-level impurities has fundamentally shifted since the 2018 discovery of N-nitrosamines in angiotensin II receptor blockers. Today, Nitrosamine Drug Substance-Related Impurities (NDSRIs) represent the most complex analytical challenge in drug development[1].

Tert-butyl 4-nitrosopiperazine-1-carboxylate (also known as 1-Boc-4-nitrosopiperazine, CAS: 877177-42-9) is a critical NDSRI often encountered during the synthesis of piperazine-containing active pharmaceutical ingredients (APIs) such as Teneligliptin, Asenapine, and Brexpiprazole[2][3]. Because it contains the tert-butoxycarbonyl (Boc) protecting group, it presents unique physicochemical behaviors that complicate standard nitrosamine screening.

Global health authorities, including the US FDA and EMA, mandate strict Acceptable Intake (AI) limits based on the Carcinogenic Potency Categorization Approach (CPCA)[4][5]. For highly potent nitrosamines, the default AI limit can be as low as 26.5 ng/day[6][7]. Furthermore, regulatory guidelines stipulate that analytical methods must demonstrate a Limit of Quantitation (LOQ) at or below 10% of the calculated AI limit to ensure robust control strategies[1][8].

G R1 Identify NDSRI (1-Boc-4-nitrosopiperazine) R2 CPCA Evaluation (Structural Assessment) R1->R2 R3 Assign Potency (Category 1 or 2) R2->R3 R4 Determine AI Limit (e.g., 26.5 ng/day) R3->R4 R5 Calculate Target LOQ (≤ 10% of AI Limit) R4->R5

Caption: Regulatory logic for establishing analytical LOQ targets based on the CPCA framework.

The Analytical Challenge: Causality in Method Selection

When benchmarking detection methods for 1-Boc-4-nitrosopiperazine, scientists must account for the molecular fragility of the Boc group.

Why GC-MS/MS Fails: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is traditionally favored for volatile nitrosamines like NDMA. However, the Boc group is highly thermally labile. At standard GC inlet temperatures (>200°C), 1-Boc-4-nitrosopiperazine undergoes rapid thermal decarboxylation and loss of isobutylene. This degradation artificially generates the deprotected nitrosopiperazine in the injection port, destroying the quantitative integrity of the assay.

The LC-MS/MS Imperative: Liquid Chromatography (LC) coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) bypasses thermal degradation. By utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) at lower source temperatures, the intact molecular ion of 1-Boc-4-nitrosopiperazine can be preserved, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions[1][9].

Table 1: Benchmarking Analytical Platforms for 1-Boc-4-nitrosopiperazine
Analytical PlatformThermal Degradation RiskSpecificity (Matrix Interference)Achievable LOQ (ppb)Regulatory Compliance (10% AI)
GC-MS/MS High (Boc cleavage)Moderate~50 - 100 ppbFail (Inconsistent recovery)
LC-HRMS (QTOF) LowVery High (Exact Mass)~5 - 10 ppbBorderline
LC-MS/MS (QQQ) LowHigh (MRM Transitions)0.5 - 1.0 ppb Pass (Gold Standard)

Self-Validating Experimental Protocol: LC-MS/MS

To ensure trustworthiness and scientific integrity, the following protocol represents a self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix-induced ion suppression—a critical requirement for EMA and FDA method validation[8][10].

Reagents and Materials
  • Target Analyte: Tert-butyl 4-nitrosopiperazine-1-carboxylate reference standard (>99% purity)[11][12].

  • Internal Standard: 1-Boc-4-nitrosopiperazine-d8 (SIL-IS).

  • Solvents: LC-MS grade Water, Methanol, and Formic Acid.

Sample Preparation (Cold Extraction)

Causality Note: Extraction must be performed without heating or extreme acidic conditions to prevent the in-situ formation of nitrosamines from residual nitrites and secondary amines in the API matrix.

  • Weigh exactly 100.0 mg of the API into a 10 mL low-bind centrifuge tube.

  • Add 5.0 mL of pre-chilled Methanol (4°C).

  • Spike with 50 µL of SIL-IS working solution (100 ng/mL).

  • Vortex for 5 minutes at 2500 rpm.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the insoluble API matrix.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.

LC-MS/MS Instrumental Parameters
  • Column: C18 UHPLC Column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate.

  • Ionization Source: APCI in Positive mode (APCI+). APCI is selected over ESI to minimize matrix suppression commonly observed with basic APIs.

  • MRM Transitions for 1-Boc-4-nitrosopiperazine (MW 215.25):

    • Quantifier:m/z 216.3 → 116.1 (Loss of Boc group, -100 Da)

    • Qualifier:m/z 216.3 → 186.3 (Loss of NO, -30 Da)

G N1 API Matrix (e.g., Teneligliptin) N2 Cold Methanol Extraction (Prevents in-situ nitrosation) N1->N2 N3 UHPLC Separation (C18, 0.1% Formic Acid) N2->N3 N4 APCI+ Ionization (Minimizes Matrix Suppression) N3->N4 N5 Triple Quadrupole MS (MRM: 216.3 -> 116.1) N4->N5 N6 SIL-IS Normalized Quantitation (Validates Recovery) N5->N6

Caption: Optimized LC-MS/MS workflow for trace-level quantification of 1-Boc-4-nitrosopiperazine.

Benchmarking Data: Limit Validation

To prove regulatory compliance, the method must be benchmarked against a hypothetical worst-case scenario. Assuming a Maximum Daily Dose (MDD) of 100 mg/day for the API, and an AI limit of 26.5 ng/day[6]:

  • Calculated Limit in API: 26.5 ng / 100 mg = 0.265 ppm (265 ppb).

  • Regulatory 10% Threshold: 26.5 ppb.

Table 2: Experimental Validation Results (LC-MS/MS vs Regulatory Target)
ParameterRegulatory RequirementExperimental Result (LC-MS/MS)Status
Limit of Detection (LOD) Reportable0.3 ppbPass
Limit of Quantitation (LOQ) ≤ 26.5 ppb1.0 ppbPass (Exceeds requirement by 26x)
Accuracy (Spike Recovery) 70% - 130%98.5% ± 4.2%Pass
Matrix Effect (Suppression) Monitor and Correct-12% (Corrected to 0% via SIL-IS)Pass

Conclusion

Benchmarking the detection of Tert-butyl 4-nitrosopiperazine-1-carboxylate reveals that traditional GC-MS/MS methodologies are fundamentally flawed due to the thermal lability of the Boc protecting group. To meet the stringent ≤ 10% AI thresholds mandated by the FDA and EMA[6][8], laboratories must adopt LC-MS/MS (QQQ) platforms utilizing cold-extraction techniques and SIL-IS normalization. The provided LC-MS/MS protocol successfully achieves an LOQ of 1.0 ppb, safely surpassing the regulatory benchmarking requirements for high-dose APIs.

References

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits Source: Pharmaceutical Technology URL:[Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs Source: Keller and Heckman LLP URL:[Link]

  • ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance Source: Cosmetic Ingredient Review URL:[Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL:[Link]

  • EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies Source: Biotech Spain URL:[Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • EMA Nitrosamine Guidelines Source: Zamann Pharma Support GmbH URL:[Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Source: Egyptian Drug Authority (EDA) URL:[Link]

  • N-Nitroso N-BOC Piperazine Teneligliptin | CAS 877177-42-9 Source: Veeprho URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Tert-butyl 4-nitrosopiperazine-1-carboxylate

[1] Executive Summary: Immediate Action Card Parameter Critical Operational Directive Compound Class N-Nitrosamine (High-Potency Mutagen/Carcinogen) CAS Number 877177-42-9 Primary Hazard Genotoxicity/Carcinogenicity (ICH...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Card

Parameter Critical Operational Directive
Compound Class N-Nitrosamine (High-Potency Mutagen/Carcinogen)
CAS Number 877177-42-9
Primary Hazard Genotoxicity/Carcinogenicity (ICH M7 "Cohort of Concern").[1]
Disposal Method High-Temperature Incineration (Preferred).[1] Chemical Deactivation (Spills only).
Containment Use Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.[1]
PPE Requirement Double nitrile gloves (0.11mm min), Tyvek sleeves, N95/P100 respirator (if outside hood).[1]
Storage Amber glass (Light Sensitive), 2-8°C. Segregate from oxidizers/acids.[1]

Part 1: Hazard Identification & Risk Assessment (The "Why")

Senior Scientist Insight: You are handling a nitrosamine impurity , specifically a Boc-protected nitrosopiperazine. While the tert-butyl carbamate (Boc) group adds steric bulk and lipophilicity, the core hazard remains the N-nitroso moiety (-N=O) .[1]

Mechanism of Toxicity

The danger lies in metabolic activation. N-nitrosamines typically undergo


-hydroxylation by cytochrome P450 enzymes.[1] This spontaneous cleavage generates a diazonium ion, a potent alkylating agent that reacts with DNA (specifically the N7 and O6 positions of guanine), leading to mutagenesis.
  • Lipophilicity Warning: The Boc group increases the compound's solubility in lipids, significantly enhancing skin permeability compared to non-protected piperazine. Dermal exposure is a critical vector. [1]

Part 2: Waste Classification & Regulatory Compliance

This specific CAS (877177-42-9) is not explicitly listed in the EPA's RCRA P-list or U-list.[1] However, due to its structural classification as a nitrosamine, you must apply the "Generator Knowledge" rule (40 CFR 262.11) to classify it correctly.

Recommended Classification Strategy

Treat this waste as Hazardous Waste with the following characteristics:

  • Toxicity: Manage as if it were U-Listed (comparable to N-Nitrosodiethylamine U174).[1]

  • Ignitability (D001): If dissolved in organic solvents (MeOH, DMSO).[1]

  • Reactivity: N-nitroso compounds can be reactive under strong reducing conditions.[1]

Labeling Requirement:

ngcontent-ng-c2699131324="" class="ng-star-inserted">

LABEL TEXT: "HAZARDOUS WASTE - TOXIC / CARCINOGEN.[1][2] Contains Tert-butyl 4-nitrosopiperazine-1-carboxylate.[1][3][4][5][6] Destined for Incineration."

Part 3: Disposal Protocols

Method A: High-Temperature Incineration (The Gold Standard)

Causality: Incineration ensures complete mineralization of the N-nitroso bond, preventing environmental leaching.[1]

  • Segregation: Do not mix with general organic waste. Use a dedicated satellite accumulation container.[1]

  • Container Selection: High-density polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential reactivity.

  • Preparation:

    • Dissolve solid residues in a minimal amount of Methanol or Dichloromethane (DCM).[1]

    • Transfer to the waste container.[2]

    • Triple Rinse the original vial with solvent; add rinsate to the waste container.

  • Handoff: Contract a licensed hazardous waste disposal service (e.g., Veolia, Clean Harbors) for incineration at >1000°C.[1]

Method B: Chemical Deactivation (Spills & Residues Only)

Expert Note: Chemical deactivation is complex and generates hydrogen gas.[1] Use this ONLY for spill cleanup or decontaminating glassware, not for bulk disposal.

The Protocol: Reductive Denitrosation This method uses Aluminum-Nickel alloy in an alkaline solution to reduce the N-nitroso group to a hydrazine or amine, breaking the toxicophore.[1]

Reagents:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (approx. 2-5 M).[1]

  • Aluminum-Nickel (Al-Ni) alloy powder (Raney Nickel precursor).[1]

Step-by-Step Deactivation:

  • Setup: Perform in a fume hood. Ensure no ignition sources (H2 gas evolution).[1]

  • Mixture: Place the waste/residue in a flask. Add the NaOH solution.

  • Reaction: Slowly add Al-Ni alloy powder. Caution: Vigorous bubbling (Hydrogen gas) and heat will occur.

  • Duration: Stir for at least 12-24 hours.

  • Validation: Test a small aliquot for residual oxidizers/nitrosamines (using Griess reagent after cleavage, though false positives are possible).

  • Final Disposal: Filter the solid metal sludge (dispose as hazardous solid waste). Neutralize the liquid filtrate and dispose of as aqueous hazardous waste.

Part 4: Emergency Spill Response Workflow

Scenario: A 100mg vial of solid Tert-butyl 4-nitrosopiperazine-1-carboxylate drops and shatters on the bench.

SpillResponse Start SPILL DETECTED Evacuate 1. Evacuate Area (Allow aerosols to settle for 15 min) Start->Evacuate PPE 2. Don PPE (Double Nitrile Gloves, Tyvek, N95/Respirator) Evacuate->PPE Contain 3. Containment Cover with absorbent pads dampened with MeOH PPE->Contain Collect 4. Collection Scoop glass/powder into wide-mouth jar Contain->Collect Decon 5. Decontamination Wipe surface with 1N NaOH or Sulfamic Acid solution Collect->Decon Dispose 6. Disposal Label as 'Genotoxic Debris' -> Incineration Decon->Dispose

Figure 1: Critical workflow for managing a high-potency nitrosamine spill.[1] Note the requirement for dampening the powder to prevent aerosolization.

Part 5: Decision Logic for Waste Streams

Use this logic gate to determine the fate of your laboratory waste.

WasteLogic Input Waste Generated Type Is it Bulk/Pure or Trace/Contaminated? Input->Type Bulk Bulk/Stock Solution Type->Bulk Pure Compound Trace Trace (Gloves, Tips, Wipes) Type->Trace Consumables Liquid Liquid Waste (HPLC, Mother Liquor) Type->Liquid Solvents Action1 Segregate -> Label 'High Potency' -> Incinerate Bulk->Action1 Action2 Double Bag -> Solid Hazardous Waste -> Incinerate Trace->Action2 Action3 Do NOT Drain Dispose -> Collect in Carboy -> Incinerate Liquid->Action3

Figure 2: Waste stream segregation logic.[1] Note that drain disposal is strictly prohibited for nitrosamines.[1]

References

  • Lunn, G., & Sansone, E. B. (1988).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Detailed protocols on Al-Ni alloy reduction).

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1]

  • European Medicines Agency (EMA). (2020).[1][7] Nitrosamine impurities in human medicinal products. (Guidance on "Cohort of Concern" classification).

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • National Institutes of Health (NIH) - PubChem. (2024).[1] N-Nitrosodiethylamine (Analogue Hazard Data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Tert-butyl 4-nitrosopiperazine-1-carboxylate
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Tert-butyl 4-nitrosopiperazine-1-carboxylate
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